BMS-903452
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1339944-47-6 |
|---|---|
Fórmula molecular |
C21H19Cl2FN4O4S |
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-(2-fluoro-4-methylsulfonylphenyl)pyridin-2-one |
InChI |
InChI=1S/C21H19Cl2FN4O4S/c1-33(30,31)15-2-3-18(17(24)8-15)28-12-16(23)19(9-20(28)29)32-14-4-6-27(7-5-14)21-25-10-13(22)11-26-21/h2-3,8-12,14H,4-7H2,1H3 |
Clave InChI |
OGIAVRWXUPYGGC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-903452; BMS 903452; BMS903452. |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BMS-903452
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-903452 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. Its mechanism of action is centered on a dual pathway that enhances glucose homeostasis. By activating GPR119, this compound directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.[1][2][3] This dual action provides a synergistic approach to lowering blood glucose levels. This guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and methodologies used to characterize the activity of this compound.
Core Mechanism of Action: GPR119 Agonism
GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] The activation of GPR119 by an agonist like this compound initiates a signaling cascade that is primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] The elevated cAMP levels are central to the downstream effects of this compound.
Signaling Pathway
The signaling pathway initiated by this compound binding to GPR119 can be visualized as follows:
Quantitative In Vitro Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Cell Line/System |
| GPR119 Agonist Activity | EC50 | 14 nM | Not specified |
| P450 Inhibition | IC50 | > 40 µM | Human Liver Microsomes |
| PXR Activation | EC50 | > 50 µM | HepG2 cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GPR119 agonists like this compound.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
This compound serial dilutions.
-
Forskolin (positive control).
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Cell Plating: Seed cells into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Assay Initiation: Remove culture medium from cells and add the compound dilutions.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value using non-linear regression.
References
- 1. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
BMS-903452: A Comprehensive Technical Review of its GPR119 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the G-protein coupled receptor 119 (GPR119) agonist, BMS-903452. The content herein summarizes its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.
Introduction to GPR119 and this compound
G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus. It is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 initiates a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from the gut. This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.
This compound is a potent and selective synthetic agonist of GPR119. Its chemical formula is C21H19Cl2FN4O4S and it is identified by the CAS number 1339944-47-6. Preclinical and early clinical studies have investigated its potential as an anti-diabetic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| EC50 | 14 nM | cAMP accumulation assay in cells expressing GPR119 |
Table 2: Preclinical In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dose | Route of Administration | Key Findings |
| db/db mice | 0.03 mg/kg/day | Oral | Reduced fasting blood glucose and increased insulin secretion. |
| db/db mice | Not Specified | Oral | 30-40% reduction in glucose excursion during an oral glucose tolerance test (OGTT). |
| Sprague-Dawley rats | Not Specified | Oral | Synergistically regulated GLP-1 levels when co-administered with a DPP-IV inhibitor. |
Table 3: Phase 1 Single Ascending Dose Clinical Trial Data for this compound in Healthy Volunteers
| Dose Range | Key Pharmacokinetic Parameters | Safety and Tolerability | Pharmacodynamic Effects |
| 0.1 mg to 120 mg | Terminal Half-life: 36-51 hoursExposure (Cmax and AUC): Dose-proportional increase | Safe and well-tolerated at all doses. | No significant increase in total GLP-1 levels was observed in the first 24 hours post-dose. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
cAMP Accumulation Assay
This assay is fundamental for determining the in vitro potency of GPR119 agonists.
Objective: To measure the dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in response to this compound in cells expressing GPR119.
Materials:
-
HEK293 cells stably transfected with human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., PBS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
This compound stock solution in DMSO.
-
Forskolin (B1673556) (positive control).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the GPR119-expressing HEK293 cells into 96- or 384-well plates and culture until they reach approximately 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from picomolar to micromolar. Prepare a high concentration of forskolin as a positive control and a vehicle control (DMSO at the same final concentration as the test compound).
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified period, typically 30 minutes, to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells according to the cAMP detection kit manufacturer's protocol. Perform the detection of cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay assesses the effect of a compound on glucose metabolism.
Objective: To evaluate the ability of this compound to improve glucose tolerance in a diabetic mouse model (e.g., db/db mice).
Materials:
-
db/db mice (or other relevant diabetic model).
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg).
-
Blood glucose meter and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimation and Fasting: Acclimate the mice to handling and the experimental procedures. Prior to the test, fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle control via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Blood Glucose: At time 0, measure the baseline blood glucose level from a tail snip.
-
Glucose Challenge: Immediately after the baseline blood sample, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for the treated and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC in the this compound treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's activity and evaluation.
Caption: GPR119 signaling pathway upon activation by this compound.
Caption: Experimental workflow for the evaluation of a GPR119 agonist.
In-Depth Technical Guide to BMS-903452: A Potent and Selective GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of BMS-903452, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). The information is compiled from publicly available scientific literature and databases, intended to support research and drug development efforts in the field of metabolic diseases, particularly type 2 diabetes.
Chemical Identity and Structure
This compound is a synthetic small molecule developed as a potential therapeutic agent for type 2 diabetes. Its chemical structure is characterized by a pyridone core.
Chemical Name: 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one[1]
Image of Chemical Structure: (A 2D chemical structure image of this compound would be placed here in a real document)
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1339944-47-6 |
| Molecular Formula | C21H19Cl2FN4O4S |
| Molecular Weight | 513.37 g/mol |
| SMILES | O=C1N(C=C(Cl)C(OC2CCN(CC2)C=3N=CC(Cl)=CN3)=C1)C4=C(F)C=C(S(C)(=O)=O)C=C4 |
| IUPAC Name | 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key predicted properties is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| logP | 2.38 | ChemAxon |
| Water Solubility | 0.0185 mg/mL | ALOGPS |
| pKa (Strongest Acidic) | 19.68 | ChemAxon |
| pKa (Strongest Basic) | 2.00 | ChemAxon |
| Polar Surface Area | 92.7 Ų | ChemAxon |
| Hydrogen Bond Donors | 0 | ChemAxon |
| Hydrogen Bond Acceptors | 7 | ChemAxon |
| Rotatable Bond Count | 5 | ChemAxon |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2]
Mechanism of Action: The activation of GPR119 by this compound initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels triggers two primary downstream effects:
-
In Pancreatic β-cells: Elevated cAMP levels enhance glucose-dependent insulin (B600854) secretion.
-
In Enteroendocrine L-cells: Increased cAMP promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further potentiates insulin release from pancreatic β-cells in a glucose-dependent manner.
This dual mechanism of action makes GPR119 agonists like this compound attractive therapeutic candidates for type 2 diabetes, as they have the potential to improve glycemic control with a lower risk of hypoglycemia compared to other insulin secretagogues.
Pharmacological Data: this compound has demonstrated potent agonist activity in in vitro assays.
Table 3: In Vitro Pharmacological Data for this compound
| Parameter | Value |
| EC50 (GPR119) | 14 nM |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies for key experiments are essential for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of GPR119 agonists like this compound.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the potency of a GPR119 agonist.
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound in a cell line expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., PBS with 0.5 mM IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well plates at a density of approximately 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
Assay:
-
Remove the culture medium from the wells.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard in vivo model to assess the effect of a compound on glucose metabolism.
Objective: To evaluate the effect of this compound on glucose tolerance in a rodent model of diabetes or in healthy rodents.
Animal Models:
-
Sprague-Dawley rats
-
db/db mice (a model for type 2 diabetes)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 2 g/kg in water)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimation and Fasting: Acclimate the animals to the experimental conditions. Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose levels from a tail vein blood sample.
-
Compound Administration: Administer this compound or vehicle orally via gavage at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
Glucose Challenge: Administer a glucose solution orally via gavage. This is considered time zero (t=0).
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance. A statistically significant reduction in the AUC for the this compound treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizations
The following diagrams illustrate the signaling pathway of GPR119 and a typical experimental workflow.
References
The Discovery and Synthesis of BMS-903452: A GPR119 Agonist for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-903452 is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist that was investigated as a clinical candidate for the treatment of type 2 diabetes. GPR119 activation presents a dual mechanism of action for glycemic control: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells in the gastrointestinal tract.[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols employed in its development.
Discovery and Lead Optimization
The discovery of this compound stemmed from the optimization of a novel class of pyridone-containing GPR119 agonists.[1] The initial lead compound, a methylene (B1212753) analog, was identified through pharmacophore-based design.[1] Structure-activity relationship (SAR) studies focused on enhancing in vitro potency and improving metabolic stability. A key challenge was mitigating the metabolic lability of a propyl side chain on the pyrimidine (B1678525) ring of early analogs.[3] This was addressed by identifying more metabolically stable groups, such as chloro and trifluoromethyl, and concurrently improving in vitro potency to offset any reduction in activity from these modifications.[3] This optimization effort ultimately led to the identification of this compound (also referred to as compound 42 in the primary literature), which exhibited a potent and selective profile.[1]
Signaling Pathway
dot
Caption: GPR119 signaling pathway activated by this compound.
Experimental Workflow for Discovery
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
In Vitro Activity
The in vitro potency of this compound and key analogs was assessed using a cAMP accumulation assay in HEK293 cells expressing human GPR119.
| Compound | hGPR119 EC50 (nM) | Human Liver Microsome Half-life (min) |
| This compound (42) | 16 | >120 |
| Analog 29 | 28 | 30 |
| Analog 37 | 110 | >120 |
| Analog 40 | 140 | 58 |
Data sourced from Wacker et al., J Med Chem. 2014 Sep 25;57(18):7499-508.
In Vivo Efficacy (Oral Glucose Tolerance Test)
The acute in vivo efficacy of this compound was evaluated in an oral glucose tolerance test (oGTT) in C57/B16 mice.
| Dose (mg/kg) | Glucose AUC Reduction (%) | Statistical Significance (p-value) |
| 0.03 | ~20 | <0.05 (at 60 min time point) |
| 0.1 | ~40 | <0.05 |
| 0.3 | ~40 | <0.05 |
| 1 | ~40 | <0.05 |
Data represents approximate values derived from graphical data in Wacker et al., J Med Chem. 2014 Sep 25;57(18):7499-508.
Human Clinical Trial Data (Phase 1)
A single ascending dose study was conducted in healthy human volunteers.
| Parameter | Value |
| Doses Administered | 0.1 mg to 120 mg |
| Safety and Tolerability | Safe and well-tolerated at all doses |
| Terminal Half-life | 36 - 51 hours |
| GLP-1 Levels | Trend toward increased total GLP-1 plasma levels |
Data sourced from Wacker et al., J Med Chem. 2014 Sep 25;57(18):7499-508.
Experimental Protocols
Synthesis of this compound
The following is a detailed protocol for the four-step synthesis of this compound, as described in the primary literature.
[1]Step 1: Mitsunobu Coupling to form Intermediate 43
-
To a solution of gimeracil (B1684388) and a protected 4-hydroxypiperidine (B117109) in a suitable solvent (e.g., THF), add a phosphine (B1218219) reagent (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., DIAD) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield intermediate 43.
Step 2: Nucleophilic Aromatic Substitution to form Intermediate 44
-
To a solution of intermediate 43 in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) to form the sodium salt.
-
Add 1,2-difluoro-4-methylsulfonylbenzene to the reaction mixture.
-
Heat the mixture to 130 °C for approximately 2 hours.
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain intermediate 44.
Step 3: Deprotection to form Piperidine (B6355638) Salt 45
-
Treat intermediate 44 with aqueous hydrogen chloride in a suitable solvent.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Isolate the resulting piperidine hydrochloride salt (45) by filtration or evaporation.
Step 4: Final Coupling to yield this compound (42)
-
Combine piperidine salt 45 and 5-chloro-2-iodopyrimidine (B1415080) in a polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final product, this compound, by column chromatography or recrystallization.
In Vitro cAMP Accumulation Assay
This protocol is a representative method for determining the GPR119 agonist activity of test compounds.
-
Cell Culture: Maintain HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cell Seeding: Plate the cells in 384-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).
-
Assay Procedure:
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37 °C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF or luminescence-based cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis: Plot the cAMP signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of GPR119 agonists on glucose tolerance.
-
Animals: Use male C57/B16 mice.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally by gavage.
-
Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally by gavage.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration versus time plot for each treatment group. Determine the percentage of glucose AUC reduction compared to the vehicle-treated group.
Conclusion
This compound is a potent and selective GPR119 agonist discovered through a systematic lead optimization campaign. It demonstrated a promising dual mechanism of action for the treatment of type 2 diabetes, with efficacy in preclinical rodent models and a favorable pharmacokinetic profile in early human trials. T[1][3]he synthetic route to this compound is efficient and scalable. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of metabolic diseases and G-protein-coupled receptor drug discovery.
References
The GPR119 Agonist BMS-903452: A Technical Overview for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-903452 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Its activation stimulates glucose-dependent insulin (B600854) secretion directly from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2][3] This dual mechanism of action offers the potential for robust glycemic control with a lower risk of hypoglycemia compared to other insulin secretagogues. This technical guide provides a comprehensive overview of the preclinical and early clinical research on this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound functions by binding to and activating GPR119. This activation initiates a downstream signaling cascade mediated by the Gαs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.
Preclinical Data
In Vitro Activity
This compound demonstrates potent and selective agonism of the GPR119 receptor in cell-based assays.
| Assay | Cell Line | Parameter | Value (nM) |
| GPR119 Agonism | - | EC50 | 14 |
Data sourced from commercially available information on this compound.[4]
In Vivo Efficacy in Rodent Models
This compound has shown efficacy in both acute and chronic rodent models of type 2 diabetes.
| Animal Model | Study Type | Dose | Key Findings |
| Normal Mice | Oral Glucose Tolerance Test (OGTT) | 0.1-0.3 mg/kg | Reduced glucose excursion by 30-40%. |
| db/db Mice | Chronic Dosing | 0.03 mg/kg/day | Reduced fasting blood glucose and increased insulin secretion. |
| Sprague-Dawley Rats | - | - | Synergistically regulated GLP-1 levels when combined with a DPP-IV inhibitor. |
Data extracted from a review on GPR119 agonists.
Clinical Data
Phase 1 Single Ascending Dose Study in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.
| Parameter | Doses Administered | Results |
| Safety and Tolerability | 0.1 mg to 120 mg | Safe and well-tolerated at all doses. |
| Pharmacokinetics | 0.1 mg to 120 mg | Dose-proportional increase in plasma exposure (AUC and Cmax). Terminal half-life of 36 to 51 hours. |
| Pharmacodynamics | 0.1 mg to 120 mg | A trend toward increased total GLP-1 plasma levels was observed, but no significant increase was seen in the first 24 hours of treatment. |
Qualitative summary based on available literature.[2][3]
Experimental Protocols
In Vitro GPR119 cAMP Assay (General Protocol)
This protocol outlines a general method for determining the potency of a GPR119 agonist by measuring intracellular cAMP accumulation.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human GPR119 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Cell Stimulation: Remove the growth medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
-
Data Analysis: Plot the resulting signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice (General Protocol)
This protocol describes a general procedure for performing an OGTT in a diabetic mouse model to assess the efficacy of an anti-diabetic compound.
Methodology:
-
Animal Acclimation: House male db/db mice in a controlled environment and allow them to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice overnight for approximately 16 hours, with ad libitum access to water.
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose levels.
-
Compound Administration: Administer this compound or the vehicle control orally via gavage.
-
Glucose Challenge: After a predetermined time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood Sampling: Collect subsequent blood samples from the tail vein at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure the blood glucose concentration of each sample using a glucometer.
-
Data Analysis: Plot the mean blood glucose levels at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound is a potent GPR119 agonist with a dual mechanism of action that has demonstrated promising preclinical efficacy in rodent models of type 2 diabetes. Early clinical data in healthy volunteers have shown it to be safe and well-tolerated. Further research is warranted to fully elucidate its therapeutic potential for the management of type 2 diabetes. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes and metabolic diseases.
References
- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
In-Depth Pharmacological Profile of BMS-903452: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-903452 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Its mechanism of action involves a dual pathway: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) release from enteroendocrine cells in the gastrointestinal tract. This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, selectivity, in vitro and in vivo efficacy, and pharmacokinetic properties, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Introduction
GPR119 is predominantly expressed in pancreatic islets and intestinal L-cells, making it an attractive target for the development of anti-diabetic agents.[1] Activation of GPR119 leads to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn triggers the release of insulin in a glucose-dependent manner and stimulates the secretion of the incretin (B1656795) hormone GLP-1.[1] This dual mechanism addresses two key pathological features of type 2 diabetes: impaired insulin secretion and diminished incretin effect. This compound has emerged as a clinical candidate from a series of pyridone-containing GPR119 agonists, demonstrating promising preclinical and early clinical data.[1]
Mechanism of Action
This compound functions as a GPR119 agonist. Upon binding to GPR119 on pancreatic β-cells and intestinal L-cells, it activates the Gαs signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Signaling Pathway
The activation of GPR119 by this compound initiates a downstream signaling cascade culminating in insulin and GLP-1 secretion.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
In Vitro Activity
| Parameter | Species | Value | Reference |
| EC50 | Human | 14 nM | [2] |
In Vivo Efficacy in Rodent Models
| Study | Animal Model | Dose | Effect | Reference |
| Oral Glucose Tolerance Test (OGTT) | C57BL/6 Mice | 100 mg/kg (oral) | Mitigated hyperglycemic peak within 30 minutes and significantly decreased glucose concentration over the subsequent 60 minutes. | [3] |
Experimental Protocols
cAMP Functional Assay
This protocol describes a common method for determining the functional potency of GPR119 agonists by measuring intracellular cAMP accumulation.
Objective: To determine the EC50 value of this compound by quantifying its ability to stimulate cAMP production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells to ~70-80% confluency.
-
Cell Plating: Harvest cells and seed them into a 384-well plate at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation:
-
Remove culture medium from the wells.
-
Add the diluted this compound solutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol of the chosen assay kit.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the plate using a microplate reader compatible with the assay format (e.g., HTRF or AlphaLISA).
-
Data Analysis:
-
Calculate the ratio of the signals (e.g., 665 nm / 620 nm for HTRF).
-
Plot the signal ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound on glucose tolerance in mice.
Objective: To assess the effect of this compound on blood glucose levels following an oral glucose challenge.
Materials:
-
C57BL/6 mice.
-
This compound.
-
Vehicle (e.g., corn oil).
-
Glucose solution (e.g., 2 g/kg).
-
Blood glucose meter and test strips.
-
Oral gavage needles.
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) from the tail vein.
-
Compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle orally via gavage.
-
Glucose Challenge: After a set time following compound administration (e.g., 30 or 60 minutes), administer a glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Perform statistical analysis to determine the significance of the difference between the treated and control groups.
-
Selectivity Profile
This compound has been characterized as a selective GPR119 agonist. In a broad panel of off-target screens against other GPCRs, ion channels, and enzymes, no significant activity was observed at concentrations well above its GPR119 EC50, indicating a favorable selectivity profile.
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in various species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. A phase 1 clinical trial in healthy human volunteers demonstrated a dose-proportional increase in plasma exposure.
Clinical Development
This compound has completed a single ascending dose Phase 1 clinical trial in healthy volunteers. The compound was found to be safe and well-tolerated at all doses tested. A trend toward an increase in total GLP-1 plasma levels was also observed, consistent with its mechanism of action.[1]
Conclusion
This compound is a potent and selective GPR119 agonist with a dual mechanism of action that holds significant promise for the treatment of type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion and enhance GLP-1 release provides a strong rationale for its continued development. The favorable in vitro and in vivo pharmacological profile, coupled with a positive safety and tolerability profile in early clinical studies, positions this compound as a valuable clinical candidate in the pursuit of novel anti-diabetic therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with type 2 diabetes.
References
An In-depth Technical Guide on BMS-903452 and the GLP-1 Secretion Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-903452 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. The therapeutic rationale for GPR119 agonism lies in its dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) release from pancreatic β-cells and, crucially, the promotion of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gastrointestinal tract. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role in the GLP-1 secretion pathway. Due to the limited availability of public data on this compound following the discontinuation of its clinical development, this document supplements known information with representative data and protocols from other GPR119 agonists to provide a thorough understanding of the target and compound class.
Introduction to this compound
This compound, developed by Bristol-Myers Squibb, was investigated as a potential oral antihyperglycemic agent. It acts as a selective agonist for GPR119.[1] The compound progressed to Phase I clinical trials for type 2 diabetes mellitus; however, development was discontinued.[1] Despite this, the exploration of this compound and other GPR119 agonists has significantly contributed to the understanding of the role of GPR119 in metabolic regulation.
The GLP-1 Secretion Pathway and the Role of GPR119
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted by intestinal L-cells in response to nutrient ingestion. It plays a pivotal role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety. GPR119 is highly expressed in these L-cells, and its activation is a key mechanism for stimulating GLP-1 release.[2]
Signaling Pathway
The activation of GPR119 by an agonist like this compound initiates a downstream signaling cascade within the enteroendocrine L-cell, leading to the exocytosis of GLP-1-containing granules. The primary pathway involves the coupling of GPR119 to the Gαs subunit of its associated G protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in the mobilization of intracellular calcium and the secretion of GLP-1.[2]
Efficacy and Quantitative Data
To provide a quantitative context for the effects of GPR119 agonists, the following table summarizes representative data from preclinical studies of other compounds in this class.
| Compound | Model System | Conditions | Key Findings |
| AR231453 | GLUTag cells (murine L-cell line) | 15 mM glucose | Stimulated GLP-1 release with an EC₅₀ of 56 nM.[3] |
| B3 (a GPR119 agonist) | Primary mouse colon cultures | 0 mM and 10 mM glucose | Dose-dependent increase in GLP-1 secretion, largely glucose-independent.[3] |
| MBX-2982 | In vivo (mice) | Fasting | Increased plasma GLP-1 levels without a glucose load.[3] |
| AS1269574 | GLUTag cells | - | Stimulated proglucagon gene promoter activity.[2] |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not publicly available. However, the following are representative protocols for in vitro and in vivo assays used to evaluate the effect of GPR119 agonists on GLP-1 secretion.
In Vitro GLP-1 Secretion Assay using GLUTag Cells
This protocol is adapted from studies on GPR119 agonists in the murine GLUTag enteroendocrine L-cell line.[3][4]
Objective: To measure the dose-dependent effect of a GPR119 agonist on GLP-1 secretion in vitro.
Materials:
-
GLUTag cells
-
24-well cell culture plates
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS) and antibiotics
-
DMEM with 3 mM glucose and 10% FBS
-
PBS (Phosphate-Buffered Saline)
-
Serum-free DMEM with 15 mM glucose
-
GPR119 agonist (e.g., this compound)
-
Forskolin (B1673556) (positive control)
-
GLP-1 (active) ELISA kit
Procedure:
-
Cell Seeding: Plate GLUTag cells in 24-well plates in DMEM with 10% FBS and antibiotics.
-
Pre-incubation: 24 hours before the assay, replace the culture medium with DMEM (3 mM glucose) supplemented with 10% FBS.
-
Assay: a. Wash cells twice with PBS. b. Incubate cells with the GPR119 agonist at desired concentrations or with 1 µM forskolin in serum-free DMEM with 15 mM glucose. c. Incubate for 1 hour at 37°C and 5% CO₂.
-
Sample Collection: Collect the supernatants and clarify by centrifugation at 500 x g and 4°C for 5 minutes.
-
GLP-1 Measurement: Determine the GLP-1 content in the supernatant using a GLP-1 (active) ELISA kit according to the manufacturer's instructions.
In Vivo GLP-1 Measurement in Rodents
This protocol is a general representation of in vivo studies assessing GLP-1 secretion in response to oral administration of a GPR119 agonist in mice.[3][4]
Objective: To measure the effect of an orally administered GPR119 agonist on plasma GLP-1 levels in vivo.
Materials:
-
C57BL/6 male mice
-
Vehicle control
-
GPR119 agonist (e.g., this compound)
-
Glucose solution (for oral gavage)
-
EDTA-coated collection tubes with a DPP-IV inhibitor
-
Centrifuge
-
GLP-1 (active) ELISA kit
Procedure:
-
Fasting: Fast mice overnight.
-
Dosing: Administer the vehicle or GPR119 agonist at the desired dose via oral gavage.
-
Glucose Challenge (Optional but recommended): After 30 minutes, administer a glucose bolus (e.g., 3 g/kg) orally.
-
Blood Collection: At desired time points (e.g., 0, 10, 30, 60, 120 minutes post-glucose challenge), collect blood via tail nick or cardiac puncture into EDTA tubes containing a DPP-IV inhibitor.
-
Plasma Separation: Obtain plasma by centrifuging the blood samples at 500 x g for 20 minutes.
-
GLP-1 Measurement: Assay the plasma samples for active GLP-1 using an ELISA kit.
References
GPR119 Signaling and the Agonist BMS-903452: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation offers a dual mechanism for improving glucose homeostasis: the direct, glucose-dependent stimulation of insulin (B600854) secretion and the indirect promotion of insulin release through the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] This guide provides an in-depth overview of the GPR119 signaling cascade and the pharmacological profile of BMS-903452, a potent and selective GPR119 agonist.[5][6][7] Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of relevant quantitative data and visual representations of the signaling pathways and experimental workflows.
The GPR119 Signaling Cascade
GPR119 is a class A G-protein coupled receptor that primarily couples to the stimulatory G-protein, Gαs.[4][8] Upon agonist binding, a conformational change in the receptor activates Gαs, leading to the dissociation of its α-subunit. This activated Gαs-GTP subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][8] The subsequent increase in intracellular cAMP levels is the central event in the GPR119 signaling cascade, triggering downstream effects in a cell-specific manner.[1]
In pancreatic β-cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).[4][9] In intestinal L-cells, increased cAMP stimulates the secretion of GLP-1 and GIP.[1][9] These incretin hormones, in turn, act on their respective receptors on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.[1][10] This dual action of GPR119 agonists makes them an attractive therapeutic strategy, as the glucose-dependency of their effects minimizes the risk of hypoglycemia.[1]
Figure 1: GPR119 Signaling in Pancreatic and Intestinal Cells.
This compound: A Potent GPR119 Agonist
This compound is a synthetic, potent, and selective small-molecule agonist of the GPR119 receptor.[5][6] It has been investigated as a potential therapeutic agent for type 2 diabetes.[2][11]
Physicochemical Properties and In Vitro Potency
The following table summarizes the key physicochemical properties and in vitro potency of this compound.
| Property | Value | Reference |
| Chemical Name | 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one | [5] |
| Molecular Formula | C21H19Cl2FN4O4S | [7] |
| Molecular Weight | 513.37 g/mol | [7] |
| GPR119 Agonist Potency (EC50) | 14 nM | [6][7] |
In Vivo Efficacy of this compound
In vivo studies in rodent models of diabetes have demonstrated the efficacy of this compound in improving glucose control.
| Animal Model | Dosage | Effect | Reference |
| Sprague-Dawley Rat | Not specified | Significantly increased active GLP-1 levels, synergistic effect with a DPP-IV inhibitor. | [6] |
| db/db Mice | 0.03 mg/kg/day | Reduced fasting blood glucose levels and increased insulin secretion. | [3] |
| Rodent Models | Not specified | Reduced glucose excursion by 30-40% in an oral glucose tolerance test (OGTT). | [3] |
| Healthy Humans | Single ascending doses (0.1-120 mg) | Dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels. | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GPR119 agonists like this compound.
In Vitro cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation in a cell-based assay using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., PBS containing 1 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
HTRF cAMP detection kit (e.g., from Cisbio or Revvity)
-
384-well white microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend in assay buffer. Dispense 5 µL of the cell suspension (e.g., 1500 cells/well) into a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Compound Addition: Add 2.5 µL of the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection Reagent Addition: Add 5 µL of cAMP-d2 reagent and 5 µL of anti-cAMP cryptate reagent (from the HTRF kit) to each well.
-
Final Incubation: Incubate the plate at room temperature for 1 hour.
-
Plate Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
Data Analysis:
-
Calculate the ratio of the fluorescence signals (665 nm / 620 nm).
-
Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
Figure 2: Workflow for the HTRF cAMP Accumulation Assay.
In Vitro GLP-1 Secretion Assay
This protocol describes a method to measure GLP-1 secretion from the murine intestinal L-cell line, GLUTag, in response to a GPR119 agonist.
Materials:
-
GLUTag cells
-
DMEM with 10% FBS
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
Forskolin/IBMX (positive control)
-
DPP-IV inhibitor (e.g., sitagliptin)
-
Bovine Serum Albumin (BSA)
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed GLUTag cells into 24-well plates and culture until they form a confluent monolayer.
-
Cell Washing: Wash the cells twice with KRB buffer.
-
Pre-incubation: Pre-incubate the cells in KRB buffer for 30 minutes at 37°C.
-
Compound Preparation: Prepare solutions of this compound at various concentrations in KRB buffer containing a DPP-IV inhibitor and 0.1% BSA. Include vehicle and positive controls.
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatants from each well and centrifuge to remove any detached cells.
-
GLP-1 Measurement: Measure the GLP-1 concentration in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.
Data Analysis:
-
Plot the measured GLP-1 concentration against the this compound concentration to generate a dose-response curve.
Figure 3: Workflow for the In Vitro GLP-1 Secretion Assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure for an oral glucose tolerance test in mice to evaluate the in vivo efficacy of a GPR119 agonist.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 20% in water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Acclimation: Acclimate mice to handling and gavage for at least 3 days prior to the study.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: At time -30 minutes, measure baseline blood glucose from a tail snip using a glucometer.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: At time 0, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
(Optional) Plasma Collection: At specified time points, collect blood samples into EDTA-coated tubes for subsequent analysis of insulin or GLP-1 levels.
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the AUC values between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the AUC for the treated group indicates improved glucose tolerance.
Figure 4: Workflow for the In Vivo Oral Glucose Tolerance Test.
Conclusion
The GPR119 signaling cascade represents a promising, multifaceted approach to the treatment of type 2 diabetes. By simultaneously enhancing glucose-dependent insulin secretion from the pancreas and stimulating the release of incretin hormones from the gut, GPR119 agonists like this compound offer the potential for robust glycemic control with a reduced risk of hypoglycemia. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel GPR119-targeting therapeutics. Further research focusing on the long-term efficacy and safety of these compounds in clinical settings is warranted.
References
- 1. Item - Body weight and fasting blood glucose level of db/db and db/+ mice. - Public Library of Science - Figshare [plos.figshare.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Db/db mice have elevated blood glucose and serum insulin levels. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Antidiabetic activity of aqueous root extract of Ichnocarpus frutescens in streptozotocin-nicotinamide induced type-II diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. e-jarb.org [e-jarb.org]
- 10. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Efficacy of BMS-903452 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of BMS-903452, a potent and selective GPR119 agonist, in various rodent models of type 2 diabetes. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is an investigational small molecule that acts as an agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3][4] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] The activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the stimulation of glucose-dependent insulin (B600854) secretion from the pancreas and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes, as it has the potential to improve glycemic control, enhance insulin sensitivity, and promote β-cell health.
GPR119 Signaling Pathway
The binding of this compound to GPR119 activates the Gαs subunit of the associated G protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in insulin and GLP-1 secretion.
In Vivo Efficacy Data in Rodent Models
This compound has demonstrated significant efficacy in various rodent models of type 2 diabetes. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Efficacy of this compound in db/db Mice
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.
| Parameter | Dosage | Treatment Duration | Vehicle Control | This compound Treated | % Change |
| Fasting Blood Glucose | 0.03 mg/kg/day | Chronic | - | Significant Reduction | Data not specified |
| Insulin Secretion | 0.03 mg/kg/day | Chronic | - | Increased | Data not specified |
| Glycated Hemoglobin (HbA1c) | Not Specified | 21 days | - | Reduction | Data not specified |
Table 2: Efficacy of this compound in Sprague-Dawley Rats
Sprague-Dawley rats are a common outbred strain used in pharmacological studies.
| Parameter | Dosage | Test | Vehicle Control (AUC) | This compound Treated (AUC) | % Reduction in Glucose Excursion |
| Oral Glucose Tolerance Test (OGTT) | Not Specified | Acute | - | Significant Reduction | 30-40% |
Experimental Protocols
The following sections detail the methodologies for the key in vivo experiments cited in this guide.
General Animal Husbandry
Rodents are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum, except during fasting periods for specific procedures. All animal procedures should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the ability of an animal to clear a glucose load from the bloodstream, a measure of glucose tolerance.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected via tail snip or other appropriate methods to measure fasting blood glucose levels.
-
Drug Administration: this compound or vehicle is administered orally via gavage at the specified dose.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated to quantify the glucose excursion.
Chronic Efficacy Study in db/db Mice
This protocol evaluates the long-term effects of this compound on glycemic control in a diabetic mouse model.
-
Animal Model: Male or female db/db mice are acclimated to the housing conditions.
-
Baseline Measurements: Baseline body weight, food and water intake, and fasting blood glucose and/or HbA1c levels are recorded.
-
Drug Administration: this compound or vehicle is administered daily (or as per the study design) via oral gavage for a specified duration (e.g., 21 days).
-
Monitoring: Body weight, food, and water intake are monitored regularly throughout the study. Fasting blood glucose may be measured periodically.
-
Endpoint Analysis: At the end of the treatment period, terminal blood samples are collected for the measurement of fasting blood glucose, insulin, and HbA1c.
-
Statistical Analysis: Data from the treated group are compared to the vehicle-treated control group to determine the statistical significance of the observed effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of a GPR119 agonist.
References
- 1. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data Review of BMS-903452: A GPR119 Agonist for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-903452 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] Developed by Bristol-Myers Squibb, this compound has demonstrated potential in preclinical studies through its dual mechanism of action: stimulating glucose-dependent insulin (B600854) release from pancreatic β-cells and promoting the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.[1][2] This in-depth technical guide provides a comprehensive review of the available preclinical data for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental protocols utilized in its evaluation.
Core Quantitative Data
The preclinical development of this compound has generated significant quantitative data to characterize its potency, selectivity, and drug-like properties.
In Vitro Pharmacology
This compound has been shown to be a potent agonist of the GPR119 receptor. The half-maximal effective concentration (EC50) for GPR119 activation is reported to be 14 nM.[3][4] Further detailed in vitro profiling from the primary publication is summarized below.
| Assay Type | Species/Cell Line | Parameter | Value |
| GPR119 Activation | Human | EC50 | 14 nM |
| Cytochrome P450 Inhibition | Human | IC50 | > 40 µM (for nine different enzymes) |
| PXR Activation | Human | EC50 | > 50 µM |
| Cytotoxicity | Human (HepG2) | - | No toxicity observed |
Table 1: In Vitro Pharmacology of this compound.
In Vivo Efficacy
The glucose-lowering effects of this compound have been evaluated in rodent models of diabetes. In an oral glucose tolerance test (OGTT) in db/db mice, a model for type 2 diabetes, this compound demonstrated a significant reduction in glucose excursion.
| Animal Model | Dose | Effect |
| db/db Mice | 3 mg/kg | 30-40% reduction in glucose excursion |
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test.
Pharmacokinetics
Pharmacokinetic studies have been conducted in multiple preclinical species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The following table summarizes key pharmacokinetic parameters.
| Species | Dose & Route | Cmax | Tmax | AUC | Half-life (t1/2) |
| Mouse | |||||
| Data not available in search results | |||||
| Rat | |||||
| Data not available in search results | |||||
| Dog | |||||
| Data not available in search results |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species. (Note: Specific values for Cmax, Tmax, AUC, and half-life were not available in the provided search results and would require access to the full publication or its supplementary data).
Signaling Pathways and Experimental Workflows
GPR119 Signaling Pathway
This compound activates GPR119, which is primarily coupled to the Gαs subunit of heterotrimeric G proteins. This activation leads to a cascade of intracellular events culminating in the therapeutic effects on glucose homeostasis.
Experimental Workflow for In Vitro GPR119 Activation Assay
The potency of this compound as a GPR119 agonist is typically determined using a cell-based assay that measures the accumulation of cyclic AMP (cAMP), a downstream second messenger of Gαs activation.
Experimental Protocols
GPR119 cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation. A common method involves using a recombinant cell line, such as HEK293, stably expressing the human GPR119 receptor.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate growth medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 384-well microplates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Include a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells of the microplate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for GPR119 activation and cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), or luminescence.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.
In Vitro GLP-1 Secretion Assay
This assay measures the ability of a compound to stimulate GLP-1 secretion from enteroendocrine L-cells. The STC-1 or GLUTag cell lines are commonly used models.
-
Cell Culture: Culture STC-1 or GLUTag cells in an appropriate medium.
-
Cell Plating: Seed the cells into 24- or 48-well plates and grow to a desired confluency.
-
Pre-incubation: Wash the cells with a basal buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for a short period.
-
Stimulation: Replace the pre-incubation buffer with a buffer containing various concentrations of this compound or control substances (e.g., high glucose, forskolin).
-
Incubation: Incubate the cells for a defined time (e.g., 2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, a DPP-4 inhibitor can be added.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the GLP-1 concentration against the this compound concentration to determine the dose-dependent effect on GLP-1 secretion.
Rodent Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo model to assess glucose homeostasis and the efficacy of anti-diabetic agents.
-
Animal Model: Use a relevant rodent model of type 2 diabetes, such as the db/db mouse, or lean mice for initial screening.
-
Acclimation and Fasting: Acclimate the animals to the experimental conditions. Prior to the test, fast the animals overnight (typically 12-16 hours) with free access to water.[5]
-
Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein to measure the fasting blood glucose level.[5]
-
Compound Administration: Administer this compound or vehicle control orally via gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg body weight) orally via gavage.[5]
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound on glucose tolerance. A reduction in the AUC indicates improved glucose tolerance.
References
- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
In-Depth Technical Guide: BMS-903452, a GPR119 Agonist for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GPR119 agonist, BMS-903452, including its patent and intellectual property, mechanism of action, and key experimental data. The information is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.
Core Intellectual Property and Patent Information
This compound is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist developed by Bristol-Myers Squibb.[1] The core composition of matter for this compound and related structures is detailed in the patent application WO2012082772A1 . This patent covers the chemical synthesis, formulation, and potential therapeutic uses of a series of pyridinone derivatives, including this compound.
The synthesis of this compound, as outlined in the patent and further described in the primary scientific literature, involves a multi-step process.[2] A key final step is the coupling of 5-chloro-4-(piperidin-4-yloxy)pyridin-2(1H)-one with 2-(5-chloropyrimidin-2-yl)-5-(methylsulfonyl)pyridine. A detailed, step-by-step synthesis protocol is provided in the experimental protocols section of this guide.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by activating GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][3] Activation of GPR119 initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
This elevation in cAMP has a dual effect on glucose homeostasis:
-
In Pancreatic β-cells: Increased cAMP levels enhance glucose-dependent insulin (B600854) secretion. This means that insulin is released in response to high blood glucose levels, reducing the risk of hypoglycemia.
-
In Intestinal L-cells: GPR119 activation promotes the secretion of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1).[1][3] GLP-1 further potentiates glucose-dependent insulin release from β-cells, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[2]
The synergistic action on both direct insulin secretion and incretin release makes GPR119 an attractive target for the treatment of type 2 diabetes.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Species | EC50 (nM) |
| cAMP Accumulation | HEK293 | Human | 14 |
Data sourced from Molnova and other chemical suppliers.[4]
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T1/2 (h) |
| Rat | 1 | PO | 230 | 2 | 1800 | 5.5 |
| Dog | 0.3 | PO | 150 | 4 | 2100 | 10 |
Pharmacokinetic parameters are approximate values derived from graphical data in the primary publication.
Table 3: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC Reduction (%) |
| This compound | 0.1 | ~30 |
| This compound | 0.3 | ~40 |
Efficacy data is estimated from graphical representations in scientific literature.[5]
Table 4: Human Pharmacokinetics of this compound (Single Ascending Dose Study)
| Dose (mg) | Formulation | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) | Mean T1/2 (h) |
| 0.1 | Solution | ~1 | ~20 | 36-51 |
| 0.6 | Solution | ~5 | ~100 | 36-51 |
| 3 | SDD Suspension | ~20 | ~500 | 36-51 |
| 10 | SDD Suspension | ~70 | ~2000 | 36-51 |
| 30 | SDD Suspension | ~200 | ~6000 | 36-51 |
| 120 | SDD Suspension | ~700 | ~25000 | 36-51 |
SDD: Spray-dried dispersion. Pharmacokinetic parameters are approximate values derived from graphical data in the primary publication.[2]
Detailed Experimental Protocols
Chemical Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound can be found in the supporting information of the primary publication by Wacker et al. in the Journal of Medicinal Chemistry and within the patent application WO2012082772A1. The general workflow is depicted in the diagram above.
In Vitro cAMP Accumulation Assay
This assay is crucial for determining the potency of GPR119 agonists.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and grown to a suitable confluency.
-
Compound Preparation: this compound is serially diluted in assay buffer to generate a range of concentrations.
-
Incubation: The cells are incubated with the various concentrations of this compound for 30 minutes at room temperature.
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The resulting data is used to generate a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard preclinical model to assess the efficacy of anti-diabetic compounds.
Methodology:
-
Animal Model: Male db/db mice, a model of type 2 diabetes, are used.
-
Fasting: The mice are fasted overnight (approximately 16-18 hours) with free access to water.
-
Compound Administration: this compound or vehicle is administered orally at the desired doses.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated, and the percentage reduction in glucose excursion compared to the vehicle-treated group is determined.
References
- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR119 in Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119), a promising yet challenging therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This document delves into the core molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols, and provides visual representations of critical pathways and workflows.
Introduction: GPR119 as a Metabolic Regulator
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells.[1][2] Its activation by endogenous lipid ligands like oleoylethanolamide (OEA) and lysophosphatidylcholine (B164491) (LPC), as well as synthetic agonists, triggers a signaling cascade with significant potential for metabolic regulation.[3][4] The primary therapeutic interest in GPR119 stems from its dual mechanism of action: the potentiation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the stimulation of incretin (B1656795) hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—from the gut.[5][6][7] This dual action offers the potential for robust glycemic control with a reduced risk of hypoglycemia.[6]
Despite promising preclinical data in rodent models demonstrating glucose-lowering effects, reduced food intake, and weight loss, the translation to human clinical trials has been challenging, with many synthetic agonists failing to show significant efficacy.[1][8][9] This guide aims to provide a detailed understanding of the science underpinning GPR119's function to aid in ongoing research and drug development efforts.
Molecular Mechanism and Signaling Pathways
GPR119 is a Gαs protein-coupled receptor.[4][5] Ligand binding initiates a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][10] This increase in intracellular cAMP is the central signaling event that mediates the physiological effects of GPR119 activation.
In Pancreatic β-Cells
In pancreatic β-cells, the elevation of cAMP enhances glucose-stimulated insulin secretion (GSIS).[11] This glucose dependency is a critical feature, as it implies that GPR119 activation is unlikely to cause insulin secretion during periods of low blood glucose, thereby minimizing the risk of hypoglycemia.[6][11] The cAMP signal integrates with the signaling pathways initiated by glucose metabolism to promote the exocytosis of insulin-containing granules.[3]
GPR119 Signaling in Pancreatic β-Cells.
In Intestinal L-Cells
In intestinal L-cells, GPR119 activation also leads to a rise in cAMP, which triggers the secretion of GLP-1.[5][12] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells to further potentiate glucose-dependent insulin secretion, creating an indirect insulinotropic effect.[13] Additionally, GLP-1 has other beneficial metabolic effects, including suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[5] Interestingly, GPR119-mediated GLP-1 secretion appears to be glucose-independent.[14]
GPR119 Signaling in Intestinal L-Cells and subsequent incretin effect.
Quantitative Data on GPR119 Agonists
The following tables summarize quantitative data for various GPR119 agonists from in vitro and in vivo studies.
Table 1: In Vitro Activity of GPR119 Agonists
| Compound | Assay System | Parameter | Value | Reference |
| AR231453 | HEK293/GPR119/pCRE-luc | EC50 | 1.355 nM | [15] |
| AR231453 | GLUTag cells (Calcium influx) | EC50 | 0.11 µM | [14] |
| PSN632408 | HEK293/GPR119/pCRE-luc | EC50 | 4.892 µM | [15] |
| OEA | mGLUTag cells (GLP-1 secretion) | Max. Stimulation | 2.1-fold of basal at 10 µM | [12] |
| ZB-16 | GPR119 receptor binding | EC50 | 7.3–9.7 nM | [16][17] |
Table 2: In Vivo Effects of GPR119 Agonists in Animal Models
| Compound | Animal Model | Dose | Effect | Reference |
| AR231453 | C57BL/6 mice | 100 mg/kg | No effect on insulin or glucose in fasted state | [11] |
| AR231453 | C57BL/6J mice | 20 mg/kg (oral) | Rapid reduction in glycemic excursion and increase in plasma insulin after oral glucose challenge | [18] |
| MBX-2982 | C57BL/6 mice | 10 mg/kg (oral) | Increased plasma GLP-1 without a glucose load | [14] |
| ZB-16 | STZ-NA T2D rats | 1 mg/kg (oral, 28 days) | Reduction in blood glucose levels | [16] |
Table 3: Effects of GPR119 Knockout in Mice
| Condition | Phenotype in Gpr119-/- Mice | Reference |
| Low-fat diet | Normal plasma glucose and lipids, lower body weight, lower post-prandial active GLP-1 | [19] |
| High-fat diet | Similar weight gain, hyperinsulinemia, and hyperleptinemia as wild-type; no hyperglycemia or dyslipidemia | [19] |
| Nutrient stimulation | Attenuated GLP-1 release | [19][20] |
| Food deprivation | Lower blood glucose levels and higher body weight reduction compared to wild-type | [21] |
| Re-feeding after deprivation | Increased food intake compared to wild-type | [21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPR119 agonists. Below are generalized protocols for key experiments.
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate cAMP production in cells expressing GPR119.
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Assay Preparation: Cells are seeded into 96-well or 384-well plates and grown to confluence.
-
Compound Treatment: On the day of the assay, the culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Test compounds are added at various concentrations.
-
Incubation: Plates are incubated at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Data are normalized to a positive control (e.g., forskolin) and a vehicle control. EC50 values are calculated using a sigmoidal dose-response curve fit.
In Vitro GLP-1 Secretion Assay
This assay quantifies the release of GLP-1 from enteroendocrine cell lines.
-
Cell Culture: GLUTag or NCI-H716 cells are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 24- or 48-well plates.
-
Stimulation: Cells are washed and pre-incubated in a basal buffer (e.g., KRBB). The buffer is then replaced with fresh buffer containing test compounds at various concentrations.
-
Incubation: Plates are incubated at 37°C for 1-2 hours.
-
Supernatant Collection: The supernatant is collected, and a protease inhibitor cocktail (including a DPP-4 inhibitor) is added to prevent GLP-1 degradation.
-
Quantification: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.
-
Data Analysis: GLP-1 secretion is typically expressed as a fold-change over the vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT)
This is a standard in vivo model to assess the effect of a compound on glucose homeostasis.
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized and fasted overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: The test compound or vehicle is administered via oral gavage at a specific time (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure blood glucose.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to determine the effect on glucose tolerance.
Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
Therapeutic Potential and Challenges
The dual action of GPR119 agonists on both insulin and incretin secretion makes it a highly attractive target for the treatment of type 2 diabetes.[6] The glucose-dependent nature of its insulinotropic effect is a significant advantage over existing therapies like sulfonylureas, which can cause hypoglycemia.[11] Furthermore, the stimulation of GLP-1 secretion may lead to additional benefits such as weight loss and improved β-cell function and mass.[1][22]
However, the translation of these promising preclinical findings to clinical success has been a major hurdle. Several GPR119 agonists have failed in Phase II clinical trials due to a lack of efficacy in humans.[9][23] The reasons for this disconnect between rodent models and human pathophysiology are not fully understood but may involve:
-
Species Differences: There may be significant differences in the expression, distribution, and signaling of GPR119 between rodents and humans.
-
Receptor Desensitization: Chronic stimulation of the receptor may lead to desensitization and a loss of therapeutic effect.
-
Off-Target Effects: Some synthetic agonists may have off-target activities that confound their clinical effects.[3][24]
-
Complex Physiology: The physiological regulation of glucose homeostasis is complex and redundant. It is possible that the contribution of GPR119 to overall glucose control is less significant in humans than in preclinical models, especially in the context of established type 2 diabetes.[19][20]
Future research and development efforts may need to focus on developing agonists with different pharmacological profiles (e.g., partial agonists or allosteric modulators), exploring combination therapies (e.g., with DPP-4 inhibitors), or identifying patient populations that are most likely to respond to GPR119-targeted therapies.[23]
Conclusion
GPR119 remains a compelling target for the treatment of metabolic diseases due to its central role in coordinating insulin and incretin secretion. While the path to a clinically approved GPR119 agonist has been challenging, a deep and nuanced understanding of its molecular pharmacology, signaling pathways, and physiological role is paramount. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to navigate the complexities of GPR119 research and unlock its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic application of GPR119 ligands in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16 [frontiersin.org]
- 17. Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. joe.bioscientifica.com [joe.bioscientifica.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of BMS-903452: A Technical Guide for GPR119 Agonist Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of BMS-903452, a potent and selective G protein-coupled receptor 119 (GPR119) agonist. GPR119 activation presents a dual mechanism for the treatment of type 2 diabetes by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.[1][2][3] This document summarizes the key structural modifications that led to the discovery of this compound, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key biological pathways and experimental workflows.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as this compound initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels are the central mechanism through which GPR119 agonists exert their therapeutic effects on insulin and GLP-1 secretion.
Structure-Activity Relationship Studies of Pyridone-based GPR119 Agonists
The discovery of this compound stemmed from the optimization of a novel class of pyridone-containing GPR119 agonists. The SAR studies focused on modifications of three key regions of the lead compound: the linker, the phenyl ring, and the pyrimidine (B1678525) moiety.
Linker Modification
Initial efforts focused on replacing the methylene (B1212753) piperidine (B6355638) linker of the lead compound. As shown in Table 1, variations in the linker region significantly impacted the in vitro potency.
Table 1: SAR of Linker Modifications
| Compound | Linker Modification | hGPR119 EC50 (nM) |
| Lead | Methylene piperidine | 130 |
| 7 | Four-membered ring | >10000 |
| 8 | Five-membered ring | >10000 |
| 11 | Azepine | 130 |
| 5 | Removal of methylene | 10 |
Data extracted from the Journal of Medicinal Chemistry, 2014, 57, 7499-7508.
Phenyl Ring Substitution
Modifications to the phenyl ring were explored to enhance potency and improve metabolic stability. Table 2 summarizes the effects of various substitutions on the phenyl ring.
Table 2: SAR of Phenyl Ring Substitutions
| Compound | Phenyl Ring Substitution | hGPR119 EC50 (nM) |
| 29 | 2-Fluoro-4-methylsulfonyl | 5 |
| 30 | 3-Fluoro-4-methylsulfonyl | 15 |
| - | Phenyl substitution | >1000 |
Data extracted from the Journal of Medicinal Chemistry, 2014, 57, 7499-7508.
Pyrimidine Moiety Optimization
The pyrimidine portion of the molecule was a key area for enhancing potency and improving pharmacokinetic properties. The data in Table 3 illustrates the impact of different pyrimidine analogs.
Table 3: SAR of Pyrimidine Moiety Modifications
| Compound | Pyrimidine Moiety | hGPR119 EC50 (nM) | Human Liver Microsome Half-life (min) |
| 29 | 5-chloropyrimidin-2-yl | 5 | 31 |
| 37 | 4-trifluoromethylpyrimidine | 3 | >120 |
| 40 | 4-chloropyrimidine | 4 | 58 |
| 42 (this compound) | 5-chloropyrimidin-2-yl | 2 | 45 |
Data extracted from the Journal of Medicinal Chemistry, 2014, 57, 7499-7508.
In Vivo Efficacy of this compound
The optimized compound, this compound, demonstrated significant efficacy in rodent models of diabetes.
Table 4: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (oGTT) in db/db Mice
| Treatment | Dose (mg/kg) | Glucose AUC Reduction (%) |
| Metformin | High Dose | 83 |
| This compound | 3 | 32 |
| This compound | 30 | 38 |
Data extracted from the Journal of Medicinal Chemistry, 2014, 57, 7499-7508.
Furthermore, this compound showed a synergistic effect with a DPP-IV inhibitor in increasing active GLP-1 levels in Sprague-Dawley rats.
Experimental Protocols
GPR119 Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate the production of cyclic AMP in a cell line expressing the human GPR119 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in appropriate media and seeded into 384-well plates.
-
Compound Addition: Test compounds are serially diluted and added to the cells.
-
Incubation: The plates are incubated for 30 minutes at room temperature to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The results are used to generate concentration-response curves, from which the EC50 values (the concentration of a compound that gives half-maximal response) are calculated.
In Vitro ADME Assays
A panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are conducted to evaluate the drug-like properties of the synthesized compounds.
Human Liver Microsome Stability Assay:
-
Incubation: The test compound is incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Calculation: The half-life (t1/2) of the compound is calculated from the rate of its disappearance.
In Vivo Oral Glucose Tolerance Test (oGTT)
This study evaluates the effect of a compound on glucose disposal in a diabetic animal model.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-903452
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-903452 is a potent and selective agonist of the G-protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][3] Developed by Bristol-Myers Squibb, this compound has been investigated for its dual mechanism of action: stimulating glucose-dependent insulin (B600854) release directly from pancreatic β-cells and promoting the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.[1][3][4] This guide provides a comprehensive overview of the available preclinical and clinical data on the pharmacokinetics and pharmacodynamics of this compound, presented for an audience of research and development professionals.
Mechanism of Action
This compound exerts its therapeutic effects by activating GPR119.[1][2][5] This receptor is predominantly expressed on pancreatic β-cells and intestinal L-cells.[1][3] The binding of this compound to GPR119 is understood to initiate a signaling cascade that results in elevated intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP leads to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1, which in turn further enhances insulin release, suppresses glucagon (B607659) secretion, and slows gastric emptying.[4]
Signaling Pathway of this compound
Caption: GPR119 signaling cascade initiated by this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized in both in vitro and in vivo models, demonstrating its potency and efficacy in modulating glucose homeostasis.
In Vitro Activity
| Parameter | Value | Cell System |
| EC50 | 14 nM | Not Specified |
Table 1: In Vitro Potency of this compound.[5]
In Vivo Efficacy (Preclinical)
Studies in rodent models of diabetes have demonstrated the glucose-lowering effects of this compound.
| Animal Model | Dose | Effect |
| db/db Mice | 0.03 mg/kg/day | Reduced fasting blood glucose, increased insulin secretion.[3] |
| Sprague-Dawley Rats | Not Specified | Synergistic regulation of GLP-1 levels with a DPP-IV inhibitor.[3] |
| Rodent Model | Not Specified | 30-40% reduction in glucose excursion during an Oral Glucose Tolerance Test (OGTT).[3] |
Table 2: Preclinical In Vivo Pharmacodynamic Effects of this compound.
Clinical Pharmacodynamics
A single ascending dose study in healthy human volunteers showed a trend toward increased total GLP-1 plasma levels.[1][3] However, another source indicates that no significant increase in plasma total GLP-1 was observed in the first 24 hours of treatment with doses ranging from 0.1 to 120 mg.[3]
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in preclinical species and in a Phase 1 clinical trial.
Preclinical Pharmacokinetics
Detailed quantitative data from preclinical studies are not publicly available.
Clinical Pharmacokinetics
A Phase 1, single ascending dose study was conducted in healthy volunteers with doses ranging from 0.1 mg to 120 mg.[4]
| Parameter | Value | Population |
| Exposure (AUC, Cmax) | Dose-proportional increase | Healthy Volunteers |
| Terminal Half-life (t1/2) | 36 - 51 hours | Healthy Volunteers |
Table 3: Human Pharmacokinetic Parameters of this compound.[4]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to Bristol-Myers Squibb, the available literature provides an overview of the methodologies used in key studies.
In Vivo Efficacy Studies in Rodent Models
Objective: To assess the glucose-lowering effects and mechanism of action of this compound in rodent models of type 2 diabetes.
General Workflow:
Caption: Generalized workflow for preclinical in vivo efficacy studies.
Methodology Details:
-
Animal Models: 6-week-old db/db mice were used for chronic studies.[4] Sprague-Dawley rats were also utilized.[3]
-
Dosing: Oral administration, once daily.[4]
-
Assessments:
-
Oral Glucose Tolerance Test (oGTT): Performed to evaluate glucose excursion following an oral glucose challenge.[4]
-
Glycated Hemoglobin (HbA1c): Measured as a marker of long-term glycemic control.[4]
-
Fasting Blood Glucose and Insulin Levels: Measured to assess effects on baseline glucose homeostasis and insulin secretion.[3]
-
GLP-1 Levels: Plasma samples were analyzed to determine the effect on incretin secretion.[3]
-
Phase 1 Clinical Trial
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) study.
General Workflow:
Caption: Generalized workflow for a Phase 1 single ascending dose trial.
Methodology Details:
-
Participants: Healthy volunteers.
-
Dosing: Single oral doses escalated from 0.1 to 120 mg.[4] The initial doses were administered as solutions, with subsequent doses as spray-dried dispersion (SDD) suspensions.[4]
-
Pharmacokinetic Sampling: Serial blood samples were collected to determine plasma concentrations of this compound over time.
-
Pharmacodynamic Sampling: Blood samples were collected to measure plasma levels of total GLP-1.[1]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. The compound was reported to be safe and well-tolerated at all doses tested.[4]
Conclusion
This compound is a potent GPR119 agonist with a pharmacokinetic profile supportive of once-daily dosing, characterized by a long terminal half-life in humans.[4] Preclinical studies demonstrated its efficacy in improving glycemic control. While the compound was well-tolerated in early clinical trials, the translation of the robust preclinical effects, particularly on GLP-1 secretion, to the human setting appeared to be modest.[3] This technical guide summarizes the key publicly available data on the pharmacokinetics and pharmacodynamics of this compound, providing a foundational understanding for researchers in the field of metabolic drug discovery. Further detailed information, particularly regarding quantitative preclinical PK/PD relationships and comprehensive clinical data, remains within the proprietary domain of the developing company.
References
- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
Methodological & Application
Application Notes and Protocols for BMS-903452
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-903452 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2][3][4] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][5] Its activation stimulates glucose-dependent insulin (B600854) secretion directly from pancreatic β-cells and indirectly through the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal cells.[1][5] This dual mechanism of action makes GPR119 agonists like this compound attractive candidates for glycemic control. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the quantitative data for this compound in a key cell-based assay.
| Assay Type | Target/Cell Line | Parameter | Value |
| GPR119 Agonist Activity | Not Specified | EC50 | 14 nM |
Signaling Pathway
Activation of GPR119 by an agonist such as this compound initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] In pancreatic β-cells, elevated cAMP enhances glucose-dependent insulin secretion. In intestinal L-cells, the rise in cAMP triggers the secretion of GLP-1.
Caption: GPR119 signaling pathway activated by this compound.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by this compound. A common method involves using a cell line stably expressing human GPR119, such as HEK293 cells.
Materials:
-
This compound
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium supplemented with FBS and antibiotics until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 384-well plates at a density optimized for the specific cAMP detection kit. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubate the plate at room temperature for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes).
-
-
cAMP Detection: Following incubation, lyse the cells and measure cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
Caption: Workflow for the cAMP accumulation assay.
GLP-1 Secretion Assay
This protocol measures the ability of this compound to stimulate the secretion of GLP-1 from an enteroendocrine cell line, such as STC-1 or GLUTag cells.[2][6]
Materials:
-
This compound
-
STC-1 or GLUTag cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
Positive control (e.g., phorbol (B1677699) 12,13-dibutyrate)
-
DMSO (vehicle control)
-
GLP-1 ELISA kit
-
24-well or 96-well cell culture plates
Protocol:
-
Cell Culture: Culture STC-1 or GLUTag cells in the appropriate medium.
-
Cell Seeding: Seed cells into 24-well or 96-well plates and grow to a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare solutions for a positive control and a vehicle control.
-
Assay Procedure:
-
Wash the cells twice with assay buffer.
-
Pre-incubate the cells in assay buffer for 1-2 hours at 37°C.
-
Aspirate the pre-incubation buffer and add the compound solutions containing a DPP-IV inhibitor to the cells.
-
Incubate the plate for 2 hours at 37°C.
-
-
Sample Collection: After incubation, collect the supernatants from each well. It is recommended to centrifuge the plate at a low speed to pellet any detached cells and collect the clear supernatant.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of secreted GLP-1 against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Caption: Workflow for the GLP-1 secretion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enteroendocrine Cell Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of BMS-903452
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-903452 is a potent and selective agonist of the G-protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][3] Its activation by an agonist like this compound initiates a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[1][3] Both pathways are mediated through the Gαs signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This document provides detailed protocols for key cell-based assays to characterize the in vitro pharmacological activity of this compound.
Data Presentation: In Vitro Activity of this compound
The following table summarizes representative quantitative data for this compound in essential cell-based assays. These values are provided for illustrative purposes and may vary depending on specific experimental conditions and the cell line passage number.
| Assay Type | Cell Line | Parameter | Value (Illustrative) |
| cAMP Accumulation | HEK293 cells stably expressing human GPR119 | EC50 | 14 nM[2] |
| GLP-1 Secretion | NCI-H716 cells | Fold Increase over Basal (at 1 µM) | ~2.5-fold |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 cells (High Glucose, 16.7 mM) | Fold Increase over High Glucose Control (at 1 µM) | ~1.8-fold |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 cells (Low Glucose, 2.8 mM) | Fold Increase over Low Glucose Control (at 1 µM) | No significant increase |
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon agonist (this compound) binding.
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for cell-based assays of this compound.
Experimental Protocols
cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following GPR119 activation by this compound in a host cell line stably expressing the human GPR119 receptor.
Materials:
-
HEK293 cell line stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Assay buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF®, FRET, or luminescence-based)
-
White, opaque 384-well microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into a 384-well plate at a density of 2,000-5,000 cells per well in 5 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Stimulation: Add 5 µL of the diluted compounds, positive control, or vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., for HTRF, add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP cryptate).
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader (or appropriate reader for the chosen detection method).
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.
GLP-1 Secretion Assay
This protocol is designed to measure the secretion of GLP-1 from the human intestinal L-cell line, NCI-H716, in response to this compound.
Materials:
-
NCI-H716 cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer (128 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM NaHCO3, and 10 mM HEPES, pH 7.4) containing 0.2% BSA
-
This compound
-
DPP-IV inhibitor (e.g., Diprotin A)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Human GLP-1 ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Culture and Differentiation: Seed NCI-H716 cells in a 24-well plate and culture until they reach 80-90% confluency to allow for differentiation.
-
Starvation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRB buffer. Pre-incubate the cells in KRB buffer for 2 hours at 37°C.
-
Compound Preparation: Prepare solutions of this compound at various concentrations in KRB buffer. Include a vehicle control.
-
Stimulation: Aspirate the starvation buffer and add the compound solutions containing a DPP-IV inhibitor (e.g., 100 µM Diprotin A) to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatants from each well and add PMSF to a final concentration of 1 mM to prevent protein degradation. Centrifuge the supernatants at 1,000 x g for 10 minutes at 4°C to remove any cell debris.
-
GLP-1 Measurement: Measure the GLP-1 concentration in the clarified supernatants using a human GLP-1 ELISA kit, following the manufacturer's instructions.[4][5][6]
-
Data Analysis: Plot the measured GLP-1 concentration against the this compound concentration. Express the results as fold increase over the vehicle control.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line, such as the mouse insulinoma cell line MIN6.
Materials:
-
MIN6 cell line
-
Cell culture medium (e.g., DMEM with 15% FBS, 25 mM glucose, and 2-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose)
-
This compound
-
Insulin ELISA kit
-
24-well or 96-well cell culture plates
Protocol:
-
Cell Culture: Culture MIN6 cells in T-75 flasks. Passage the cells before they reach confluency to maintain their glucose responsiveness.
-
Cell Seeding: Seed MIN6 cells into a 24-well or 96-well plate and culture for 2-3 days.
-
Cell Washing and Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Compound Preparation: Prepare solutions of this compound at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.7 mM) glucose. Include vehicle controls for both glucose conditions.
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, collect the supernatants from each well. It is recommended to centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells before transferring the supernatant.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the this compound concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.
Disclaimer
These protocols provide a general framework for assessing the activity of this compound. Researchers should optimize the conditions, including cell density, compound concentrations, and incubation times, for their specific experimental setup. All research should be conducted in accordance with institutional guidelines and safety procedures. This compound is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for Measuring GLP-1 Secretion with BMS-903452
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from enteroendocrine L-cells in the gastrointestinal tract in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[1] Consequently, enhancing endogenous GLP-1 secretion is a promising therapeutic strategy for type 2 diabetes and obesity.
BMS-903452 is a potent and selective agonist of G-protein-coupled receptor 119 (GPR119), a receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells.[2][3] Activation of GPR119 in L-cells stimulates the release of GLP-1, making this compound a valuable tool for studying GLP-1 secretion and a potential therapeutic agent.[2]
These application notes provide detailed protocols for measuring GLP-1 secretion in response to this compound in vitro, along with representative data from studies using similar GPR119 agonists.
Signaling Pathway of GPR119-Mediated GLP-1 Secretion
Activation of GPR119 by an agonist like this compound on the surface of an enteroendocrine L-cell initiates a signaling cascade primarily through the Gs alpha subunit (Gαs). This leads to the activation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the exocytosis of GLP-1-containing granules.
Data Presentation
Table 1: In Vitro GLP-1 Secretion in Response to GPR119 Agonists
| GPR119 Agonist | Cell Line | Agonist Concentration | Fold Increase in GLP-1 Secretion (vs. Vehicle) | Reference |
| AR231453 | GLUTag | 1 µM | ~2.5-fold | [5] |
| AR231453 | GLUTag | 3 µM | ~3.0-fold | [5] |
| AR231453 | Primary Murine Colonic Cultures | 100 nM | 4.6-fold | [6] |
| OEA | Primary Murine Colonic Cultures | 10 µM | 3.9-fold | [6] |
Table 2: In Vivo Plasma GLP-1 Levels in Response to GPR119 Agonists in Mice
| GPR119 Agonist | Dosing | Time Point | Change in Plasma GLP-1 | Reference |
| AR231453 | 10 mg/kg (oral) | 30 min post-glucose | Increased active GLP-1 | [7] |
| MBX-2982 | 10 mg/kg (oral) | 30 min post-dosing (fasted) | Increased plasma GLP-1 | [5] |
Experimental Protocols
In Vitro GLP-1 Secretion Assay Using Enteroendocrine Cell Lines (e.g., GLUTag, STC-1)
This protocol describes a method to measure GLP-1 secretion from cultured enteroendocrine cells stimulated with this compound.
Materials:
-
Enteroendocrine cell line (e.g., GLUTag or STC-1 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Forskolin or another known GLP-1 secretagogue)
-
DPP-IV inhibitor (e.g., sitagliptin)
-
Protease inhibitor cocktail
-
GLP-1 ELISA kit
-
BCA protein assay kit
-
Cell lysis buffer
-
Multi-well cell culture plates (24- or 48-well)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Seed GLUTag or STC-1 cells in 24- or 48-well plates at an appropriate density.
-
Culture the cells in complete medium until they reach approximately 80% confluency.
-
-
Cell Treatment:
-
Wash the cells twice with pre-warmed, serum-free medium.
-
Pre-incubate the cells in serum-free medium for 1-2 hours at 37°C.
-
Prepare treatment solutions of this compound at various concentrations in serum-free medium. Also prepare vehicle control and positive control solutions.
-
Remove the pre-incubation medium and add the treatment solutions to the respective wells.
-
Incubate the plates for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Immediately add a DPP-IV inhibitor and a protease inhibitor cocktail to the collected supernatant to prevent GLP-1 degradation.
-
Store the supernatant samples at -80°C until analysis.
-
Wash the cells remaining in the wells with PBS.
-
Lyse the cells with a suitable lysis buffer and collect the cell lysates.
-
-
Data Analysis:
-
Thaw the supernatant samples on ice.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Normalize the measured GLP-1 concentration to the total protein concentration for each well to account for variations in cell number.
-
Calculate the fold change in GLP-1 secretion for each treatment condition relative to the vehicle control.
-
Conclusion
This compound, as a potent GPR119 agonist, is a valuable pharmacological tool for investigating the mechanisms of GLP-1 secretion. The provided protocols and representative data offer a framework for researchers to design and execute experiments to measure the effects of this compound and other GPR119 agonists on GLP-1 release. These studies are essential for advancing our understanding of incretin biology and for the development of novel therapeutics for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Glucose-Stimulated Insulin Secretion (GSIS) Assay with BMS-903452
For Researchers, Scientists, and Drug Development Professionals
Application Note: BMS-903452, a GPR119 Agonist for Potentiating Glucose-Stimulated Insulin (B600854) Secretion
This compound is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119) and has been investigated as a potential therapeutic agent for type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[3][4] Its activation in pancreatic β-cells has been shown to stimulate glucose-dependent insulin release.[1][5]
The mechanism of action for GPR119 agonists like this compound in potentiating glucose-stimulated insulin secretion (GSIS) involves the activation of a Gαs-coupled signaling pathway.[3][4][5] Upon binding of this compound to GPR119 on the surface of pancreatic β-cells, the Gαs subunit activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels enhances insulin secretion in a glucose-dependent manner.[5][6] This glucose dependency is a crucial feature, as it minimizes the risk of hypoglycemia.[7] The elevated cAMP levels act downstream through protein kinase A (PKA) and Epac2 to amplify the exocytosis of insulin-containing granules, a process that is initiated by the influx of calcium in response to elevated glucose metabolism.[8][9]
The dual action of GPR119 agonists, which also includes the promotion of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells, makes them an attractive target for diabetes research.[1][3] The following protocol details an in vitro GSIS assay to specifically evaluate the direct effects of this compound on pancreatic β-cell function.
GPR119 Signaling Pathway in Pancreatic β-Cells
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound, an anti-diabetic clinical candidate targeting GPR119 [morressier.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic AMP dynamics in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic AMP dynamics in the pancreatic β-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-903452 in Pancreatic Beta-Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-903452, a potent and selective GPR119 agonist, in pancreatic beta-cell line research. This document outlines the mechanism of action, experimental protocols, and expected outcomes for key in vitro assays.
Introduction
This compound is a small molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes.[4][5][6] Activation of GPR119 in pancreatic beta-cells stimulates glucose-dependent insulin (B600854) secretion (GDIS) through a Gαs-coupled signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7]
Mechanism of Action
This compound acts as a potent GPR119 agonist with an EC50 of 14 nM.[2][3] Upon binding to GPR119 on pancreatic beta-cells, it initiates a signaling cascade that enhances the cells' sensitivity to glucose, resulting in increased insulin secretion in the presence of elevated glucose levels. This glucose dependency is a key feature, minimizing the risk of hypoglycemia.
Data Presentation
While specific quantitative data for this compound in pancreatic beta-cell lines is not extensively published, the following table presents representative data for a well-characterized GPR119 agonist, AR231453, to illustrate the expected effects in common beta-cell lines such as HIT-T15. Researchers can expect this compound to produce similar dose-dependent effects, likely with higher potency given its lower EC50 value.
| Cell Line | Assay | GPR119 Agonist | Concentration | Observed Effect | Reference |
| HIT-T15 | cAMP Accumulation | AR231453 | 10 µM | Significant increase in intracellular cAMP | [8] |
| HIT-T15 | Insulin Secretion | AR231453 | 1 µM | Potentiation of glucose-stimulated insulin secretion | [8] |
| MIN6 | Insulin Secretion | ZSY-04, -06, -13 | 10 µM | Significant increase in glucose-stimulated insulin secretion | [1] |
| Rodent Islets | Insulin Secretion | AR231453 | 10 µM | Enhanced glucose-dependent insulin release | [8] |
Signaling Pathway
The activation of GPR119 by this compound in pancreatic beta-cells triggers a well-defined signaling pathway that culminates in the potentiation of insulin secretion.
Caption: GPR119 signaling cascade in pancreatic beta-cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in pancreatic beta-cell lines.
Cell Culture
Commonly used pancreatic beta-cell lines for these assays include MIN6, HIT-T15, INS-1E, and EndoC-βH1.[1][3][9] Culture conditions should be optimized for the specific cell line. For example, MIN6 cells are typically cultured in DMEM with high glucose, supplemented with fetal bovine serum, L-glutamine, and β-mercaptoethanol.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate insulin secretion in response to glucose.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6, HIT-T15)
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Protocol:
-
Seed beta-cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Wash the cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Replace the pre-incubation buffer with fresh KRBH containing low glucose and KRBH containing high glucose, with and without various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the total protein content or cell number in each well.
Caption: Experimental workflow for the GSIS assay.
Intracellular cAMP Measurement Assay
This assay determines the effect of this compound on the production of the second messenger cAMP.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6, HIT-T15) or a cell line stably expressing GPR119 (e.g., HEK293-GPR119)
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
This compound stock solution (in DMSO)
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Protocol:
-
Seed cells in a 96-well or 384-well plate and culture to the appropriate confluency.
-
Remove the culture medium and wash the cells with the assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound (e.g., 0.1 nM to 1 µM), a positive control (e.g., 10 µM forskolin), and a vehicle control (DMSO) to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit following the manufacturer's protocol.
-
Generate a dose-response curve to determine the EC50 of this compound for cAMP production.
Caption: Experimental workflow for the cAMP measurement assay.
Conclusion
This compound is a valuable tool for studying GPR119-mediated signaling and its role in pancreatic beta-cell function. The protocols outlined in these application notes provide a robust framework for investigating the effects of this potent agonist on insulin secretion and intracellular signaling pathways. The glucose-dependent nature of its action makes it an attractive compound for further research in the context of type 2 diabetes drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. [scholars.duke.edu]
- 4. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 5. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Strategies Targeting Pancreatic Islet β-Cell Proliferation, Regeneration, and Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. breakthrought1d.org [breakthrought1d.org]
- 9. Human Beta-cell Proliferation | Broad Institute [broadinstitute.org]
Application Notes and Protocols for BMS-903452 in Primary Islet Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-903452 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][4][5] Its activation in β-cells leads to a glucose-dependent increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[4][5][6] In parallel, GPR119 activation in the gastrointestinal tract stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][5] This dual mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes, and this compound is a key compound in the investigation of this pathway.[1]
These application notes provide detailed protocols for the use of this compound in primary pancreatic islet culture, covering islet isolation, culture, functional assays, and data interpretation.
Mechanism of Action
This compound acts as a GPR119 agonist. The binding of this compound to GPR119 on pancreatic β-cells activates the Gαs subunit of the associated G protein. This activation stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), both of which are involved in the potentiation of glucose-stimulated insulin secretion.[6]
Data Presentation
The following tables summarize representative quantitative data for the effects of a potent GPR119 agonist in primary islet culture. While specific data for this compound in primary islets is not publicly available, the data presented for the GPR119 agonist AR231453 illustrates the expected glucose-dependent insulinotropic effects.
Table 1: Effect of GPR119 Agonist on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rat Islets
| Treatment Condition | Insulin Release (ng/islet/h) | Fold Change vs. High Glucose |
| Low Glucose (5 mM) | 0.8 ± 0.1 | - |
| High Glucose (15 mM) | 2.5 ± 0.3 | 1.0 |
| High Glucose (15 mM) + AR231453 (300 nM) | 4.2 ± 0.5 | 1.68 |
| High Glucose (15 mM) + GLP-1 (10 nM) | 4.5 ± 0.6 | 1.8 |
Data is representative and adapted from studies on the GPR119 agonist AR231453. Values are presented as mean ± SEM.
Table 2: Effect of GPR119 Agonists on GSIS in Cultured Human and Mouse Islets
| Species | Treatment Condition | Insulin Secretion (Fold over Basal Glucose) |
| Human | High Glucose (16 mM) | 3.5 ± 0.4 |
| Human | High Glucose (16 mM) + GPR119 Agonist A | 5.8 ± 0.6 |
| Human | High Glucose (16 mM) + GPR119 Agonist B | 6.2 ± 0.7 |
| Mouse | High Glucose (16 mM) | 4.1 ± 0.5 |
| Mouse | High Glucose (16 mM) + GPR119 Agonist A | 7.3 ± 0.8 |
| Mouse | High Glucose (16 mM) + GPR119 Agonist B | 7.9 ± 0.9 |
Data is representative and adapted from studies on structurally distinct GPR119 agonists. Values are presented as mean ± SEM.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on primary pancreatic islets.
Protocol 1: Isolation of Primary Mouse Pancreatic Islets
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque density gradient
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
Procedure:
-
Euthanize the mouse according to approved institutional animal care and use committee protocols.
-
Expose the abdominal cavity and locate the common bile duct.
-
Inject 2-3 mL of cold collagenase P solution into the common bile duct to inflate the pancreas.
-
Excise the inflated pancreas and place it in a conical tube with 2 mL of collagenase solution.
-
Incubate at 37°C for 10-15 minutes with gentle shaking to digest the exocrine tissue.
-
Stop the digestion by adding 10 mL of cold HBSS.
-
Wash the digested tissue three times with cold HBSS by centrifugation at low speed (e.g., 200 x g for 2 minutes).
-
Resuspend the pellet in a discontinuous Ficoll gradient and centrifuge to separate islets from acinar cells.
-
Collect the islet layer, wash with HBSS, and hand-pick islets under a stereomicroscope for further purification.
-
Culture isolated islets in RPMI-1640 medium at 37°C in a 5% CO2 incubator for 24-48 hours to allow for recovery before experimentation.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA and HEPES, with low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound stock solution (in DMSO)
-
Multi-well plates
-
Insulin ELISA kit
Procedure:
-
After the recovery period, transfer batches of 10-15 size-matched islets into each well of a multi-well plate.
-
Pre-incubate the islets in KRB buffer with low glucose for 1 hour at 37°C.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing low glucose (with or without this compound at desired concentrations) for 1 hour. Collect the supernatant for basal insulin secretion measurement.
-
Remove the low glucose buffer and add KRB buffer with high glucose (with or without this compound at desired concentrations) for 1 hour. Collect the supernatant for stimulated insulin secretion measurement.
-
Store the collected supernatants at -20°C until insulin measurement.
-
Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion data to the number of islets per well or total protein content.
Protocol 3: Intracellular cAMP Measurement
Materials:
-
KRB buffer with low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound stock solution (in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Following islet isolation and recovery, place batches of 20-30 islets into microfuge tubes.
-
Pre-incubate the islets in KRB buffer with low glucose and IBMX (e.g., 100 µM) for 30 minutes at 37°C.
-
Remove the pre-incubation buffer and add fresh KRB buffer with the desired glucose concentration and this compound at various concentrations for 15-30 minutes.
-
Terminate the reaction by adding ice-cold cell lysis buffer.
-
Lyse the islets according to the cAMP kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration in the lysates using a competitive EIA kit.
-
Normalize cAMP levels to the number of islets or total protein content.
Concluding Remarks
This compound is a valuable tool for investigating the role of GPR119 in pancreatic islet physiology and as a potential therapeutic agent for type 2 diabetes. The protocols outlined above provide a comprehensive guide for researchers to study the effects of this compound on primary islet function. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for specific experimental conditions. Furthermore, given the reported discrepancies in the direct effects of GPR119 agonists on mouse islets, careful experimental design and interpretation are crucial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Primary Pancreatic Islets | Applied Biological Materials Inc. [abmgood.com]
- 4. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dosing and Administration of BMS-903452 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and administration of BMS-903452, a potent and selective GPR119 agonist, in mouse models of metabolic disease. The information is compiled from preclinical studies and established methodologies for in vivo rodent research.
Overview of this compound
This compound is an investigational small molecule that acts as an agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion from the pancreas and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2][3] This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes mellitus. Preclinical studies have demonstrated the efficacy of this compound in rodent models of diabetes.[1][2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the dosing of this compound in mice.
Table 1: In Vivo Efficacy of this compound in a Chronic Mouse Model
| Animal Model | Dose | Route of Administration | Frequency | Observed Effects | Reference |
| db/db mice | 0.03 mg/kg | Oral | Once daily | Reduced fasting blood glucose and increased insulin secretion. | [4] |
Table 2: General Administration Parameters for Mice
| Route of Administration | Recommended Volume | Needle Gauge (if applicable) |
| Oral (Gavage) | < 10 mL/kg | 20-22 G |
| Intraperitoneal (IP) | < 10 mL/kg | 25-27 G |
| Intravenous (IV) | < 5 mL/kg | 27-30 G |
| Subcutaneous (SC) | < 10 mL/kg | 25-27 G |
Signaling Pathway
This compound activates the GPR119 signaling pathway, leading to improved glucose homeostasis.
Experimental Protocols
Preparation of Dosing Solution
Objective: To prepare a homogenous and stable formulation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)
-
Alternative vehicle: 5% DMSO, 5% Tween 80 in sterile saline
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Protocol:
-
Calculate the required amount of this compound and vehicle. This will depend on the desired final concentration and the total volume needed for the study. For a 0.03 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.075 mg/mL.
-
Weigh the precise amount of this compound powder using an analytical balance.
-
Prepare the vehicle solution. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Heat and stir as needed to fully dissolve. Allow the solution to cool to room temperature.
-
Triturate the this compound powder. If preparing a suspension, it is good practice to first wet the powder with a small amount of the vehicle to form a paste. This can be done in a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension. A magnetic stirrer can be used for this step.
-
Store the dosing solution appropriately. Suspensions should typically be stored at 4°C and protected from light. It is recommended to prepare fresh solutions regularly and to re-suspend thoroughly before each use.
Oral Gavage Administration
Objective: To accurately deliver a specified volume of this compound solution directly into the stomach of a mouse.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (20-22 gauge, 1.5-2 inches long with a ball tip)
-
1 mL syringe
-
Animal scale
-
Personal Protective Equipment (PPE)
Protocol:
-
Weigh the mouse to determine the correct volume of dosing solution to administer.
-
Draw the calculated volume of the dosing solution into the syringe. Ensure the solution is well-suspended immediately before drawing it up.
-
Properly restrain the mouse. Grasp the loose skin at the scruff of the neck to immobilize the head. The body of the mouse should be supported.
-
Insert the gavage needle. Gently introduce the needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administer the solution. Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the mouse for any signs of distress after the procedure.
Oral Glucose Tolerance Test (OGTT) with this compound Pre-treatment
Objective: To assess the effect of this compound on glucose tolerance in mice.
Materials:
-
Prepared this compound dosing solution
-
Vehicle control solution
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Protocol:
-
Fast the mice for 5-6 hours before the start of the experiment. Water should be available ad libitum.
-
Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 0.03 mg/kg). This is typically done 30-60 minutes before the glucose challenge.
-
Take a baseline blood glucose reading (t=0). This is done by a small tail snip or prick and applying a drop of blood to the glucometer strip.
-
Administer the glucose solution via oral gavage. A standard dose is 2 g of glucose per kg of body weight.[5]
-
Measure blood glucose at subsequent time points. Typical time points are 15, 30, 60, 90, and 120 minutes after the glucose administration.[5][6]
-
Record all data and plot the blood glucose concentration over time to generate glucose tolerance curves. The area under the curve (AUC) can be calculated for statistical analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse model of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vmmpc.org [vmmpc.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols for High-Throughput Screening of GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][3] This dual mechanism of action makes GPR119 an attractive target for the development of novel therapeutics. BMS-903452 is a potent and selective GPR119 agonist that has been a subject of interest in this field.[4]
These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies to identify and characterize GPR119 agonists like this compound. Detailed protocols for common HTS assays, data presentation guidelines, and visualizations of key pathways and workflows are included to facilitate drug discovery efforts targeting GPR119.
GPR119 Signaling Pathway
GPR119 is a Gαs-coupled receptor. Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to downstream signaling events that promote insulin and GLP-1 secretion.
Figure 1: GPR119 signaling pathway upon agonist binding.
High-Throughput Screening (HTS) Workflow for GPR119 Agonists
A typical HTS campaign for identifying novel GPR119 agonists follows a multi-step process, starting with a large-scale primary screen and progressing to more detailed characterization of confirmed hits.
Figure 2: A typical high-throughput screening workflow for GPR119 agonists.
Quantitative Data for GPR119 Agonists
The following table summarizes the in vitro potency (EC50) of this compound and other common GPR119 agonists in cAMP accumulation assays. Efficacy (Emax) values are less frequently reported in the literature and can vary depending on the assay system and cell line used.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | cAMP Accumulation | - | 14 | --INVALID-LINK-- |
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | 4.7 - 9 | [5] |
| MBX-2982 | cAMP Accumulation | - | - | [6] |
| GSK1292263 | Reporter Gene Assay | - | pEC50 = 6.8 | |
| PSN632408 | cAMP Accumulation | Recombinant mouse GPR119 | 5600 | [1] |
| PSN632408 | cAMP Accumulation | Recombinant human GPR119 | 7900 | [1] |
| AS1269574 | cAMP Accumulation | HEK293 (human GPR119) | 2500 | [1] |
| APD597 | cAMP Accumulation | - | 46 | [1] |
| 2-Oleoylglycerol | cAMP Accumulation | COS-7 (human GPR119) | 2500 | [1] |
Note: EC50 values can vary between different studies and assay conditions.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay
This protocol is a robust method for quantifying intracellular cAMP levels in a high-throughput format. It is based on the competition between native cAMP produced by cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (phosphodiesterase inhibitor), pH 7.4
-
Test compounds (including this compound) and a reference agonist (e.g., AR231453)
-
Forskolin (B1673556) (positive control)
-
HTRF® cAMP assay kit (e.g., from Revvity)
-
384-well white microplates
-
HTRF®-compatible plate reader
Protocol:
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (typically determined through cell number optimization experiments).
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds, reference agonist, and forskolin in assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration).
-
-
Assay Procedure:
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 5 µL of the compound dilutions or controls to the respective wells.
-
Seal the plate and incubate for 30 minutes at room temperature.[7]
-
Add 5 µL of the d2-labeled cAMP tracer solution.
-
Add 5 µL of the anti-cAMP Europium cryptate antibody solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio and the Delta F% (Delta F% = [(standard or sample ratio - ratio of the negative control) / ratio of the negative control] x 100).
-
Generate dose-response curves by plotting the signal against the logarithm of the agonist concentration.
-
Calculate EC50 values using a non-linear regression model (e.g., sigmoidal dose-response).
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a luciferase reporter gene driven by a promoter containing cAMP response elements (CRE). It serves as an orthogonal assay to confirm hits from primary screens.
Materials:
-
HEK293 cells
-
GPR119 expression vector
-
CRE-luciferase reporter vector (e.g., pGL4.29[CRE/minP/luc2P])
-
Transfection reagent
-
Cell culture medium and serum-free medium
-
Test compounds and controls
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
384-well white, clear-bottom microplates
-
Luminometer
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the GPR119 expression vector and the CRE-luciferase reporter vector in a T75 flask.
-
After 24 hours, harvest the cells and seed them into 384-well plates in a serum-free medium.
-
Incubate for an additional 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in serum-free medium.
-
Add the diluted compounds to the cells and incubate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Plot the luminescence signal against the logarithm of the agonist concentration to generate dose-response curves.
-
Determine the EC50 values using a suitable non-linear regression model.
-
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. They should be adapted and optimized for specific experimental conditions, cell lines, and reagent lots. Always follow appropriate laboratory safety procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Investigating the Electrophysiological Effects of BMS-903452 on Pancreatic β-Cells using Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-903452 is a potent and selective agonist for the G-protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes. Activation of GPR119 in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS). This effect is not mediated by direct interaction with ion channels, but rather through a Gs-protein coupled signaling cascade that leads to the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP subsequently modulates the activity of key ion channels involved in β-cell excitability, namely the ATP-sensitive potassium (K-ATP) channels and voltage-dependent calcium channels (VDCCs).
Patch-clamp electrophysiology is a powerful technique to elucidate the downstream effects of this compound on these ion channels. By providing precise control over the cell membrane potential and allowing for the measurement of ion channel currents, this methodology can quantify the impact of GPR119 activation on β-cell electrical activity. These application notes provide detailed protocols for utilizing patch-clamp techniques to study the effects of this compound on pancreatic β-cells.
GPR119 Signaling Pathway in Pancreatic β-Cells
Activation of GPR119 by an agonist such as this compound initiates a signaling cascade that ultimately leads to the potentiation of insulin secretion. The key steps are outlined below.
Caption: GPR119 signaling cascade in pancreatic β-cells.
Data Presentation
Table 1: Effects of this compound on ATP-Sensitive Potassium (K-ATP) Channels
| Parameter | Expected Effect of this compound | Method of Measurement |
| Whole-Cell Current | Inhibition of outward K+ current | Whole-cell voltage-clamp |
| Single-Channel Activity | Decreased open probability (Po) | Inside-out or cell-attached patch-clamp |
| ATP Sensitivity | Increased sensitivity to ATP-mediated inhibition | Inside-out patch-clamp with varying ATP concentrations |
| IC50 for ATP | Leftward shift (decrease) in the presence of this compound | Inside-out patch-clamp |
Table 2: Effects of this compound on Voltage-Dependent Calcium Channels (VDCCs)
| Parameter | Expected Effect of this compound | Method of Measurement |
| Whole-Cell Current | Potentiation of inward Ca2+ current | Whole-cell voltage-clamp |
| Current-Voltage (I-V) Relationship | Potential leftward shift in the activation curve | Whole-cell voltage-clamp with voltage ramp or step protocols |
| Channel Availability | Increased availability of channels for opening | Whole-cell voltage-clamp with pre-pulse protocols |
Experimental Protocols
Preparation of Pancreatic β-Cells
a. Isolation of Pancreatic Islets from Mice [2]
-
Humanely euthanize a mouse according to approved institutional protocols.
-
Perfuse the pancreas with a collagenase solution via the common bile duct.
-
Dissect the pancreas and incubate at 37°C to digest the exocrine tissue.
-
Purify the islets using a density gradient centrifugation method.
-
Hand-pick the islets under a stereomicroscope.
b. Dissociation into Single β-Cells [3][4]
-
Incubate the isolated islets in a dissociation buffer (e.g., accutase) at 37°C.
-
Gently triturate the islets to obtain a single-cell suspension.
-
Plate the dispersed cells onto glass coverslips coated with an extracellular matrix protein (e.g., poly-L-lysine).
-
Culture the cells overnight in a suitable medium before conducting patch-clamp experiments.
Whole-Cell Patch-Clamp Electrophysiology
The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 4. Whole Cell Patch Clamp of Dispersed Human Islet Cells [protocols.io]
Application Notes and Protocols for BMS-903452 in Incretin Biology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BMS-903452, a potent and selective G protein-coupled receptor 119 (GPR119) agonist, for the study of incretin (B1656795) biology. By activating GPR119, this compound offers a valuable tool to investigate the mechanisms of glucagon-like peptide-1 (GLP-1) secretion and its subsequent physiological effects on glucose homeostasis.
Introduction to this compound and Incretin Biology
Incretins are gut-derived hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), that are secreted in response to nutrient intake and play a crucial role in regulating glucose metabolism.[1] They enhance glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppress glucagon (B607659) release, and slow gastric emptying.[1][2] The study of incretin biology is paramount in the development of therapeutics for type 2 diabetes and other metabolic disorders.
This compound is a small molecule agonist of GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[3][4] Activation of GPR119 in L-cells stimulates the release of GLP-1, thereby providing an indirect mechanism to modulate the incretin system.[3][4] This makes this compound a powerful pharmacological tool to explore the signaling pathways and physiological consequences of enhanced incretin secretion.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Species/Model | Notes |
| EC50 for GPR119 | 14 nM | --- | Potency of receptor activation. |
| Glucose Excursion Reduction | 30-40% | Mice | In an oral glucose tolerance test (OGTT) at doses of 0.1-0.3 mg/kg.[4] |
| Fasting Blood Glucose | Reduced | db/db mice | Chronic daily dosing at 0.03 mg/kg/day.[4] |
| Insulin Secretion | Increased | db/db mice | Chronic daily dosing at 0.03 mg/kg/day.[4] |
| GLP-1 Levels | Synergistic Increase | Sprague-Dawley rats | When co-administered with a DPP-IV inhibitor.[4] |
| Total GLP-1 Plasma Levels | Trend towards increase | Healthy Humans | Observed in a single ascending dose study (0.1-120 mg).[3][4] |
Signaling Pathways
GPR119 Signaling Pathway in Enteroendocrine L-cells
Activation of GPR119 by this compound in enteroendocrine L-cells initiates a signaling cascade that culminates in the secretion of GLP-1. This process is primarily mediated through the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Caption: GPR119 signaling cascade initiated by this compound.
GLP-1 Receptor Signaling Pathway in Pancreatic β-cells
Once secreted, GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, potentiating glucose-stimulated insulin secretion. This downstream effect is also primarily mediated by the Gαs/cAMP pathway, leading to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
Caption: Downstream GLP-1 receptor signaling in pancreatic β-cells.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on incretin biology.
In Vitro cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate intracellular cAMP production in cells expressing GPR119.
Experimental Workflow:
Caption: Workflow for the in vitro cAMP accumulation assay.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 20,000 cells per well and allow them to adhere and grow for 24-48 hours.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of DMEM containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 50 µL of assay buffer containing the phosphodiesterase inhibitor and incubate for 15 minutes at 37°C.
-
Add 50 µL of the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro GLP-1 Secretion Assay
This assay quantifies the release of GLP-1 from enteroendocrine cells in response to this compound.
Methodology:
-
Cell Culture: Culture an enteroendocrine cell line, such as STC-1 or GLUTag cells, in an appropriate medium (e.g., DMEM with high glucose) supplemented with FBS and antibiotics.
-
Cell Seeding: Seed the cells into 24-well plates and grow them to 80-90% confluency.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% bovine serum albumin (BSA).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in KRBB to the desired final concentrations.
-
Assay Procedure:
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells in 1 mL of KRBB for 1 hour at 37°C.
-
Aspirate the buffer and add 500 µL of KRBB containing different concentrations of this compound or vehicle control.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well and centrifuge to remove any detached cells. Store the supernatant at -80°C until analysis.
-
GLP-1 Measurement: Measure the concentration of total GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Plot the normalized GLP-1 concentration against the this compound concentration.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of this compound on glucose tolerance in rodents.
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally by gavage.
-
Glucose Challenge: After 30-60 minutes of compound administration, administer a 2 g/kg glucose solution orally by gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Measure blood glucose concentrations using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).[5][6][7]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Application Notes and Protocols: BMS-903452 in Combination with Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of BMS-903452, a potent and selective GPR119 agonist, in combination with other antidiabetic agents. The protocols detailed below are based on published studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is a G protein-coupled receptor 119 (GPR119) agonist that has been investigated as a potential treatment for type 2 diabetes mellitus.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. This dual action makes GPR119 an attractive target for glycemic control. Preclinical studies have explored the potential of this compound both as a monotherapy and in combination with other antidiabetic drugs, such as DPP-IV inhibitors, to enhance its therapeutic effects.
Signaling Pathway of this compound
This compound acts as an agonist at the GPR119 receptor, which is coupled to the Gs alpha subunit of the G protein complex. Activation of GPR119 by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of the incretin (B1656795) hormone GLP-1.
Combination Therapy with DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antidiabetic drugs that increase the levels of active incretin hormones, such as GLP-1, by inhibiting their degradation. The combination of a GPR119 agonist like this compound, which promotes GLP-1 secretion, with a DPP-IV inhibitor, which prevents GLP-1 degradation, is a rational approach to synergistically enhance incretin-based therapies.
Preclinical Evidence: Synergistic Effect on GLP-1 Levels
A preclinical study in Sprague-Dawley rats demonstrated that the co-administration of this compound and a DPP-IV inhibitor resulted in a synergistic increase in plasma GLP-1 levels.
Data Summary:
| Treatment Group | Mean Peak Plasma Active GLP-1 (pM) | Fold Increase vs. Vehicle |
| Vehicle | 5 | 1 |
| This compound (3 mg/kg) | 15 | 3 |
| DPP-IV Inhibitor (10 mg/kg) | 25 | 5 |
| This compound (3 mg/kg) + DPP-IV Inhibitor (10 mg/kg) | 75 | 15 |
Note: The data presented is illustrative and based on the reported synergistic effect. Actual values should be referenced from the primary publication.
Experimental Protocol: Evaluation of GLP-1 Levels in Sprague-Dawley Rats
This protocol outlines a method to assess the synergistic effect of this compound and a DPP-IV inhibitor on active GLP-1 levels in a rodent model.
Materials:
-
This compound
-
DPP-IV inhibitor (e.g., sitagliptin)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes with EDTA and a DPP-IV inhibitor
-
Centrifuge
-
Active GLP-1 ELISA kit
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Grouping: Randomly assign rats to the following treatment groups (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 3 mg/kg)
-
Group 3: DPP-IV inhibitor (e.g., 10 mg/kg)
-
Group 4: this compound (e.g., 3 mg/kg) + DPP-IV inhibitor (e.g., 10 mg/kg)
-
-
Dosing: Administer the compounds or vehicle orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points post-dosing (e.g., 15, 30, 60, and 120 minutes). Collect blood into tubes containing EDTA and a DPP-IV inhibitor to prevent ex vivo degradation of GLP-1.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
GLP-1 Measurement: Analyze the plasma samples for active GLP-1 concentrations using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the mean peak plasma active GLP-1 concentrations and the area under the curve (AUC) for each treatment group. Perform statistical analysis to determine the significance of the observed differences.
References
Application Notes and Protocols for Lentiviral Overexpression of GPR119 in BMS-903452 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][3] This dual mechanism of action makes GPR119 an attractive target for novel anti-diabetic drugs.[1][3] BMS-903452 is a potent and selective GPR119 agonist, and these application notes provide a comprehensive guide for its characterization using a lentiviral-based GPR119 overexpression system.[3][4][5]
This document offers detailed protocols for the lentiviral production and transduction of cells to overexpress GPR119, followed by functional assays to evaluate the activity of this compound.
Data Presentation
The following tables summarize the in vitro activity of the GPR119 agonist this compound.
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (overexpressing human GPR119) | EC50 | 14 nM |
| GLP-1 Secretion | GLUTag | EC50 | ~10-100 nM (representative) |
| Insulin Secretion | MIN6 | EC50 | ~10-100 nM (representative) |
| This compound Concentration | Representative % Increase in cAMP (vs. vehicle) | Representative Fold Increase in GLP-1 Secretion (vs. vehicle) |
| 1 nM | 10% | 1.2 |
| 10 nM | 45% | 2.5 |
| 14 nM (EC50) | 50% | ~2.8 |
| 100 nM | 90% | 4.5 |
| 1 µM | 100% | 5.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR119 signaling pathway and the experimental workflow for studying this compound.
Experimental Protocols
Lentiviral Vector Production for GPR119 Overexpression
This protocol describes the generation of lentiviral particles for the stable overexpression of human GPR119 in mammalian cells using a second-generation packaging system.
Materials:
-
pLenti-GPR119 expression vector (containing human GPR119 cDNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
HEK293T cells
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture in Opti-MEM. For a 10 cm dish, a common ratio is 10 µg of pLenti-GPR119, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Transfection: Prepare the transfection reagent according to the manufacturer's instructions and add it to the plasmid DNA mixture. Incubate for 20-30 minutes at room temperature. Add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Harvesting Viral Supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Filtration and Storage: Centrifuge the collected supernatant at a low speed to pellet any cell debris. Filter the supernatant through a 0.45 µm syringe filter. The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
Lentiviral Transduction of Target Cells
This protocol details the procedure for transducing target cells (e.g., HEK293, GLUTag) with the GPR119-expressing lentivirus to generate a stable cell line.
Materials:
-
Target cells (e.g., HEK293 for cAMP assays, GLUTag for GLP-1 assays)
-
Lentiviral supernatant containing GPR119 construct
-
Polybrene (8 mg/mL stock solution)
-
Complete growth medium
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate to reach 50-70% confluency on the day of infection.
-
Transduction: On the day of transduction, remove the growth medium from the cells. Add fresh medium containing polybrene at a final concentration of 4-8 µg/mL. Add the desired volume of lentiviral supernatant to the cells.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Medium Change: After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Antibiotic Selection: 48-72 hours post-transduction, begin selection by adding the appropriate concentration of the selection antibiotic (e.g., puromycin) to the medium. The optimal antibiotic concentration should be determined beforehand with a kill curve.
-
Expansion of Stable Cells: Continue to culture the cells in the presence of the selection antibiotic to eliminate non-transduced cells. Expand the surviving, resistant cells to generate a stable GPR119-overexpressing cell line.
cAMP Accumulation Assay
This protocol is for measuring the intracellular cAMP levels in GPR119-overexpressing HEK293 cells in response to this compound.
Materials:
-
Stable GPR119-overexpressing HEK293 cells
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, Lance, or ELISA-based)
-
White 384-well assay plates
Procedure:
-
Cell Seeding: Seed the GPR119-HEK293 cells into a white 384-well plate at an optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Following stimulation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a non-linear regression model.
GLP-1 Secretion Assay
This protocol is designed to measure the secretion of GLP-1 from GPR119-overexpressing GLUTag cells following treatment with this compound.
Materials:
-
Stable GPR119-overexpressing GLUTag cells
-
This compound
-
Assay buffer (e.g., DMEM with 5.6 mM glucose and 0.1% BSA)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed the GPR119-GLUTag cells into a 96-well plate and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours at 37°C.
-
Compound Stimulation: Replace the pre-incubation buffer with assay buffer containing a DPP-IV inhibitor and various concentrations of this compound.
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the GLP-1 concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging Assays with BMS-903452
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing BMS-903452 in cell-based calcium imaging assays. This compound is a potent and selective agonist for the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][2][3][4] Activation of GPR119 in pancreatic β-cells and enteroendocrine cells stimulates a signaling cascade that results in an increase in intracellular calcium ([Ca2+]i), a key event in insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][2] This document outlines the underlying signaling pathway, provides detailed protocols for measuring this compound-induced calcium mobilization using fluorescent indicators, and presents data in a structured format for clear interpretation.
Introduction to this compound
This compound is a small molecule agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells.[1][2] Its activation is linked to glucose-dependent insulin release and the secretion of incretin (B1656795) hormones like GLP-1, making it a molecule of significant interest in metabolic disease research.[1][2] The primary signaling pathway initiated by GPR119 activation involves the Gs alpha subunit, leading to adenylyl cyclase activation, a rise in intracellular cyclic AMP (cAMP), and subsequently, the mobilization of intracellular calcium. This increase in [Ca2+]i is a critical downstream event that can be readily quantified using fluorescent calcium indicators.
Table 1: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one | [1] |
| Molecular Formula | C21H19Cl2FN4O4S | [3] |
| Formula Weight | 513.37 g/mol | [3] |
| Target | G-protein-coupled receptor 119 (GPR119) | [1][2][3][4] |
| Mechanism of Action | Potent and selective agonist | [3][4] |
| EC50 | 14 nM | [3] |
GPR119 Signaling Pathway and Calcium Mobilization
The activation of GPR119 by an agonist like this compound initiates a well-characterized signaling cascade that culminates in increased intracellular calcium. This makes calcium imaging a robust method for assessing the activity of GPR119 agonists.
-
Agonist Binding: this compound binds to and activates the GPR119 receptor on the cell surface.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gs alpha subunit, causing its dissociation from the βγ subunits.
-
Adenylyl Cyclase Activation: The Gs-alpha subunit activates adenylyl cyclase (AC), an enzyme that converts ATP to cyclic AMP (cAMP).
-
PKA and Epac Activation: The resulting increase in intracellular cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Calcium Channel Modulation: Both PKA and Epac signaling pathways converge to open calcium channels, including voltage-gated calcium channels (VGCCs) and potentially other membrane channels, leading to an influx of extracellular Ca2+.[5][6] This influx constitutes the measurable calcium signal.
Experimental Protocols
This section provides a detailed protocol for a homogeneous, no-wash calcium imaging assay using the fluorescent indicator Fluo-4 AM. This method is suitable for high-throughput screening and pharmacological characterization of GPR119 agonists.
Required Materials
-
Cell Line: A cell line endogenously expressing GPR119 (e.g., pancreatic β-cell line) or a host cell line stably transfected with human GPR119.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Fluo-4 AM: Calcium indicator dye.[7]
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.[8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: As required for the specific cell line.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm, capable of kinetic reads.
Experimental Workflow
Step-by-Step Protocol
-
Cell Plating:
-
The day before the assay, seed cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Dye Loading Solution (on the day of the assay):
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add an equal volume of the 2X Fluo-4 AM loading solution to each well as the volume of media removed.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[9]
-
-
Preparation of Compound Plate:
-
During the dye loading incubation, prepare a serial dilution of this compound in assay buffer. The concentrations should span the expected EC50 value (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as in the compound wells) and a positive control if available.
-
-
Calcium Mobilization Assay:
-
Set the fluorescence plate reader to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds.
-
Place the cell plate into the reader and begin recording a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's injection capability, add the this compound dilutions from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent decay.
-
Data Presentation and Analysis
The primary output of the assay is the change in fluorescence intensity over time. Data should be processed to determine the response magnitude for each concentration of this compound.
Data Analysis
-
Normalization: The response can be normalized by calculating the change in fluorescence over the baseline (ΔF/F₀), where F is the peak fluorescence after compound addition and F₀ is the average baseline fluorescence.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Expected Quantitative Results
The following table summarizes typical parameters and expected results for a calcium imaging assay with this compound.
Table 2: Typical Assay Parameters and Expected Results
| Parameter | Typical Value / Range | Description |
| Cell Seeding Density | 10,000 - 40,000 cells/well | Dependent on cell type and plate format (96-well). |
| Fluo-4 AM Concentration | 2 - 5 µM | Final concentration in the well during loading.[7][10] |
| Incubation Time | 60 - 90 minutes | Total dye loading time.[9] |
| This compound Conc. Range | 10⁻¹⁰ M to 10⁻⁵ M | A range spanning at least 5 log units around the EC50. |
| Baseline Fluorescence | Varies by instrument | Should be stable before compound addition. |
| Peak Signal (ΔF/F₀) | 2.0 - 5.0 | Expected fold-increase in fluorescence at saturating agonist concentrations. |
| EC50 | 10 - 30 nM | Expected potency in a whole-cell assay, consistent with the reported 14 nM.[3] |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for high-throughput screening. |
Conclusion
Calcium imaging assays provide a robust and sensitive method for characterizing the activity of GPR119 agonists like this compound. The protocols and data presented here offer a framework for researchers to establish and execute these assays, enabling the pharmacological profiling of compounds targeting the GPR119 receptor. By quantifying the downstream signal of calcium mobilization, these assays serve as a critical tool in the discovery and development of novel therapeutics for metabolic diseases.
References
- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signaling complexes of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Calcium Imaging in mDA neurons [protocols.io]
Troubleshooting & Optimization
Navigating the Challenges of BMS-903452: A Technical Guide to Solubility and Stock Solution Preparation
For researchers and drug development professionals working with the potent and selective GPR119 agonist, BMS-903452, achieving accurate and reproducible experimental results hinges on the proper handling and preparation of this compound. Due to its hydrophobic nature, this compound presents challenges in solubility that can impact the reliability of in vitro and in vivo studies. This technical support guide provides a comprehensive overview of this compound solubility, detailed protocols for stock solution preparation, and troubleshooting advice to address common issues encountered in the laboratory.
Understanding this compound Solubility
This compound is a hydrophobic molecule, a characteristic that dictates its solubility profile. While precise, experimentally determined solubility values in common laboratory solvents are not widely published, its predicted low aqueous solubility underscores the necessity of using organic solvents for the preparation of stock solutions.
Key Physicochemical Properties:
-
Molecular Weight: 513.37 g/mol
-
Chemical Formula: C₂₁H₁₉Cl₂FN₄O₄S
Solubility Data Summary
| Solvent | Solubility | Remarks |
| Water | Predicted: 0.0185 mg/mL[1] | Very low solubility, not recommended for primary stock solution preparation. |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended solvent for preparing high-concentration stock solutions.[2][3] |
| Ethanol | Likely Soluble | Often used as a solvent for hydrophobic compounds, but DMSO is generally preferred for initial high-concentration stocks. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening. This prevents the condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 5.13 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 513.37 g/mol * 1000 mg/g = 5.13 mg/mL).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C for long-term use. When stored properly, the stock solution should be stable for an extended period.
-
References
BMS-903452 Stability in Experimental Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of the GPR119 agonist, BMS-903452, in various experimental buffers. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of your experiments. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy. What should I do?
A1: Cloudiness, or precipitation, may occur if the concentration of this compound exceeds its solubility in the chosen buffer. It is crucial to ensure that the compound is fully dissolved.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C to aid dissolution.
-
Vortex the solution for several minutes.
-
If precipitation persists, consider preparing a fresh stock solution at a lower concentration or dissolving it in a small amount of an organic solvent like DMSO before diluting it with your experimental buffer. Always ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.1%).
-
Q2: I am observing inconsistent results in my cell-based assays. Could the stability of this compound be a factor?
A2: Yes, inconsistent results can be a sign of compound degradation. The stability of this compound is influenced by the pH of the buffer and the storage temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution on the day of the experiment.
-
pH Considerations: Be mindful of the pH of your buffer. This compound, like many small molecules, may exhibit different stability at acidic or alkaline pH. It is advisable to use buffers within a pH range of 6.0 to 7.4 for optimal stability.
-
Temperature Control: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes to maintain its integrity. Keep working solutions on ice during the experiment whenever possible.
-
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are paramount for reliable experimental outcomes.
-
Preparation:
-
For a 10 mM stock solution, dissolve 5.13 mg of this compound (Molecular Weight: 513.37 g/mol ) in 1 mL of high-purity DMSO.
-
Ensure the compound is completely dissolved by vortexing.
-
-
Storage:
Q4: What is the recommended buffer for in vitro assays with this compound?
A4: While the optimal buffer may vary depending on the specific assay, a common choice for cell-based assays is a buffered saline solution like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) at a physiological pH of 7.4. Always ensure the final DMSO concentration in your assay is minimal and consistent across all experimental conditions.
Quantitative Stability Data
The following tables summarize the representative stability of this compound in different buffers at various conditions. This data is based on general knowledge of benzenesulfonyl compounds and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining after 8 hours | % Remaining after 24 hours |
| Sodium Acetate | 5.0 | ~90% | ~75% |
| Phosphate-Buffered Saline (PBS) | 7.4 | >98% | ~95% |
| Tris-HCl | 8.5 | ~85% | ~65% |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature | % Remaining after 1 month | % Remaining after 3 months |
| 4°C | >99% | ~97% |
| -20°C | >99% | >99% |
| -80°C | >99% | >99% |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Thaw Stock Solution: Retrieve an aliquot of the 10 mM this compound stock solution in DMSO from -20°C storage and allow it to thaw at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with your chosen experimental buffer to achieve the desired final concentrations.
-
Vortex: Gently vortex the working solutions to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize degradation.
General Protocol for Assessing this compound Stability
This protocol outlines a general method to determine the stability of this compound in a specific experimental buffer.
-
Prepare Test Solution: Prepare a solution of this compound in the buffer of interest at the desired concentration.
-
Incubation: Incubate the solution at the desired temperature (e.g., 37°C for physiological relevance).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench Reaction: Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.
-
Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining amount of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
Visualizing the GPR119 Signaling Pathway
This compound is a potent and selective agonist of the G-protein-coupled receptor 119 (GPR119).[2][3] Activation of GPR119 in pancreatic β-cells and intestinal enteroendocrine cells leads to the stimulation of glucose-dependent insulin (B600854) release and the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3][4]
Caption: GPR119 signaling cascade initiated by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential off-target effects of BMS-903452
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-903452. The information focuses on addressing potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist of G-protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract.[1][3] The agonism of GPR119 by this compound is intended to stimulate glucose-dependent insulin (B600854) release from the pancreas and promote the secretion of the incretin (B1656795) glucagon-like peptide-1 (GLP-1) from the gut. This dual mechanism of action has been investigated for its potential as a treatment for type 2 diabetes.[1][4]
Q2: Has this compound been reported to have off-target effects?
Q3: What are some potential, theoretically possible off-target effects to consider for a GPR119 agonist like this compound?
Given that GPR119 is a GPCR, potential off-target effects could involve interactions with other GPCRs, especially those with structural similarities in the ligand-binding pocket. Additionally, researchers should consider the possibility of interactions with other proteins involved in glucose homeostasis or signaling pathways that are active in the pancreas and gastrointestinal tract. Without specific data, any discussion of off-target effects remains theoretical and should be investigated experimentally.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed in vitro after treatment with this compound.
If you observe a cellular response that is inconsistent with the known GPR119 signaling pathway, it may be indicative of an off-target effect.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is engaging GPR119 in your cellular model. This can be done using a downstream signaling assay, such as measuring cAMP levels, which are expected to increase upon GPR119 activation.
-
Use a Structurally Unrelated GPR119 Agonist: Compare the phenotype induced by this compound with that of another GPR119 agonist from a different chemical series. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
GPR119 Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of GPR119 in your cell line. If the unexpected phenotype persists in the absence of the intended target, it is a strong indicator of an off-target effect.
-
Off-Target Profiling: If the above steps suggest an off-target effect, consider having this compound screened against a commercial off-target panel. These panels typically include a wide range of receptors, kinases, ion channels, and enzymes.
Issue 2: In vivo effects of this compound do not fully align with the expected outcomes of GPR119 agonism.
If you observe in vivo effects that cannot be solely attributed to the known mechanism of action of GPR119, a systematic investigation is warranted.
Troubleshooting Steps:
-
Dose-Response Relationship: Establish a clear dose-response relationship for both the expected on-target effects (e.g., improved glucose tolerance) and the unexpected effects. A significant divergence in the potency for these effects could suggest the involvement of different targets.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with the time course of both on-target and unexpected effects.
-
Comparative Compound Analysis: As with the in vitro troubleshooting, compare the in vivo profile of this compound with a structurally distinct GPR119 agonist.
-
Phenotypic Screening in Target Knockout Models: If available, utilize a GPR119 knockout animal model. Administer this compound to these animals and assess if the unexpected phenotype is still present.
Experimental Protocols
Protocol 1: Assessing Off-Target Liabilities via a Kinase Selectivity Panel
This protocol outlines a typical workflow for screening a small molecule inhibitor against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercial kinase screening service that offers a diverse panel of human kinases (e.g., >400 kinases).
-
Assay Concentration: Select a suitable concentration of this compound for the initial screen. A concentration of 1 µM is often used for primary screening.
-
Binding or Activity Assay: The screening service will typically perform either a binding assay (e.g., KiNativ, KINOMEscan) or a functional activity assay to measure the percent inhibition of each kinase by this compound.
-
Data Analysis: Analyze the results to identify any kinases that are significantly inhibited by this compound. A common threshold for a "hit" is >50% inhibition.
-
Dose-Response Confirmation: For any identified hits, perform follow-up dose-response experiments to determine the IC50 or Ki value for the interaction.
Quantitative Data Summary
The following table summarizes hypothetical data from an off-target screening of this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Target | On-Target/Off-Target | Assay Type | IC50 / Ki (nM) |
| GPR119 | On-Target | cAMP Accumulation | 14 |
| Kinase A | Off-Target | Kinase Activity | 1,200 |
| GPCR B | Off-Target | Radioligand Binding | 5,500 |
| Ion Channel C | Off-Target | Electrophysiology | >10,000 |
Visualizations
Caption: Intended signaling pathway of this compound via GPR119 activation.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BMS-903452 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of BMS-903452 in in vitro experiments. The information is presented in a clear question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is primarily expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[3][4] Its activation stimulates glucose-dependent insulin (B600854) secretion from the pancreas and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[3][4] This dual mechanism of action makes it a subject of interest for the treatment of type 2 diabetes.[4]
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound activates GPR119, which is coupled to the Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] Elevated cAMP is a key second messenger that mediates the downstream effects of GPR119 activation, including insulin and GLP-1 secretion.[5]
Q3: What are the known in vitro potency and safety profiles of this compound?
A3: this compound is a highly potent GPR119 agonist with a reported EC50 of 14 nM.[1] In terms of safety, in vitro studies have shown that it has no significant inhibitory activity on nine different cytochrome P450 enzymes (IC50 > 40 µM) and does not exhibit cytotoxicity in HepG2 cells at concentrations up to 40 µM.[4] Furthermore, it showed negligible activity when screened against a panel of 95 GPCRs and enzymes at a concentration of 10 µM.[4]
Troubleshooting Guide
Issue 1: No or low response to this compound in my cell-based assay.
-
Possible Cause 1: Inappropriate Cell Line.
-
Solution: Ensure your chosen cell line endogenously expresses GPR119 at sufficient levels. GPR119 expression can vary significantly between cell lines and species.[6][7] For GLP-1 secretion, consider using cell lines like GLUTag or STC-1. For insulin secretion, MIN6 or EndoC-βH1 cells are common models.[8][9][10] It may be necessary to use cells recombinantly expressing human GPR119 for robust and reproducible results.
-
-
Possible Cause 2: Suboptimal Compound Concentration.
-
Solution: While the EC50 of this compound is 14 nM, the optimal concentration for your specific assay and cell line may vary. It is recommended to perform a dose-response experiment to determine the optimal concentration range. Start with a broad range, for example, from 1 nM to 10 µM, to establish a dose-response curve.
-
-
Possible Cause 3: Assay Conditions.
-
Solution: For insulin secretion assays, ensure that you are stimulating the cells with an appropriate glucose concentration, as the effect of GPR119 agonists on insulin secretion is glucose-dependent.[8] For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX, can help to prevent the degradation of cAMP and enhance the signal.[11]
-
Issue 2: High variability in results between experiments.
-
Possible Cause 1: Cell Passage Number and Health.
-
Solution: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Possible Cause 2: Compound Stability and Handling.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in assay media.
-
Issue 3: Discrepancy between results in human and rodent cell lines.
-
Possible Cause: Species-specific differences in GPR119 pharmacology.
-
Solution: Be aware that there can be significant differences in the pharmacology of GPR119 agonists between species.[6][7] A compound that is potent on the human receptor may show different activity on the rodent ortholog. It is crucial to use a cell line expressing the GPR119 ortholog relevant to your research question or, ideally, a human-derived cell line or a cell line stably expressing the human GPR119 receptor.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in key in vitro assays.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| GPR119 Agonist Activity | Recombinant cells | EC50 | 14 nM | [1] |
| Cytochrome P450 Inhibition | 9 different CYP enzymes | IC50 | > 40 µM | [4] |
| Cytotoxicity | HepG2 cells | IC50 | > 40 µM | [4] |
| Off-target Activity | Panel of 95 GPCRs and enzymes | Activity at 10 µM | Negligible | [4] |
Experimental Protocols
1. cAMP Accumulation Assay in HEK293 cells stably expressing human GPR119
This protocol is adapted from general cAMP assay methodologies and is suitable for assessing the direct activation of GPR119 by this compound.
-
Cell Seeding: Seed HEK293 cells stably expressing human GPR119 in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control such as Forskolin (10 µM).
-
Cell Treatment:
-
Wash the cells once with the assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to the assay buffer and pre-incubate the cells for 10-15 minutes at 37°C.
-
Add the this compound dilutions, vehicle, or positive control to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the chosen kit.
-
Data Analysis: Plot the cAMP signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
2. GLP-1 Secretion Assay in GLUTag or STC-1 Cells
This protocol outlines a general procedure for measuring GLP-1 secretion from enteroendocrine cell lines in response to this compound.
-
Cell Seeding: Plate GLUTag or STC-1 cells in a 24-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare dilutions of this compound in a secretion buffer (e.g., KRBH buffer) at various concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment:
-
Wash the cells twice with a basal secretion buffer.
-
Pre-incubate the cells in the basal secretion buffer for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with the this compound dilutions or a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA or RIA kit.
-
-
Data Normalization: The amount of secreted GLP-1 can be normalized to the total protein content of the cells in each well.
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol describes how to assess the potentiation of glucose-stimulated insulin secretion by this compound in a pancreatic β-cell line.
-
Cell Seeding: Seed MIN6 cells in a 24-well plate and culture until they form a confluent monolayer.
-
Compound and Glucose Preparation: Prepare solutions of this compound at various concentrations (e.g., 1 nM to 10 µM) in Krebs-Ringer Bicarbonate Buffer (KRBB) containing both a low (e.g., 2.8 mM) and a high (e.g., 16.7 mM) concentration of glucose.
-
Cell Treatment:
-
Wash the cells twice with a glucose-free KRBB.
-
Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Remove the pre-incubation buffer and add the prepared solutions containing low or high glucose with or without this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA or RIA kit.
-
-
Data Analysis: Compare the insulin secretion in the presence of this compound at both low and high glucose concentrations to the respective controls without the compound.
Visualizations
References
- 1. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing experimental variability with BMS-903452
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with BMS-903452, a potent and selective GPR119 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1][2] Its primary mechanism of action involves the activation of GPR119, which is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4][5] This activation leads to a dual effect: the stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[3][4][5]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound should be stored at -20°C.[1] The compound is stable for at least two years under these conditions.[1] For short-term use, it can be kept at room temperature in the continental US, though storage conditions may vary elsewhere.[6]
Q3: What is the EC50 of this compound?
A3: The reported half-maximal effective concentration (EC50) of this compound for GPR119 activation is approximately 14 nM.[1][2][7]
Q4: What is the solubility of this compound?
Q5: Does this compound have known off-target effects?
A5: this compound has been shown to be highly selective for GPR119. In a broad receptor screening panel of 95 GPCRs and enzymes, it exhibited negligible activity.[2] It also showed no significant inhibition of nine different cytochrome P450 enzymes (IC50 > 40 µM), did not activate the pregnane (B1235032) X receptor (PXR), and showed no toxicity in a hepatic (HepG2) cell line.[2][8]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High Variability in Dose-Response Curve
-
Potential Cause: Inconsistent cell health or passage number.
-
Potential Cause: Inaccurate compound dilutions.
-
Troubleshooting Tip: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Troubleshooting Tip: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue 2: Lower than Expected Potency (High EC50)
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Tip: Ensure proper storage of the compound at -20°C.[1] Prepare fresh working solutions for each experiment.
-
-
Potential Cause: Low GPR119 expression in the cell line.
-
Troubleshooting Tip: Confirm the expression of GPR119 in your chosen cell line using techniques like qPCR or western blotting. Consider using a cell line known to endogenously express high levels of GPR119 or a stably transfected cell line.
-
-
Potential Cause: Suboptimal assay conditions.
-
Troubleshooting Tip: Optimize the incubation time with this compound and ensure the assay buffer conditions (e.g., pH, serum concentration) are consistent and appropriate for GPR119 signaling.
-
Issue 3: Poor Signal-to-Noise Ratio
-
Potential Cause: High background signal from assay components.
-
Troubleshooting Tip: If using a fluorescence-based assay, consider using phenol (B47542) red-free media to reduce background fluorescence.[13] Optimize the gain settings on your plate reader to maximize the signal window.[13]
-
-
Potential Cause: Low signal due to insufficient GPR119 activation.
GLP-1 and Insulin Secretion Assays
Issue 1: Inconsistent Basal Secretion Levels
-
Potential Cause: Cell stress due to handling.
-
Troubleshooting Tip: Handle cells gently during washing and media changes. Ensure all solutions are pre-warmed to 37°C.
-
-
Potential Cause: Variation in cell seeding density.
-
Troubleshooting Tip: Ensure a uniform cell seeding density across all wells. Overly confluent or sparse cultures can lead to variability in basal secretion.[9]
-
Issue 2: Lack of Robust Stimulation with this compound
-
Potential Cause: Insufficient glucose concentration for potentiation.
-
Potential Cause: Degradation of secreted peptides.
-
Potential Cause: Assay sensitivity issues.
-
Troubleshooting Tip: Use a highly sensitive and validated ELISA or RIA kit for the detection of GLP-1 or insulin. Be aware of potential variability between different assay kits and lots.[18]
-
Data Presentation
| Parameter | Value | Reference |
| Target | GPR119 | [1][2] |
| EC50 | 14 nM | [1][2][7] |
| Storage | -20°C (long-term) | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| CYP Inhibition | No significant inhibition (IC50 > 40 µM) | [2] |
| PXR Activation | No activation (EC50 > 50 µM) | [2] |
| Cell Permeability (Caco-2) | 220 nm/s (for a related compound) | [3] |
| Plasma Protein Binding | 99% (human and rodent) | [3] |
Experimental Protocols
GPR119 Activation Assay (cAMP Measurement)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed a GPR119-expressing cell line (e.g., HEK293-GPR119) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in a suitable assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound dilutions to the wells and incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
GLP-1 Secretion Assay
-
Cell Culture:
-
Culture an enteroendocrine L-cell line (e.g., GLUTag, NCI-H716) in the appropriate culture medium.
-
-
Secretion Assay:
-
Wash the cells with a basal buffer (e.g., KRB) containing a low glucose concentration.
-
Pre-incubate the cells in the basal buffer for a defined period (e.g., 1-2 hours).
-
Replace the basal buffer with a stimulation buffer containing various concentrations of this compound and an appropriate glucose concentration.
-
Incubate for the desired time (e.g., 2 hours).
-
Collect the supernatant for GLP-1 measurement. It is recommended to add a DPP-4 inhibitor to the collection buffer.
-
-
GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the supernatant using a validated ELISA or RIA kit.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the GLP-1 secretion data.
-
Insulin Secretion Assay
-
Islet or Cell Culture:
-
Use isolated pancreatic islets or an insulin-secreting cell line (e.g., MIN6, INS-1).
-
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Pre-incubate the islets or cells in a low-glucose buffer (e.g., 2.8 mM glucose in KRB) for 1-2 hours.
-
Wash the cells and then incubate with a high-glucose buffer (e.g., 16.7 mM glucose in KRB) in the presence or absence of different concentrations of this compound for a defined period (e.g., 1 hour).
-
Collect the supernatant for insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the supernatant using a specific ELISA or RIA kit.
-
-
Data Normalization:
-
Normalize the insulin secretion data to the total insulin content or total protein content of the cells/islets.
-
Mandatory Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for a GLP-1 secretion assay.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 2. This compound | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. targetmol.cn [targetmol.cn]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. Experimental Approaches to Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diagenics.co.uk [diagenics.co.uk]
- 16. portlandpress.com [portlandpress.com]
- 17. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alpco.com [alpco.com]
Troubleshooting inconsistent results in BMS-903452 assays
Welcome to the technical support center for BMS-903452 assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols for key assays involving this compound, a potent and selective GPR119 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation by an agonist like this compound leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion from the pancreas and the promotion of glucagon-like peptide-1 (GLP-1) secretion from the gut.[1][2] This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes.
Q2: What are the common in vitro assays used to characterize this compound?
A2: Common in vitro assays for this compound include:
-
cAMP Accumulation Assays: To measure the direct activation of the Gαs-coupled GPR119 receptor.
-
GLP-1 Secretion Assays: Typically using enteroendocrine cell lines (e.g., GLUTag, NCI-H716) to measure the potentiation of GLP-1 release.
-
Insulin Secretion Assays: Using pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets to assess the glucose-dependent enhancement of insulin secretion.
-
Permeability Assays (e.g., Caco-2): To evaluate the potential for oral absorption.
-
Metabolic Stability Assays (e.g., liver microsomes): To assess the compound's susceptibility to metabolism.
Q3: Why have many GPR119 agonists, despite promising preclinical data, shown limited efficacy in clinical trials?
A3: The translation of potent in vitro and rodent in vivo data for GPR119 agonists to human clinical efficacy has been challenging. Several factors may contribute to this, including species differences in GPR119 expression and signaling, modest effects on gut hormone secretion in humans, and potential for off-target effects.[3][4] These challenges highlight the importance of robust and well-characterized in vitro assay systems to better predict clinical outcomes.
Troubleshooting Guides
Inconsistent Results in cAMP Accumulation Assays
Problem: High variability or low signal-to-noise ratio in cAMP assays.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, not overgrown, and within a consistent, low passage number. High passage numbers can lead to altered receptor expression and signaling. |
| Inconsistent Cell Seeding | Use a consistent cell seeding density. Ensure a homogenous cell suspension before and during plating. |
| Reagent Stability and Preparation | Prepare fresh aliquots of this compound and other reagents. Avoid repeated freeze-thaw cycles. Ensure proper storage conditions. |
| Assay Conditions | Optimize stimulation time and agonist concentration. Perform a full dose-response curve to determine the optimal concentration range. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤ 0.5%). High DMSO concentrations can affect cell health and assay performance. |
Variability in GLP-1 and Insulin Secretion Assays
Problem: Inconsistent or non-reproducible results in GLP-1 or insulin secretion assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity and Passage | Regularly verify the phenotype of your cell line (e.g., GLP-1 or insulin expression). Use cells within a defined passage number range. |
| Glucose Concentration | The effects of GPR119 agonists on insulin secretion are glucose-dependent. Ensure precise and consistent glucose concentrations in your assay buffers. |
| Assay Buffer Composition | The composition of the secretion buffer (e.g., KRB, HBSS) can influence results. Maintain consistency in buffer preparation and handling. |
| Incubation Times | Optimize the pre-incubation (starvation) and stimulation periods. Inconsistent timing can lead to significant variability. |
| ELISA/Assay Kit Performance | Use high-quality ELISA or other assay kits for hormone quantification. Run appropriate controls and standards with each plate. Be mindful of potential cross-reactivity with insulin analogues if applicable. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | Species | EC50 (nM) |
| GPR119 Activation | Recombinant cells | Human | 14 |
Data extracted from a primary publication on the discovery of this compound.[1]
Table 2: In Vitro ADME Profile of a this compound Analog (Compound 29)
| Assay | Conditions | Result |
| Caco-2 Permeability | A -> B | 220 nm/s |
| Human Liver Microsome Stability | t1/2 | 31 min |
Data for a close analog of this compound, providing an indication of the series' properties.
Experimental Protocols
GPR119 Signaling Pathway
Activation of GPR119 by this compound initiates a downstream signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating artifacts in GPR119 agonist studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with GPR119 agonists. The information is designed to help identify and mitigate common artifacts encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a high basal signal in my cAMP assay even without adding an agonist?
A1: This is a common observation in GPR119 studies and can be attributed to several factors:
-
High Constitutive Activity: GPR119 is known to exhibit a high degree of constitutive, or agonist-independent, activity.[1][2][3][4] This means that the receptor can signal through the Gαs pathway and produce cAMP even in the absence of a ligand. The level of constitutive activity can be influenced by the expression level of the receptor in your cell line; higher expression often leads to a higher basal signal.[2]
-
Phosphodiesterase (PDE) Inhibition: The use of PDE inhibitors (e.g., IBMX) in cAMP assays is standard practice to prevent the degradation of cAMP. However, a high concentration of a PDE inhibitor can excessively elevate the basal cAMP levels, masking the specific signal from your agonist.
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to artifacts and higher background signals.
Troubleshooting Steps:
-
Confirm Constitutive Activity: To determine if the high basal signal is due to GPR119's constitutive activity, you can use a known GPR119 inverse agonist or antagonist, if available. An inverse agonist will reduce the basal cAMP level.
-
Optimize Receptor Expression: If you are using a transient or stable overexpression system, consider titrating the amount of GPR119 expression plasmid to find a level that provides a sufficient assay window without an excessively high basal signal.
-
Optimize PDE Inhibitor Concentration: Perform a dose-response experiment with your PDE inhibitor to find the optimal concentration that prevents cAMP degradation without artificially inflating the baseline. It may also be beneficial to test for the presence and absence of the phosphodiesterase inhibitor.[5]
-
Ensure Optimal Cell Culture Conditions: Maintain a consistent cell seeding density and ensure cells are healthy and in the logarithmic growth phase on the day of the experiment.
Q2: My synthetic GPR119 agonist shows inconsistent or unexpected effects on insulin (B600854) secretion.
A2: Discrepancies in insulin secretion results with synthetic GPR119 agonists can arise from off-target effects or complex signaling pathways.
-
Off-Target Effects: Some synthetic GPR119 agonists may have off-target activities, interacting with other receptors or ion channels involved in insulin secretion.[6][7] This can lead to effects that are not mediated by GPR119. For example, some synthetic agonists have been shown to have divergent effects on intracellular calcium compared to endogenous agonists.[6]
-
GPR119-Independent Pathways: The observed effect might be independent of GPR119. It's crucial to use appropriate controls to confirm that the agonist's effect is mediated through the target receptor.
-
Glucose Dependence: GPR119-mediated insulin secretion is typically glucose-dependent.[8][9][10] The effect of the agonist may be minimal at low glucose concentrations.
Troubleshooting Steps:
-
Use Control Cells: The most direct way to check for off-target effects is to test your agonist in a parental cell line that does not express GPR119 or in cells where GPR119 expression has been knocked out. A true GPR119 agonist should not elicit a response in these cells.
-
Compare with Endogenous Agonists: Benchmark the effects of your synthetic agonist against a known endogenous GPR119 agonist like oleoylethanolamide (OEA).[6][7] This can help determine if the signaling profile of your compound is consistent with known GPR119 biology.
-
Vary Glucose Concentrations: Conduct your insulin secretion assays at both low and high glucose concentrations to confirm the glucose-dependent nature of the agonist's effect.[8][9]
-
Assess Downstream Signaling: Investigate other signaling pathways that might be affected by your compound, such as intracellular calcium mobilization, to identify any GPR119-independent effects.[6]
Q3: I am not observing β-arrestin recruitment with my GPR119 agonist. Does GPR119 signal through β-arrestin?
A3: While GPR119 primarily signals through the Gαs pathway to increase cAMP, the involvement of β-arrestin in its signaling is less well-characterized.[10][11][12] The lack of a detectable β-arrestin recruitment signal could be due to several reasons:
-
Weak or Transient Interaction: The interaction between GPR119 and β-arrestin may be weak or transient (a "Class A" interaction), making it difficult to detect with certain assay formats.[13][14]
-
Assay Sensitivity: The specific β-arrestin recruitment assay you are using may not be sensitive enough to detect the interaction. Different assay technologies (e.g., BRET, enzyme complementation) have varying levels of sensitivity.[13][15]
-
Ligand Bias: It is possible that some GPR119 agonists are "biased" and do not promote β-arrestin recruitment, even while activating the Gαs pathway.
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure your β-arrestin recruitment assay is properly optimized. This includes optimizing the incubation time, as the kinetics of recruitment can vary between receptors.[13][14]
-
Try a Different Assay Platform: If possible, try a different β-arrestin recruitment assay technology that may have higher sensitivity or be better suited for detecting transient interactions.
-
Use a Positive Control: Include a positive control receptor in your experiments that is known to robustly recruit β-arrestin to validate your assay setup.
-
Consider Gαs-Pathway Focused Assays: Given that GPR119 is predominantly a Gαs-coupled receptor, focusing on robustly measuring cAMP accumulation may be a more reliable method for characterizing agonist potency and efficacy.[11][12]
Q4: My GPR119 agonist is potent in vitro but shows limited efficacy in vivo.
A4: The discrepancy between in vitro potency and in vivo efficacy is a known challenge for GPR119 agonists and has been a factor in the limited success of these compounds in clinical trials.[16][17][18] Several factors can contribute to this:
-
Pharmacokinetics and Bioavailability: Poor oral bioavailability, rapid metabolism, or unfavorable tissue distribution can limit the exposure of the agonist to the target tissues (pancreatic β-cells and intestinal L-cells) in vivo.
-
Tachyphylaxis: Rapid desensitization of the receptor upon repeated or sustained exposure to the agonist can lead to a loss of efficacy over time.[16]
-
Indirect Mechanism of Action: The glucose-lowering effects of GPR119 agonists in vivo are thought to be largely mediated by the secretion of incretin (B1656795) hormones like GLP-1 from intestinal L-cells.[10][19] The overall in vivo effect is therefore dependent on a complex interplay of direct effects on β-cells and indirect effects via incretins. This indirect effect may not be fully recapitulated in in vitro models.
-
Species Differences: There may be differences in the pharmacology of GPR119 between the species used for in vitro and in vivo studies.
Troubleshooting Steps:
-
Thorough PK/PD Studies: Conduct comprehensive pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of your compound and to establish a clear relationship between drug exposure and the pharmacological response.
-
Assess Receptor Desensitization: Design in vitro experiments to investigate the potential for receptor desensitization upon prolonged agonist exposure.
-
Use In Vivo Models that Assess Incretin Secretion: Measure plasma GLP-1 levels in your in vivo studies to determine if your agonist is effectively engaging the incretin axis.[10][19]
-
Consider GPR119 Knockout Models: To confirm that the in vivo effects are on-target, test your agonist in GPR119 knockout animals. The agonist's effects should be absent in these animals.[9]
Quantitative Data for GPR119 Agonists
The following table summarizes publicly available in vitro activity data for the well-characterized GPR119 agonist, AR231453.
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM[8] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM[8] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX)
-
GPR119 agonist (e.g., AR231453)
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.[8]
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).[8]
-
Assay Initiation: Remove the cell culture medium from the wells and add the assay buffer.
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.[8]
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
cAMP Detection: Following incubation, lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Calculate the EC50 value using a nonlinear regression model.[8]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in an insulin-secreting cell line.
Materials:
-
MIN6 or HIT-T15 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA
-
Glucose solutions (for low and high glucose conditions, e.g., 2.8 mM and 16.8 mM)
-
GPR119 agonist
-
Vehicle control (DMSO)
-
96-well plates
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate at a density of approximately 20,000 cells per well and culture for 2 days.[8]
-
Pre-incubation: Wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.[8]
-
Compound Preparation: Prepare solutions of your GPR119 agonist at various concentrations in KRBH buffer containing both low and high glucose concentrations. Include a vehicle control for each glucose condition.
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.[8]
-
Incubation: Incubate the plate for 1 hour at 37°C.[8]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. It is recommended to centrifuge the plate at a low speed to pellet any detached cells before collecting the supernatant.[8]
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.[8]
-
Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.[8]
Visualizations
Caption: GPR119 canonical Gαs signaling pathway and potential β-arrestin involvement.
Caption: Experimental workflow for the screening and characterization of GPR119 agonists.
Caption: Troubleshooting decision tree for common artifacts in GPR119 agonist studies.
References
- 1. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 17. researchgate.net [researchgate.net]
- 18. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-903452 & GPR119 Agonism
This technical support center provides information, troubleshooting guides, and frequently asked questions (FAQs) for researchers working with the GPR119 agonist, BMS-903452. While this compound has been specifically developed for diabetes research, this guide also addresses the emerging interest in its target, GPR119, in other therapeutic areas, including oncology, to provide a comprehensive resource for the scientific community.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2] Its primary mechanism of action is to stimulate glucose-dependent insulin (B600854) release from pancreatic β-cells and to promote the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.[3] This dual action has positioned it as a potential therapeutic agent for type 2 diabetes.[3]
Q2: In which cell lines is GPR119 typically expressed?
GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L- and K-cells of the gastrointestinal tract.[3][4] Its expression has also been detected in some cancer cell lines, including breast cancer cell lines like MCF-7 and MDA-MB-231.[5][6]
Q3: Is this compound used in cancer research?
Currently, published research on this compound has focused on its potential as an anti-diabetic agent.[3][7] However, the target of this compound, GPR119, is a subject of emerging research in oncology. Studies with other GPR119 agonists, such as MBX-2982 and GSK1292263, have explored their potential in sensitizing cancer cells to other therapies.[5][6]
Troubleshooting Guides
In Vitro Assays for Anti-Diabetic Research
Issue 1: Lower than expected potency (high EC50) in a cAMP accumulation assay.
-
Potential Cause 1: Reagent Integrity.
-
Solution: Ensure this compound has been stored correctly and that fresh dilutions are prepared for each experiment from a concentrated stock to avoid degradation from repeated freeze-thaw cycles.
-
-
Potential Cause 2: Cell Culture Conditions.
-
Solution: Use cells with healthy morphology and within a consistent, low passage number, as receptor expression can diminish over time.
-
-
Potential Cause 3: Assay Conditions.
-
Solution: Maintain consistent cell seeding density and agonist incubation times. Optimize the assay buffer composition and pH.
-
Issue 2: High variability between replicate wells.
-
Potential Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.
-
-
Potential Cause 2: Edge Effects in Assay Plates.
-
Solution: Avoid using the outer wells of the assay plate, or fill them with a buffer to maintain a consistent environment across the plate.
-
-
Potential Cause 3: Reagent Handling.
-
Solution: Be meticulous with pipetting, especially with small volumes of the compound.
-
Investigating GPR119 Agonists in Cancer Cell Lines
Issue 1: Inconsistent sensitization to other anti-cancer agents.
-
Potential Cause 1: Cell Line-Specific Expression of GPR119.
-
Solution: Confirm GPR119 expression levels in your cell line of interest via qPCR or western blotting before conducting sensitization experiments.
-
-
Potential Cause 2: Off-Target Effects.
-
Solution: Include appropriate controls, such as a GPR119 knockout or knockdown cell line, to confirm that the observed effects are mediated through GPR119.
-
-
Potential Cause 3: Autophagy Status of Cells.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | 14 nM | Not Specified | [1] |
Table 2: Effects of GPR119 Agonists on Cancer Cell Lines
| GPR119 Agonist | Cell Line | Effect | Observation | Reference |
| MBX-2982, GSK1292263 | MCF-7, MDA-MB-231 | Potentiation of Gefitinib (B1684475) | Significantly potentiated gefitinib-induced cell growth inhibition. | [5][6] |
| MBX-2982 | MCF-7 | Apoptosis | Enhanced caspase-3/7 activity and downregulated Bcl-2. | [5] |
| MBX-2982 | MCF-7, MDA-MB-231 | Autophagy Inhibition | Inhibited gefitinib-induced autophagosome formation. | [5][6] |
| MBX-2982 | MCF-7 | Metabolic Shift | Enhanced glycolysis and reduced mitochondrial oxidative phosphorylation. | [5][6] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Seeding: Seed HEK293 cells stably expressing GPR119 into 96-well plates and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Assay:
-
Remove culture media from the cells.
-
Add the this compound dilutions to the respective wells.
-
Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA) following the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
Protocol 2: Cell Viability Assay (for Sensitization Studies)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treatment:
-
Treat the cells with a serial dilution of the primary anti-cancer agent (e.g., gefitinib) in the presence or absence of a fixed concentration of a GPR119 agonist.
-
Include appropriate vehicle controls.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a cell-based luminescence assay.
-
Data Analysis: Compare the dose-response curves of the primary anti-cancer agent with and without the GPR119 agonist to determine the degree of sensitization.
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
References
- 1. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: BMS-903452 Activity and Serum Concentration Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro activity of BMS-903452, a potent and selective GPR119 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a G protein-coupled receptor 119 (GPR119) agonist. GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1] Activation of GPR119 by an agonist like this compound stimulates a Gαs-mediated signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] This rise in cAMP has a dual effect: it promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells and stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][5]
Q2: We are observing a lower than expected potency (higher EC50) for this compound in our cell-based assays containing serum. Why might this be happening?
A2: A decrease in the apparent potency of a compound in the presence of serum is a common phenomenon known as a "serum shift." This is often due to the binding of the compound to proteins present in the serum, most notably albumin.[6] Only the unbound, or "free," fraction of the drug is available to interact with its target receptor on the cells.[7] If this compound has a high affinity for serum proteins, a significant portion of the compound will be sequestered, reducing its effective concentration at the GPR119 receptor and resulting in a rightward shift of the dose-response curve (i.e., a higher EC50 value).[6]
Q3: How can we quantify the impact of serum on this compound activity?
A3: To quantify the effect of serum, you can perform a serum shift assay. This involves determining the EC50 of this compound in the absence of serum and in the presence of varying concentrations of serum (e.g., 2%, 5%, 10% Fetal Bovine Serum). A significant increase in the EC50 value with increasing serum concentration indicates that serum components are affecting the compound's activity. The magnitude of this shift can provide an estimate of the compound's protein binding propensity.
Q4: What are the key physicochemical properties of a compound that influence its binding to serum proteins?
A4: Several physicochemical properties can influence the extent of a compound's binding to serum proteins. Generally, compounds with higher lipophilicity (as indicated by a higher logP value) and a higher molecular weight tend to exhibit greater plasma protein binding.[8] The presence of acidic functional groups can also contribute to binding to albumin.
Q5: Besides protein binding, what other factors in our experimental setup could be affecting the activity of this compound?
A5: Apart from serum protein binding, other factors can influence the outcome of your cell-based assay. These include:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range, as receptor expression levels can change over time in culture.
-
Compound Solubility and Stability: Verify that this compound is fully dissolved in your assay buffer and is stable under the experimental conditions.
-
Assay Reagents and Conditions: Inconsistent reagent quality, incubation times, or temperature can all introduce variability.
-
Cell Density: The number of cells seeded per well can impact the magnitude of the response.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments. | Inconsistent serum concentration or batch-to-batch variability in serum. | Use a single, pre-tested batch of serum for a set of experiments. Precisely control the final serum concentration in your assay medium. |
| Cell passage number and health are not consistent. | Maintain a consistent cell passage number for all experiments. Regularly check cell viability and morphology. | |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the stock solution and diluted appropriately in the assay buffer. Sonication may aid dissolution. | |
| No significant response to this compound. | Low or absent GPR119 expression in the cell line. | Confirm GPR119 expression in your chosen cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express GPR119, such as HEK293 cells stably expressing human GPR119.[2] |
| Inactive compound. | Verify the integrity and purity of your this compound stock. If possible, test a fresh batch of the compound. | |
| Suboptimal assay conditions. | Optimize assay parameters such as cell density, incubation time, and the concentration of the phosphodiesterase inhibitor (e.g., IBMX).[2] | |
| Unexpectedly high basal signaling (high cAMP in vehicle control). | Constitutive activity of overexpressed GPR119. | This can sometimes be observed in cells overexpressing GPCRs. Ensure you have a robust positive control (e.g., forskolin) to define the maximum response window. |
| Contamination of cell culture or reagents. | Check for mycoplasma contamination in your cell cultures. Use sterile techniques and fresh reagents. |
Data Presentation
Table 1: Physicochemical Properties Influencing Drug-Protein Binding
| Property | General Trend for High Protein Binding |
| Molecular Weight | Higher |
| Lipophilicity (cLogP) | Higher |
| Polar Surface Area (PSA) | Lower |
| Presence of Acidic Groups | Increases binding to albumin |
Table 2: Hypothetical Impact of Serum Concentration on this compound EC50
This table illustrates the expected trend in a serum shift assay. Actual values should be determined experimentally.
| Serum Concentration (%) | This compound EC50 (nM) | Fold Shift (vs. 0% Serum) |
| 0 | 10 | 1.0 |
| 2.5 | 50 | 5.0 |
| 5 | 150 | 15.0 |
| 10 | 400 | 40.0 |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for GPR119 Agonists
This protocol is adapted for a 384-well plate format using HEK293 cells stably expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX)[2]
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF®, FRET, or luminescence-based)
-
384-well microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a density of approximately 16,000 cells per well.[2]
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[2]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.
Protocol 2: Serum Shift Assay
-
Prepare assay plates as described in Protocol 1.
-
For the "serum-free" condition, use an assay buffer without any serum.
-
For the "serum-containing" conditions, prepare assay buffers with different final concentrations of Fetal Bovine Serum (e.g., 2.5%, 5%, 10%).
-
Perform the cAMP accumulation assay (steps 4-8 from Protocol 1) in each of the different buffer conditions.
-
Calculate the EC50 value for this compound in each serum concentration.
-
Calculate the fold shift in EC50 for each serum concentration relative to the serum-free condition.
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for a serum shift assay.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. revvity.com [revvity.com]
- 5. | BioWorld [bioworld.com]
- 6. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 8. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in BMS-903452 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the GPR119 agonist, BMS-903452.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] Its mechanism of action involves the activation of GPR119, which is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[2][3] This activation stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] The elevation in cAMP results in a dual effect: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells, which in turn also enhances insulin release.[2][3]
Q2: What are the recommended cell lines for in vitro experiments with this compound?
A2: For studying the direct effects of this compound on its target, human embryonic kidney (HEK293) cells stably expressing recombinant human GPR119 are commonly used.[2][4] To investigate its effects on insulin secretion, insulin-secreting cell lines such as the mouse insulinoma cell line MIN6 are suitable.[2] For GLP-1 secretion assays, the murine enteroendocrine STC-1 or GLUTag cell lines are appropriate models.[5][6]
Q3: What are the key considerations for preparing and storing this compound stock solutions?
A3: this compound should be stored at -20°C for long-term stability. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[7] It is recommended to prepare stock solutions in a suitable solvent like DMSO. For experimental use, further dilutions should be made in the appropriate assay buffer. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect cell viability or assay performance.
Q4: How can I minimize variability in my cell-based assays?
A4: To enhance reproducibility, it is essential to maintain consistent cell culture conditions. This includes using cells within a low and consistent passage number, ensuring homogenous cell seeding to avoid "edge effects" in multi-well plates, and regular testing for mycoplasma contamination.[8][9] Standardizing serum starvation times and conditions before agonist stimulation is also critical to reduce basal signaling and improve the assay window.[10]
Troubleshooting Guides
Issue 1: High variability or inconsistent EC50 values in cAMP accumulation assays.
-
Potential Cause: Inconsistent cell density or passage number.
-
Troubleshooting Tip: Ensure cells are seeded uniformly and are within a consistent, low passage number range for all experiments. Create a cell bank to ensure a consistent starting population.
-
-
Potential Cause: Degradation of cAMP by phosphodiesterases (PDEs).
-
Troubleshooting Tip: Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cAMP degradation and enhance the signal.[2]
-
-
Potential Cause: Variation in agonist incubation time.
-
Troubleshooting Tip: Optimize and strictly adhere to a consistent incubation time for this compound. For Gαs-coupled receptors, reaching equilibrium is crucial for a full response.[11]
-
-
Potential Cause: Problems with the cAMP detection kit.
-
Troubleshooting Tip: Ensure the cAMP detection kit is within its expiry date and has been stored correctly. Run positive controls (e.g., forskolin) to validate the kit's performance.[2]
-
Issue 2: Low or no detectable increase in GLP-1 or insulin secretion.
-
Potential Cause: Rapid degradation of secreted hormones.
-
Troubleshooting Tip: For GLP-1 secretion assays, add a DPP-4 inhibitor to the collection medium to prevent its rapid degradation. For both insulin and GLP-1, collect samples on ice and add protease inhibitors.
-
-
Potential Cause: Inappropriate glucose concentration in the assay buffer.
-
Potential Cause: Insufficient cell number or health.
-
Troubleshooting Tip: Ensure that the cell density is optimal for hormone secretion and that cells are healthy and responsive. Perform a cell viability assay in parallel.
-
-
Potential Cause: Issues with the hormone detection assay (ELISA).
-
Troubleshooting Tip: Verify the specificity and sensitivity of your ELISA kit. Ensure that the kit can detect the hormone from the species of your cell line. Run a standard curve with each assay and include positive and negative controls.
-
Issue 3: Unexpected off-target effects or cellular toxicity.
-
Potential Cause: Compound aggregation at high concentrations.
-
Troubleshooting Tip: Test a wide range of this compound concentrations. High concentrations of small molecules can sometimes lead to non-specific effects due to aggregation. Consider including a detergent in your assay buffer to mitigate this.
-
-
Potential Cause: Non-specific binding to other receptors.
-
Troubleshooting Tip: While this compound is reported to be selective, it's good practice to confirm its selectivity in your system. If available, use a GPR119 antagonist to demonstrate that the observed effect is target-specific.
-
-
Potential Cause: Solvent toxicity.
-
Troubleshooting Tip: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including controls. Run a vehicle-only control to assess any solvent-induced toxicity.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 14 nM | HEK293 (recombinant human GPR119) | cAMP Accumulation | Molnova |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H19Cl2FN4O4S | MedchemExpress |
| Molecular Weight | 513.37 g/mol | MedchemExpress |
| Water Solubility | 0.0185 mg/mL (predicted) | DrugBank Online |
| logP | 3.39 (predicted) | DrugBank Online |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dosing | Cmax | Tmax | T1/2 | Reference |
| Rat | Oral | Data not specified | Data not specified | Data not specified | J Med Chem, 2014 |
| Mouse | Oral | Data not specified | Data not specified | Data not specified | J Med Chem, 2014 |
| Human | Single ascending oral dose (0.1 to 120 mg) | Dose-proportional increase | Data not specified | 36 hours | J Med Chem, 2014 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay in GPR119-Expressing HEK293 Cells
This protocol is adapted from standard methods for Gs-coupled GPCRs.[2]
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., DMEM containing 1 mM IBMX). Include a positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO at the same final concentration).
-
Agonist Stimulation: Remove the culture medium and add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luminescence-based) following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: GLP-1 Secretion Assay in STC-1 Cells
This protocol is based on established methods for measuring GLP-1 release from enteroendocrine cells.[6]
-
Cell Culture: Culture STC-1 cells in DMEM with 10% FBS.
-
Cell Seeding: Seed STC-1 cells in 6-well plates and grow until they reach approximately 80% confluency.
-
Starvation and Pre-incubation: Wash the cells twice with HEPES buffer and then pre-incubate in HEPES buffer for 30 minutes at 37°C.
-
Compound Treatment: Remove the pre-incubation buffer and add fresh HEPES buffer containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant, add a DPP-4 inhibitor and a protease inhibitor cocktail, and centrifuge to remove any detached cells.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Data Normalization: After sample collection, lyse the cells and measure the total protein content in each well to normalize the GLP-1 secretion data.
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for a cAMP accumulation assay.
Caption: Troubleshooting logic for inconsistent EC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eenzyme.com [eenzyme.com]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of a novel probiotic on metabolic biomarkers in adults with prediabetes and recently diagnosed type 2 diabetes mellitus: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mesoscale.com [mesoscale.com]
Technical Support Center: BMS-903452 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of BMS-903452. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is the expected purity of this compound?
Commercially available this compound is typically supplied with a purity of greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] It is crucial to verify the purity of each new batch upon receipt to ensure the reliability of your experimental results.
2. How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored at -20°C.[2] Under these conditions, the compound is reported to be stable for at least two years.[2]
3. What are the recommended analytical methods for assessing the purity of this compound?
The primary method for purity assessment of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] For identification of impurities and confirmation of the compound's structure, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
4. What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a pyridinone ring and a sulfonyl group, this compound may be susceptible to degradation under certain conditions.
-
Hydrolysis: The pyridinone structure can be prone to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The sulfur atom in the methylsulfonyl group could be susceptible to oxidation.
-
Photodegradation: Pyridine derivatives can be light-sensitive and may degrade upon exposure to UV radiation.
5. How can I identify unknown impurities in my this compound sample?
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities.[3][4] By coupling the separation power of LC with the mass-analyzing capability of MS, you can determine the molecular weights of impurities. Further fragmentation analysis (MS/MS) can provide structural information to help elucidate the identity of these impurities.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the quality control of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload- Co-elution with an impurity | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a new column or a guard column.- Reduce the sample concentration or injection volume.- Optimize the gradient to improve separation. |
| Variable Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction (unstable flow rate)- Column equilibration issues | - Prepare fresh mobile phase and ensure thorough mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure a steady flow rate.- Ensure the column is adequately equilibrated before each injection. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections- Impurities in the sample solvent | - Use high-purity solvents and filter the mobile phase.- Implement a robust needle wash protocol.- Dissolve the sample in the mobile phase whenever possible. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Pump pulsation | - Degas the mobile phase.- Flush the system and clean the detector cell.- Check pump seals and ensure proper pump performance. |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol is based on published methods for the analysis of this compound and is intended as a starting point for method development and validation.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Sunfire C18 (3.5 µm, 100 Å, 3.0 mm × 150 mm) or Waters Xbridge phenyl (3.5 µm, 130 Å, 3.0 mm × 150 mm) |
| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.05% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over a specified time |
| Flow Rate | To be optimized (e.g., 0.5 - 1.0 mL/min) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 5 - 20 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).
Protocol 2: Impurity Identification by LC-MS
This protocol provides a general workflow for the identification of impurities in a this compound sample.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions:
-
Use the same or a similar LC method as described in Protocol 1 to achieve chromatographic separation. Ensure that the mobile phase is compatible with the MS detector (e.g., use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of TFA if necessary).[3]
Mass Spectrometry (MS) Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive and/or Negative |
| Mass Range | 100 - 1000 m/z |
| Data Acquisition | Full scan mode for initial screening. Tandem MS (MS/MS) for structural elucidation of detected impurities. |
Data Analysis:
-
Analyze the full scan data to determine the mass-to-charge ratio (m/z) of the main peak (this compound) and any impurity peaks.
-
Propose elemental compositions for the impurities based on their accurate mass measurements.
-
Perform MS/MS analysis on the impurity ions to obtain fragmentation patterns.
-
Elucidate the structures of the impurities by interpreting the fragmentation data, often in conjunction with knowledge of the synthetic route and potential degradation pathways.
Protocol 3: Structural Confirmation by NMR
This protocol outlines the general steps for confirming the structure of this compound using NMR spectroscopy.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
1D NMR:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
-
2D NMR (for detailed structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.[5]
-
Data Analysis:
-
Process and analyze the NMR spectra.
-
Assign the proton and carbon signals to the corresponding atoms in the this compound structure.
-
Confirm the connectivity and overall structure of the molecule.
Visualized Workflows
Caption: Quality Control Workflow for this compound.
Caption: HPLC Troubleshooting Workflow.
References
Interpreting unexpected data from BMS-903452 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-903452, a potent and selective GPR119 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist for the G-protein-coupled receptor 119 (GPR119).[1][2] Activation of GPR119, which is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells, stimulates the Gs alpha subunit of its associated G-protein.[1][3] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1][4] Elevated cAMP in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS), while in intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1).[1][2]
Q2: In which cell lines can I expect to see a response with this compound?
A2: You can expect a response in cell lines endogenously expressing GPR119, such as the mouse insulinoma cell line MIN6 and the murine intestinal endocrine cell line STC-1. Alternatively, you can use cell lines recombinantly expressing human GPR119, like HEK293 or CHO cells, for controlled experiments.
Q3: What is the expected in vitro potency of this compound?
A3: this compound is a potent GPR119 agonist with a reported EC50 of 14 nM in a cAMP accumulation assay using HEK293 cells expressing human GPR119.[5] Potency may vary depending on the cell line and assay conditions.
Q4: Why might I observe a discrepancy between in vitro potency and in vivo efficacy?
A4: Discrepancies between in vitro and in vivo results are not uncommon for GPR119 agonists.[6] Several factors can contribute to this:
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or unfavorable distribution can limit the exposure of the target tissues to the compound in vivo.[7]
-
GLP-1 Instability: Secreted GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), leading to a very short half-life in circulation.[8][9] This can mask the true effect of the compound on GLP-1 secretion.
-
Species Differences: There can be differences in the GPR119 receptor sequence and pharmacology between rodents and humans, which may affect compound efficacy.[3]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is described as a selective GPR119 agonist, it is good practice to assess for potential off-target effects, especially if unexpected cellular phenotypes are observed. Profiling against a panel of other GPCRs and relevant enzymes is recommended. One study noted that some GPR119 agonists showed off-target effects in vivo, which were revealed by testing in GPR119 knockout mice.[10]
Troubleshooting Guides
Fluorescence Polarization (FP) Binding Assay
Issue: Low or no change in polarization upon addition of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and concentration of your this compound stock solution. |
| Low Receptor Concentration or Activity | Ensure that the membrane preparation or purified receptor is active and used at an appropriate concentration. |
| Unsuitable Fluorescent Ligand | The fluorescently labeled tracer may have low affinity for the receptor or its fluorescence properties may not be optimal for FP. Consider using a different tracer. |
| "Propeller Effect" | The fluorophore may have too much rotational freedom even when the ligand is bound to the receptor. A shorter linker between the fluorophore and the ligand may help.[11] |
| Incorrect Instrument Settings | Optimize the gain, excitation/emission wavelengths, and plate read time on your fluorescence plate reader. |
Issue: High background polarization.
| Possible Cause | Troubleshooting Step |
| Tracer Aggregation | Centrifuge the tracer solution before use to remove any aggregates. |
| Nonspecific Binding of Tracer | The tracer may be binding to the wells of the microplate. Consider using non-binding surface plates.[12] Include a control with a high concentration of an unlabeled, high-affinity ligand to determine the extent of nonspecific binding. |
| Light Scatter | High concentrations of protein or other macromolecules in the assay buffer can cause light scatter. Filter all buffers and solutions before use. |
Cell-Based Assays (cAMP, GLP-1 Secretion, Cell Viability)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate techniques to avoid edge effects in the microplate. |
| Inconsistent Compound Addition | Use calibrated multichannel pipettes and ensure thorough but gentle mixing after compound addition. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue: Weak or no response to this compound.
| Possible Cause | Troubleshooting Step |
| Low GPR119 Expression | Verify the expression level of GPR119 in your cell line, for instance by Western blot or qPCR. |
| Suboptimal Assay Conditions | Optimize cell density, incubation time, and the concentration of other stimulants (e.g., glucose for GSIS assays). |
| Serum Interference | Components in the serum of the culture medium may interfere with the assay. Consider performing the assay in a serum-free medium. |
| Compound Degradation | This compound may be unstable in the assay medium. Prepare fresh solutions and minimize the incubation time if necessary. |
Issue: Unexpected decrease in cell viability at high concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity | High concentrations of any small molecule can induce cytotoxicity. Perform a dose-response curve to determine the cytotoxic threshold. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 14 nM[5] |
| GLP-1 Secretion | STC-1 | EC50 | ~50 nM (Illustrative) |
| Glucose-Stimulated Insulin Secretion | MIN6 | EC50 | ~100 nM (Illustrative) |
Table 2: Illustrative In Vivo Pharmacodynamic Effects of this compound in Rodent Models
| Animal Model | Dose | Parameter | Result |
| C57BL/6 Mice (Oral Glucose Tolerance Test) | 10 mg/kg | Glucose AUC | ~30% reduction (Illustrative) |
| db/db Mice (Chronic Dosing) | 3 mg/kg/day | Fasting Blood Glucose | ~25% reduction (Illustrative) |
| Sprague-Dawley Rats | 3 mg/kg | Plasma GLP-1 | ~2-fold increase (Illustrative) |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Prepare a 2X stock of a fluorescently labeled GPR119 ligand (tracer) in assay buffer.
-
Prepare a 2X stock of GPR119-expressing membranes in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing 2% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the this compound serial dilution to the assay plate.
-
Add 10 µL of the 2X GPR119 membrane preparation to each well.
-
Add 10 µL of the 2X tracer solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: GLP-1 Secretion Assay
-
Cell Culture:
-
Plate STC-1 cells in a 24-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells twice with pre-warmed Krebs-Ringer Bicarbonate Buffer (KRBB).
-
Pre-incubate the cells in 500 µL of KRBB for 1 hour at 37°C.
-
Aspirate the buffer and add 500 µL of KRBB containing various concentrations of this compound.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and add a DPP-4 inhibitor immediately.
-
Store the samples at -80°C until analysis.
-
-
GLP-1 Measurement:
-
Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
Plot the normalized GLP-1 concentration against the this compound concentration to determine the EC50.
-
Protocol 3: Western Blot for GPR119 Expression
-
Sample Preparation:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPR119 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 5. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 6. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. alpco.com [alpco.com]
- 9. mercodia.com [mercodia.com]
- 10. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Addressing tachyphylaxis or desensitization with BMS-903452
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-903452, a potent and selective GPR119 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal L-cells.[2][3][4] Its activation leads to the stimulation of glucose-dependent insulin (B600854) secretion from β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal cells.[2][4][5] This dual mechanism of action makes it a potential therapeutic agent for type 2 diabetes.[2][4]
Q2: Have tachyphylaxis or desensitization been reported for this compound?
A2: Currently, there is no specific published data detailing tachyphylaxis or desensitization for this compound. However, tachyphylaxis and loss of efficacy have been observed with other GPR119 agonists in clinical trials.[6][7][8] Desensitization is a common phenomenon for G protein-coupled receptors (GPCRs) following prolonged agonist exposure.[9][10][11] Therefore, it is a potential concern for any GPR119 agonist, including this compound.
Q3: What are the general mechanisms of GPCR desensitization?
A3: GPCR desensitization is a process that attenuates the cellular response to an agonist after prolonged exposure. The primary mechanisms include:
-
Receptor Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[10][11]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder further G protein coupling, "arresting" the signal.[10][12]
-
Receptor Internalization: The receptor-β-arrestin complex is often targeted for endocytosis, removing the receptor from the cell surface.[10]
-
Downregulation: Long-term agonist exposure can lead to the degradation of internalized receptors or reduced receptor synthesis, resulting in a lower total number of receptors.[9][11]
Troubleshooting Guides
Issue: Diminished or Loss of Response to this compound in In Vitro Experiments
If you observe a decreasing response to repeated or prolonged application of this compound in cell-based assays (e.g., cAMP accumulation, insulin, or GLP-1 secretion), it may be indicative of receptor desensitization.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the stability and activity of your this compound stock solution.
-
Optimize Agonist Exposure Time: For acute response assays, minimize the pre-incubation time with the compound. For longer-term studies, consider that desensitization may occur.
-
Perform a Desensitization Assay:
-
Pre-treat cells with this compound for varying durations (e.g., 30 minutes, 2 hours, 6 hours).
-
Wash the cells thoroughly to remove the agonist.
-
Re-stimulate the cells with a fresh solution of this compound and measure the response.
-
A reduced response after pre-treatment compared to naive cells suggests homologous desensitization.
-
-
Investigate Receptor Internalization:
-
Use techniques like immunofluorescence or flow cytometry with a tagged receptor to visualize or quantify the amount of GPR119 on the cell surface after this compound treatment.
-
-
Consider Biased Agonism: Some agonists may preferentially activate G protein signaling over β-arrestin recruitment, potentially leading to less desensitization. While information on this compound's bias is not available, this is a possibility.
Experimental Protocols
cAMP Accumulation Assay to Assess GPR119 Desensitization
This protocol is designed to measure the desensitization of the GPR119 receptor by quantifying the reduction in cAMP production after prolonged exposure to this compound.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
Methodology:
-
Cell Seeding: Seed HEK293-hGPR119 cells in a 96-well plate at a suitable density and culture overnight.
-
Desensitization (Pre-treatment):
-
Aspirate the culture medium.
-
Add this compound at a concentration known to elicit a maximal response (e.g., 10x EC50) or vehicle (DMSO) to the respective wells.
-
Incubate for the desired desensitization period (e.g., 1 hour) at 37°C.
-
-
Wash Step:
-
Carefully aspirate the pre-treatment solution.
-
Wash the cells three times with warm assay buffer to remove all traces of the agonist.
-
-
Re-stimulation:
-
Add fresh this compound at various concentrations (to generate a dose-response curve) or a single EC80 concentration to the pre-treated and vehicle-treated wells.
-
Incubate for the optimal stimulation time for cAMP production (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis:
-
Compare the maximal response and EC50 values of the this compound dose-response curve between the vehicle-pre-treated and the this compound-pre-treated cells. A rightward shift in the EC50 and/or a decrease in the maximal response in the pre-treated cells indicates desensitization.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the effect of this compound on insulin secretion from pancreatic β-cells (e.g., MIN6 cell line or isolated islets) and can be adapted to test for desensitization.
Materials:
-
MIN6 cells or isolated pancreatic islets
-
Culture medium for MIN6 cells or islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM in KRBH)
-
This compound
-
Insulin ELISA kit
Methodology:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate and culture until they form a confluent monolayer.
-
Pre-incubation:
-
Wash the cells twice with KRBH buffer containing low glucose (2.8 mM).
-
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add the treatment solutions:
-
Low glucose (2.8 mM) + vehicle
-
High glucose (16.7 mM) + vehicle
-
High glucose (16.7 mM) + this compound (at various concentrations)
-
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
To Adapt for Desensitization Studies:
-
Before the pre-incubation step, treat the cells with a high concentration of this compound for a prolonged period (e.g., 6-24 hours). Then, proceed with the washing and GSIS protocol as described above, re-stimulating with this compound.
Data Presentation
Table 1: Hypothetical Data on this compound Induced GPR119 Desensitization in a cAMP Assay
| Pre-treatment Condition | This compound EC50 (nM) | Maximum cAMP Response (% of Forskolin) |
| Vehicle (1 hour) | 15 | 85% |
| This compound (10 µM, 1 hour) | 45 | 60% |
| This compound (10 µM, 6 hours) | 120 | 35% |
Visualizations
Caption: GPR119 signaling cascade upon agonist binding.
Caption: Experimental workflow to test for agonist-induced desensitization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 6. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 7. researchgate.net [researchgate.net]
- 8. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 10. Video: GPCR Desensitization [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
BMS-903452 handling and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling and storage of BMS-903452.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C.[1] Under these conditions, the compound is expected to be stable for at least two years.[1]
Q2: How is this compound shipped, and what does this indicate about its short-term stability?
A2: this compound is typically shipped with an ice pack.[1] Some suppliers may ship it at room temperature for domestic delivery within the continental US.[2] This suggests that the compound is stable for short periods at ambient temperatures.
Q3: What is the water solubility of this compound?
A3: The water solubility of this compound is very low, at approximately 0.0185 mg/mL.
Q4: In which organic solvents can I dissolve this compound?
A4: While specific solubility data for this compound in organic solvents is not consistently provided by all vendors, it is anticipated to be soluble in dimethyl sulfoxide (B87167) (DMSO). For similar research compounds, solubility in DMSO is often in the millimolar range. It is recommended to start with a small amount of the compound and test its solubility in your solvent of choice.
Q5: Is there a specific Material Safety Data Sheet (MSDS) available for this compound?
Troubleshooting Guides
Problem: I am having trouble dissolving this compound.
-
Solution 1: Solvent Choice. Due to its low water solubility, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds of this nature.
-
Solution 2: Gentle Warming. If the compound does not readily dissolve at room temperature, gentle warming of the solution (e.g., in a 37°C water bath) may aid dissolution. Vortexing can also help.
-
Solution 3: Sonication. In some cases, brief sonication can help to break up aggregates and improve solubility.
-
Solution 4: Start Small. To avoid wasting the compound, start with a small, pre-weighed amount to test its solubility in a small volume of your chosen solvent.
Problem: My this compound solution appears cloudy or has precipitated after dilution in aqueous media.
-
Cause: This is likely due to the low aqueous solubility of the compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out.
-
Solution 1: Lower the Final Concentration. The final concentration of this compound in your aqueous solution may be too high. Try using a more diluted solution.
-
Solution 2: Optimize the Dilution Method. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and minimize local concentrations that can lead to precipitation.
-
Solution 3: Use a Surfactant. In some experimental setups, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can be included in the aqueous medium to help maintain the solubility of the compound. The compatibility of the surfactant with your specific assay should be verified.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉Cl₂FN₄O₄S | [1] |
| Molecular Weight | 513.37 g/mol | [1] |
| Water Solubility | 0.0185 mg/mL | |
| Purity | >98% (HPLC) | [1] |
Table 2: Storage and Stability of this compound
| Condition | Duration | Stability | Source |
| -20°C (Powder) | Long-term (≥ 2 years) | Stable | [1] |
| Room Temperature | Short-term (Shipping) | Stable | [2] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh out the desired amount of this compound using a calibrated balance in a clean, dry vial. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 194.8 µL of DMSO to 1 mg of this compound). d. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C.
Note: When preparing aqueous working solutions from the DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly and with constant mixing to prevent precipitation. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.
Mandatory Visualizations
Caption: Troubleshooting workflow for handling and preparing this compound solutions.
Caption: Simplified signaling pathway of GPR119 activation by agonists such as this compound.
References
Validation & Comparative
A Comparative Guide to GPR119 Agonists: BMS-903452 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 119 (GPR119) agonist, BMS-903452, with other notable agonists in its class. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR119 activation for metabolic diseases, particularly type 2 diabetes. This document summarizes key performance data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes critical pathways and workflows.
GPR119: A Dual-Action Target for Glycemic Control
GPR119 is a promising drug target for type 2 diabetes due to its unique dual mechanism of action. Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to:
-
Enhanced Glucose-Dependent Insulin (B600854) Secretion (GDIS): Direct stimulation of pancreatic β-cells to release insulin in response to elevated glucose levels.
-
Increased Incretin Hormone Release: Stimulation of intestinal L-cells to secrete glucagon-like peptide-1 (GLP-1), which in turn potentiates insulin secretion and confers other beneficial metabolic effects.
This dual action offers the potential for robust glycemic control with a reduced risk of hypoglycemia. A number of synthetic GPR119 agonists have been developed, with this compound being a potent and selective candidate.
Quantitative Comparison of GPR119 Agonists
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound in comparison to other well-characterized GPR119 agonists. It is important to note that direct head-to-head comparative studies are limited, and data presented here is compiled from various sources.
Table 1: In Vitro Potency of GPR119 Agonists (cAMP Accumulation Assay)
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | Not Specified | 14 | [1] |
| AR231453 | HEK293 (human GPR119) | 4.7 | [2] |
| DS-8500a | CHO-K1 (human GPR119) | 51.5 | [3] |
| MBX-2982 | Not Specified | - | - |
| GSK1292263 | Not Specified | - | [3] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a cAMP accumulation assay. Lower EC50 values indicate higher potency.
Table 2: Pharmacokinetic Parameters of GPR119 Agonists in Humans (Oral Administration)
| Compound | Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2) (hr) | Bioavailability (%) | Reference |
| This compound | 0.1-120 mg | Dose-dependent increase | - | - | - | [1] |
| DS-8500a | 50 mg (7 days) | 812 | - | - | - | [4][5] |
| DS-8500a | 100 mg (7 days) | 1310 | - | - | - | [4][5] |
| MBX-2982 | 600 mg (14 days) | 2049.9 ± 891.4 (at baseline) | - | - | - | [6] |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. Data for different compounds are from separate studies and should be compared with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the ability of a GPR119 agonist to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the GPR119 signaling pathway.
Materials:
-
HEK293 cells stably expressing human GPR119 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Test compounds (this compound and other agonists)
-
Positive control (e.g., Forskolin)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
Microplate reader
Protocol:
-
Cell Culture: Culture the GPR119-expressing cells in appropriate medium until they reach a suitable confluency.
-
Cell Seeding: Harvest and seed the cells into a 96-well or 384-well plate at a predetermined density. Allow cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer.
-
Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the phosphodiesterase inhibitor to the assay buffer and pre-incubate with the cells for a specified time (e.g., 30 minutes) at 37°C. c. Add the diluted test compounds and controls to the respective wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration. Calculate the EC50 value using non-linear regression analysis.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Materials:
-
Insulin-secreting cell line (e.g., MIN6, INS-1) or isolated pancreatic islets
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
Protocol:
-
Cell Culture/Islet Isolation: Culture the insulin-secreting cells or isolate pancreatic islets from rodents.
-
Pre-incubation: Wash the cells/islets with KRB buffer containing low glucose and pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Incubation: a. Prepare KRB buffer containing low and high glucose concentrations, each with and without the test compounds at various concentrations. b. Replace the pre-incubation buffer with the treatment buffers. c. Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration against the agonist concentration for both low and high glucose conditions to determine the glucose-dependent effect on insulin secretion.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of a GPR119 agonist on glucose disposal following an oral glucose challenge.
Materials:
-
Mice (e.g., C57BL/6 or a diabetic model like db/db mice)
-
Test compound formulation
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Equipment for oral gavage
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize the mice to the experimental conditions. Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level from the tail vein (time 0).
-
Compound Administration: Administer the test compound or vehicle control orally via gavage.
-
Glucose Challenge: After a specified time post-compound administration (e.g., 30-60 minutes), administer the glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC values between the treated and vehicle control groups to determine the effect of the compound on glucose tolerance.
Visualizing the Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of GPR119 signaling and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of DS-8500a, a Novel GPR119 Agonist, After Multiple Oral Doses in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
A Head-to-Head Comparison of GPR119 Agonists: BMS-903452 vs. AR231453
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent G protein-coupled receptor 119 (GPR119) agonists: BMS-903452, developed by Bristol-Myers Squibb, and AR231453, an early-stage agonist from Arena Pharmaceuticals. This analysis is supported by experimental data to assist researchers in evaluating these compounds for their studies.
Executive Summary
This compound and AR231453 are both potent agonists of GPR119, a promising target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, leads to a dual mechanism of action: direct stimulation of glucose-dependent insulin (B600854) secretion and promotion of incretin (B1656795) (GLP-1) release.[1] While both compounds have demonstrated efficacy in preclinical models, this guide will delve into a comparative analysis of their in vitro potency, in vivo efficacy, and pharmacokinetic profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and AR231453.
Table 1: In Vitro Potency
| Parameter | This compound | AR231453 |
| hGPR119 EC50 (cAMP Assay) | 14 nM | 4.7 nM |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a higher potency.
Table 2: In Vivo Efficacy (Oral Glucose Tolerance Test in Mice)
| Compound | Dose | Glucose Excursion Reduction |
| This compound | 0.1-0.3 mg/kg | 30-40% |
| AR231453 | 20 mg/kg | Marked improvement |
Table 3: Preclinical Pharmacokinetics in Mice
| Parameter | This compound (30 mg/kg, p.o.) | AR231453 (Not explicitly found for mice) |
| Cmax | 38.6 µM | - |
| Tmax | 2 h | - |
| AUC | 245 µM·h | - |
| Terminal Half-life (t1/2) | 2.4 h | - |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing the GPR119 receptor, a hallmark of Gαs-coupled GPCR activation.
Cell Line: HEK293 cells stably expressing human GPR119 (hGPR119).
Protocol:
-
Cell Culture: Cells are cultured in an appropriate medium until they reach 80-90% confluency.
-
Compound Preparation: Test compounds (this compound or AR231453) are serially diluted in assay buffer. A positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO) are also prepared.
-
Cell Plating: Cells are harvested and seeded into 384-well microplates.
-
Compound Addition: The diluted compounds, positive control, and vehicle control are added to the respective wells.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Detection: The amount of cAMP produced is quantified using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Förster Resonance Energy Transfer), or luminescence-based assays.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the compound concentration. The EC50 value is calculated using a suitable nonlinear regression model.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This experiment evaluates the effect of a compound on glucose metabolism in a living organism.
Animal Model: C57BL/6 mice.
Protocol:
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the initial blood glucose level.
-
Compound Administration: The test compound (this compound or AR231453) or vehicle is administered orally (p.o.) via gavage at the specified dose.
-
Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for both the treated and vehicle groups. The percentage reduction in glucose excursion by the compound is then determined by comparing the AUCs.
Mandatory Visualization
Caption: GPR119 signaling pathway upon agonist binding.
Caption: Workflow for the in vivo Oral Glucose Tolerance Test.
References
A Comparative Guide to the Efficacy and Potency of GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation presents a dual mechanism for glycemic control: direct, glucose-dependent stimulation of insulin (B600854) secretion and indirect stimulation via the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4][5][6] This guide provides a comparative analysis of various GPR119 agonists, presenting key efficacy and potency data, detailed experimental protocols, and a review of the underlying signaling pathways.
GPR119 Signaling Pathway
GPR119 is a Gs protein-coupled receptor.[2][3] Upon binding an agonist, the receptor activates the associated Gs protein, leading to the dissociation of its α-subunit.[7] This Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn triggers downstream effects specific to the cell type. In pancreatic β-cells, this cascade enhances glucose-dependent insulin secretion.[4][8] In intestinal L-cells, it stimulates the secretion of incretin hormones, primarily GLP-1.[1][4][8]
Comparative Efficacy and Potency of GPR119 Agonists
A wide range of synthetic and endogenous GPR119 agonists have been developed and characterized. Their potency and efficacy are typically evaluated using in vitro assays that measure cAMP accumulation or hormone secretion. The table below summarizes quantitative data for several key GPR119 agonists. Potency is often expressed as the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.
| Agonist | Assay Type | Cell Line / System | Parameter | Value | Reference |
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC₅₀ | 4.7 nM | [3] |
| Insulin Release | HIT-T15 cells | EC₅₀ | 3.5 nM | [3] | |
| Insulin Secretion | Min6 cells (at 10 mM glucose) | EC₅₀ | 0.5 nM | [8] | |
| GLP-1 Release | GLUTag cells | EC₅₀ | 56 nM | [8] | |
| MBX-2982 | GPR119 Activation | Not Specified | EC₅₀ | 3.9 nM | [9] |
| Clinical (Phase 1a) | Healthy Volunteers | Effect | Dose-dependent glucose reduction & GLP-1 increase | [10] | |
| APD597 | Clinical | T2DM Subjects | Effect | Increased post-meal GLP-1 and GIP | [11][12] |
| (JNJ-38431055) | |||||
| AS1669058 | Not Specified | Not Specified | EC₅₀ | 110 nM (0.11 µM) | [4] |
| DA-1241 | Clinical (in vivo) | Diabetic Mice | Effect | Improved glycemic control, enhanced GLP-1 secretion | [13] |
| Compound 4 | GPR119 Activation | Human | EC₅₀ | 0.8 nM | [14] |
| Compound 44 | GPR119 Activation | Not Specified | EC₅₀ | 11 nM | [15] |
| OEA | GPR119 Activation | Not Specified | EC₅₀ | 0.2 - 5 µM | [9] |
| (Endogenous) |
Note: EC₅₀ values can vary based on the specific cell line, assay conditions, and laboratory. The data presented is for comparative purposes.
The development of GPR119 agonists has faced challenges. While many compounds show high potency and efficacy in preclinical rodent models, this success has not consistently translated to human clinical trials.[16] Several agonists that entered clinical studies failed to progress beyond Phase II, often due to a loss of efficacy over time or insufficient glucose-lowering effects in patients with type 2 diabetes.[13][16][17] For instance, multiple doses of JNJ-38431055 increased incretin levels but did not significantly alter 24-hour glucose profiles in T2DM subjects.[11]
Experimental Methodologies
Accurate assessment of GPR119 agonist activity relies on standardized and robust experimental protocols. Below are detailed methodologies for two key in vitro assays.
This assay quantifies the increase in intracellular cAMP levels following receptor activation, providing a direct measure of Gs pathway engagement.[18]
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a GPR119 agonist by measuring cAMP production in cells expressing the receptor.
-
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[3]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.[19]
-
Test GPR119 agonist compounds.
-
Positive control (e.g., 10 µM Forskolin, a direct adenylyl cyclase activator).[3]
-
Vehicle control (e.g., DMSO).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[3][20]
-
384-well or 96-well microplates.
-
-
Protocol:
-
Cell Culture: Seed HEK293-hGPR119 cells into microplates and culture until they reach approximately 80-90% confluency.[3]
-
Compound Preparation: Prepare serial dilutions of the test agonist in assay buffer. Also prepare solutions for the positive and vehicle controls.
-
Assay Procedure: a. Remove culture medium from the cells and wash with assay buffer. b. Add the diluted compounds, positive control, and vehicle control to the respective wells. c. Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).[20]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable nonlinear regression model to calculate the EC₅₀ and Eₘₐₓ values.[3]
-
This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Objective: To evaluate the effect of a GPR119 agonist on insulin secretion under low and high glucose conditions.
-
Materials:
-
Insulin-secreting cell line (e.g., MIN6, HIT-T15) or isolated pancreatic islets.[3][8]
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Low glucose KRBH buffer (e.g., 2.8 mM glucose).
-
High glucose KRBH buffer (e.g., 16.8 mM glucose).[3]
-
Test GPR119 agonist compounds.
-
Vehicle control (e.g., DMSO).
-
Insulin detection kit (e.g., ELISA).
-
-
Protocol:
-
Cell Culture: Seed cells (e.g., MIN6) in multi-well plates and culture to an appropriate density.
-
Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate in low glucose KRBH buffer for 1-2 hours to allow basal insulin secretion to stabilize.[8]
-
Compound Treatment: a. Prepare solutions of the test agonist and vehicle control in both low and high glucose KRBH buffers. b. Remove the pre-incubation buffer and add the treatment solutions to the cells. c. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: After incubation, collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.[3]
-
-
Data Analysis:
-
Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions.
-
Analyze the data to demonstrate the glucose-dependent effect of the agonist on insulin secretion.
-
General Experimental Workflow
The evaluation of a novel GPR119 agonist typically follows a structured workflow, progressing from initial screening to more complex functional and in vivo assays.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uniprot.org [uniprot.org]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 14. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
Validating the In Vitro Efficacy of BMS-903452: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of BMS-903452, a potent and selective G protein-coupled receptor 119 (GPR119) agonist, against other notable GPR119 agonists. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and workflows to support further research and development in the field of metabolic diseases.
This compound has been identified as a clinical candidate for the treatment of type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1] This guide will delve into the in vitro data that substantiates the therapeutic potential of this compound.
Comparative In Vitro Efficacy of GPR119 Agonists
The primary in vitro measure of GPR119 agonist potency is the half-maximal effective concentration (EC50) for the induction of cyclic adenosine (B11128) monophosphate (cAMP), the key second messenger in the GPR119 signaling cascade. The following table provides a comparative summary of the in vitro potency of this compound and other well-characterized GPR119 agonists.
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | cAMP Accumulation | Not Specified | Potent (Specific value not publicly disclosed in detail, described as a potent agonist) |
| AR231453 | cAMP Accumulation | CHO-hGPR119 | 4.7 |
| MBX-2982 | cAMP Accumulation | Not Specified | 4 |
| PSN632408 | cAMP Accumulation | HEK293-hGPR119 | ~5,600 |
| APD597 | cAMP Accumulation | Not Specified | 46 |
| AS1269574 | cAMP Accumulation | HEK293-hGPR119 | 2,500 |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a well-defined signaling cascade within pancreatic β-cells and intestinal L-cells. This pathway is central to the therapeutic effects of GPR119 agonists.
References
A Comparative Guide to BMS-903452: Cross-Validation of a GPR119 Agonist in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GPR119 agonist BMS-903452 with other relevant compounds, supported by experimental data from various preclinical models. The objective is to offer a clear perspective on its performance and facilitate informed decisions in drug discovery and development.
Executive Summary
This compound is a potent and selective GPR119 agonist that has demonstrated efficacy in both in vitro and in vivo models of type 2 diabetes.[1] Its mechanism of action involves the stimulation of glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), offering a dual approach to glycemic control.[1] This guide will delve into the quantitative data supporting these findings, compare its performance with other GPR119 agonists, and provide detailed experimental protocols for key assays.
Data Presentation: Comparative Efficacy of GPR119 Agonists
The following tables summarize the in vitro potency and in vivo glycemic control of this compound in comparison to other notable GPR119 agonists. It is important to note that the data presented is a compilation from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | Target | EC50 (nM) | Cell Line | Assay Type |
| This compound | GPR119 | 14 | - | cAMP Accumulation |
| DS-8500a | GPR119 | - | CHO-K1 (human GPR119) | Agonistic Activity |
| AS1269574 | GPR119 | 2500 | HEK293 (human GPR119) | - |
| HD0471953 | GPR119 | - | HIT-T15 | cAMP Accumulation |
| AR231453 | GPR119 | 5.5 | - | - |
| ZB-16 | GPR119 | - | - | cAMP Accumulation |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.[2]
Table 2: In Vivo Glycemic Control of GPR119 Agonists in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Key Finding |
| This compound | Sprague-Dawley Rats | 0.1-0.3 mg/kg | Oral | 30-40% reduction in glucose excursion during an Oral Glucose Tolerance Test (OGTT).[3] |
| This compound | db/db mice | 0.03 mg/kg/day | - | Reduced fasting blood glucose and increased insulin secretion.[3] |
| DS-8500a | Zucker fatty rats | - | - | Reversed glucose intolerance. |
| ZB-16 | Rats with streptozotocin-nicotinamide-induced T2DM | 1 mg/kg | Oral | Comparable hypoglycemic effect to sitagliptin (B1680988); 25% reduction in AUC during OGTT.[4] |
| HD0471953 | C57BL/6 mice | 20 mg/kg, 100 mg/kg | Oral | Improved glycemic control in OGTT.[5] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of scientific findings. Below are the protocols for two key experiments used in the evaluation of GPR119 agonists.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the agonistic activity of a compound on the Gs-coupled GPR119 receptor.
Objective: To measure the dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in response to a GPR119 agonist.
Materials:
-
Cells stably expressing the human GPR119 receptor (e.g., HEK293 or CHO cells).
-
Test compounds (e.g., this compound) and a reference agonist.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Multi-well plates (e.g., 96- or 384-well).
Procedure:
-
Cell Culture: Culture the GPR119-expressing cells to an appropriate confluency in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Incubation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen detection method.
-
Data Analysis: Plot the cAMP levels against the compound concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard preclinical model to assess the effect of a compound on glucose homeostasis.[6]
Objective: To evaluate the ability of a GPR119 agonist to improve glucose tolerance following an oral glucose challenge.
Animal Model:
-
Male C57BL/6J mice are commonly used.[7] Other models like diet-induced obese mice or diabetic mouse models (e.g., db/db mice) can also be employed.
Procedure:
-
Acclimatization: Acclimate the animals to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample using a glucometer.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the glucose concentration.
-
Data Analysis: Plot the blood glucose levels over time for both the treated and control groups. Calculate the area under the curve (AUC) for glucose excursion to quantify the improvement in glucose tolerance.
Mandatory Visualizations
Signaling Pathway of GPR119 Agonists
Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.
Experimental Workflow for Cross-Validation of GPR119 Agonists
Caption: A generalized experimental workflow for the cross-validation of GPR119 agonists.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing hypoglycemic activity of novel GPR119 agonist and DPP-4 inhibitor sitagliptin | Tyurenkov | Problems of Endocrinology [probl-endojournals.ru]
- 4. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Tolerance Test in Mice [bio-protocol.org]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
BMS-903452: A Comparative Selectivity Profile Against Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BMS-903452, a potent and selective GPR119 agonist, against other receptors. The data presented is derived from key preclinical studies and is intended to provide researchers with a clear understanding of the compound's off-target activity.
Executive Summary
This compound is a clinical candidate developed for the treatment of type 2 diabetes. Its mechanism of action is centered on the activation of G protein-coupled receptor 119 (GPR119), a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 leads to a dual effect: the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][2] A critical aspect of its preclinical development is the assessment of its selectivity, ensuring minimal interaction with other receptors to reduce the potential for off-target side effects.
Selectivity Profile of a Close Structural Analog
While specific quantitative data for this compound against a wide panel of receptors is not publicly available, the primary discovery publication for this compound details the selectivity of a closely related and potent precursor, compound 29 . Given the structural similarity and the description of this compound as "potent and selective," the selectivity profile of compound 29 serves as a strong surrogate for understanding the off-target profile of this compound.[3]
Compound 29 was evaluated against a panel of 43 different G protein-coupled receptors (GPCRs) and enzymes. The results demonstrated a high degree of selectivity for the target receptor.[3]
| Target Class | Number of Targets Screened | Result | Concentration Tested |
| GPCRs & Enzymes | 43 | Minimal activity (<50% inhibition/activation) | Up to 20 μM |
This broad screening indicates a low potential for off-target effects at therapeutically relevant concentrations.
Experimental Protocols
The following are detailed methodologies for key experimental assays typically used in determining the selectivity profile of a compound like this compound.
Radioligand Binding Assays for Selectivity Screening
This method is used to determine the binding affinity of a test compound to a large number of different receptors.
Objective: To assess the ability of this compound to displace a known radiolabeled ligand from a panel of off-target receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably overexpressing the specific receptor of interest.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Incubation: A fixed concentration of a specific high-affinity radioligand for the receptor is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold assay buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation) for Gs-Coupled Receptors
As GPR119 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Functional assays are used to confirm that the binding of this compound to GPR119 leads to a biological response and to test for functional activity at other Gs-coupled receptors.
Objective: To measure the effect of this compound on cAMP production in cells expressing GPR119 or other Gs-coupled receptors.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human GPR119 receptor (or other Gs-coupled receptors for selectivity testing) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to confluence.
-
Compound Treatment: The culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. Subsequently, cells are treated with various concentrations of this compound or a known agonist (positive control).
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow for Receptor Selectivity Profiling
Caption: Workflow for determining receptor selectivity.
References
A Comparative Analysis of Pegbelfermin (BMS-986036) and Incretin-Based Therapies for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug pegbelfermin (BMS-986036) and leading incretin-based therapies, semaglutide (B3030467) and tirzepatide. While direct head-to-head clinical trials are not available, this document synthesizes data from separate Phase 2 studies in patients with non-alcoholic steatohepatitis (NASH) to offer a comparative perspective on their mechanisms of action, experimental protocols, and clinical efficacy.
Executive Summary
The landscape of metabolic disease treatment is rapidly evolving, with novel therapeutics targeting distinct physiological pathways. This guide examines two prominent classes of drugs: Fibroblast Growth Factor 21 (FGF21) analogues and incretin-based therapies.
-
Pegbelfermin (BMS-986036) is a PEGylated analogue of human FGF21, a key regulator of energy metabolism.[1][2] It is under investigation for the treatment of NASH and related metabolic disorders.[3][4] Its mechanism is distinct from incretin-based drugs, primarily acting on metabolic regulation, including lipid metabolism and insulin (B600854) sensitivity, through FGF receptor pathways.[3][5]
-
Incretin-Based Therapies , such as the GLP-1 receptor agonist semaglutide and the dual GIP/GLP-1 receptor agonist tirzepatide , leverage the body's natural incretin (B1656795) system to improve glycemic control and promote weight loss.[6][7] These therapies have demonstrated significant efficacy in type 2 diabetes and obesity and are now being evaluated for NASH.[8][9]
This comparison focuses on data from Phase 2 clinical trials in patients with biopsy-confirmed NASH, providing a platform for understanding the relative strengths and potential applications of these different therapeutic approaches.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between pegbelfermin and incretin-based therapies lies in their signaling pathways. Pegbelfermin acts through the FGF21/FGFR/β-Klotho system, while semaglutide and tirzepatide act on G-protein coupled receptors for GLP-1 and GIP.
Pegbelfermin: The FGF21 Pathway
Pegbelfermin mimics the action of the endogenous hormone FGF21, which plays a crucial role in regulating glucose and lipid metabolism.[3] Its administration has been shown to reverse hepatic steatosis in animal models.[3] The proposed mechanism involves:
-
Improving Insulin Sensitivity: FGF21 is a potent insulin sensitizer.[3]
-
Regulating Lipid Metabolism: It decreases lipogenesis and stimulates fatty acid β-oxidation in the liver.[3]
-
Anti-inflammatory and Anti-fibrotic Effects: FGF21 can reduce hepatic inflammation and has been shown to reverse fibrosis in preclinical models.[3][10] It also increases the secretion of adiponectin, an adipokine with anti-inflammatory and anti-fibrotic properties.[1][11]
References
- 1. Pegbelfermin (BMS‐986036), PEGylated FGF21, in Patients with Obesity and Type 2 Diabetes: Results from a Randomized Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. read.qxmd.com [read.qxmd.com]
- 3. Frontiers | The role of FGF21 and its analogs on liver associated diseases [frontiersin.org]
- 4. Frontiers | Evolving role of semaglutide in NAFLD: in combination, weekly and oral administration [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Double-Blind Placebo-Controlled Phase 2 Study Comparing the Efficacy and Safety of Tirzepatide versus Placebo in Patients with Nonalcoholic Steatohepatitis (NASH) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. hcplive.com [hcplive.com]
- 10. FGF19 and FGF21 for the Treatment of NASH—Two Sides of the Same Coin? Differential and Overlapping Effects of FGF19 and FGF21 From Mice to Human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGF21: An Emerging Therapeutic Target for Non-Alcoholic Steatohepatitis and Related Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-903452 and Standard-of-Care in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the investigational GPR119 agonist, BMS-903452, against the current standard-of-care therapies for type 2 diabetes (T2D), including metformin (B114582), glucagon-like peptide-1 receptor agonists (GLP-1 RAs), and sodium-glucose cotransporter-2 (SGLT2) inhibitors. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer an objective comparison for research and development professionals.
Executive Summary
This compound is a potent and selective G-protein coupled receptor 119 (GPR119) agonist that showed promise in early-stage development.[1][2][3] Its dual mechanism of action, stimulating glucose-dependent insulin (B600854) secretion and promoting the release of the incretin (B1656795) hormone GLP-1, presented a novel approach to T2D treatment.[4][5] However, with limited publicly available clinical data due to its discontinuation, a direct and comprehensive comparison to the well-established efficacy and safety profiles of current standard-of-care agents like metformin, GLP-1 RAs (e.g., semaglutide, tirzepatide), and SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) reveals significant data gaps. While preclinical studies demonstrated the efficacy of this compound in rodent models, the robustness of its clinical effect in humans remains largely unquantified in the public domain.
Mechanism of Action and Signaling Pathways
The therapeutic approaches to T2D are characterized by diverse mechanisms of action targeting different aspects of glucose homeostasis.
This compound: As a GPR119 agonist, this compound primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][6] This rise in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP levels promote the secretion of GLP-1, which further potentiates insulin release from β-cells.[4][5]
Metformin: The primary mechanism of metformin involves the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the AMP:ATP ratio.[5][7] This activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[7][8] Activated AMPK inhibits hepatic gluconeogenesis, a major contributor to hyperglycemia in T2D, and increases glucose uptake in peripheral tissues.[8][9]
GLP-1 Receptor Agonists: These agents mimic the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor, which is also coupled to Gαs.[3][10] This activation stimulates adenylyl cyclase, increases cAMP levels, and activates protein kinase A (PKA) and exchange protein directly activated by cAMP 2 (EPAC2).[3][11] This cascade results in glucose-dependent insulin secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and promotion of satiety.[3][12]
SGLT2 Inhibitors: These drugs act in the proximal tubules of the kidneys to inhibit the SGLT2 protein, which is responsible for the reabsorption of approximately 90% of filtered glucose.[13] By blocking this transporter, SGLT2 inhibitors increase urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action.[4][14] This mechanism also leads to a mild osmotic diuresis and natriuresis, contributing to reductions in blood pressure and body weight.[4][15]
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and standard-of-care drugs. It is important to note the disparity in the level of evidence, with this compound data being limited to preclinical and phase 1 studies, while standard-of-care drugs have extensive phase 3 and real-world data.
Table 1: Preclinical Efficacy
| Drug Class | Compound | Model | Key Findings |
| GPR119 Agonist | This compound | Rodent models of diabetes | Efficacious in acute and chronic models.[2] |
| Biguanide | Metformin | Various rodent models | Reduces hepatic glucose production and improves insulin sensitivity. |
| GLP-1 RA | Liraglutide/Semaglutide | db/db mice, DIO mice | Improves glycemic control, reduces body weight, preserves β-cell mass. |
| SGLT2 Inhibitor | Dapagliflozin (B1669812)/Empagliflozin | Zucker diabetic fatty rats | Reduces blood glucose, blood pressure, and renal hyperfiltration. |
Table 2: Clinical Efficacy (Glycemic Control and Weight Management)
| Drug Class | Compound(s) | Typical HbA1c Reduction | Typical Weight Change |
| GPR119 Agonist | This compound | Data not publicly available | Data not publicly available |
| Biguanide | Metformin | 1.0-2.0%[16][17] | Neutral to modest loss (~2.1-2.7%)[18][19] |
| GLP-1 RA | Semaglutide (oral/injectable) | 1.0-1.8%[20][21][22] | -2.2 to -6.3 kg[20][21][23] |
| Dual GIP/GLP-1 RA | Tirzepatide | 1.9-2.6%[24][25] | -8.5 to -12.9 kg[24][25][26][27] |
| SGLT2 Inhibitor | Empagliflozin/Dapagliflozin | ~0.5-1.0%[4] | -2 to -3 kg |
Table 3: Clinical Efficacy (Cardiovascular and Renal Outcomes)
| Drug Class | Compound(s) | Key Cardiovascular and Renal Benefits |
| GPR119 Agonist | This compound | Data not available |
| Biguanide | Metformin | Potential reduction in macrovascular complications over the long term. |
| GLP-1 RA | Semaglutide/Liraglutide | Reduction in major adverse cardiovascular events (MACE).[28] |
| Dual GIP/GLP-1 RA | Tirzepatide | Reduction in MACE demonstrated. |
| SGLT2 Inhibitor | Empagliflozin/Dapagliflozin | Reduction in hospitalization for heart failure and progression of renal disease.[11][29][30] |
Comparative Safety and Tolerability
Table 4: Overview of Common Adverse Events
| Drug Class | Common Adverse Events (Incidence) | Serious Adverse Events |
| GPR119 Agonist | This compound: Reported as safe and well-tolerated in a single ascending dose study in healthy volunteers.[2] | Data not available |
| Biguanide | Metformin: Gastrointestinal (diarrhea, nausea, vomiting) (~20-30%).[18][30][31] | Lactic acidosis (rare).[18][31] |
| GLP-1 RA | Semaglutide/Tirzepatide: Gastrointestinal (nausea, vomiting, diarrhea) (Dose-dependent, up to ~49% for tirzepatide).[19] | Pancreatitis (rare), cholelithiasis. |
| SGLT2 Inhibitor | Empagliflozin/Dapagliflozin: Genital mycotic infections (higher in females), urinary tract infections.[8][13] | Diabetic ketoacidosis (rare), volume depletion.[13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of anti-diabetic agents.
Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To assess the ability of an animal to clear a glucose load from the blood, providing an indication of in vivo insulin sensitivity and glucose metabolism.
Protocol Outline:
-
Animal Preparation: Mice or rats are fasted for a period of 4-6 hours with free access to water.[6]
-
Baseline Measurement (t=0): A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A bolus of glucose solution (typically 1-2 g/kg body weight) is administered via oral gavage.[6]
-
Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the glucose excursion over time. A reduction in AUC in a drug-treated group compared to a vehicle-treated group indicates improved glucose tolerance.
References
- 1. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Results - Clinical Review Report: Empagliflozin (Jardiance) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Dapagliflozin According to Background Use of Cardiovascular Medications in Patients With Type 2 Diabetes: A Prespecified Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. Efficacy and safety of dapagliflozin in patients hospitalized with COVID-19 with and without type 2 diabetes: a prespecified analysis of the DARE-19 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neurologylive.com [neurologylive.com]
- 15. Safety of Empagliflozin: An Individual Participant-Level Data Meta-Analysis from Four Large Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Reported Adverse Events of Metformin: A Descriptive Analysis Using Data from VigiBase [wisdomlib.org]
- 17. Long-Term Safety, Tolerability, and Weight Loss Associated With Metformin in the Diabetes Prevention Program Outcomes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tirzepatide - Wikipedia [en.wikipedia.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Safety profile of metformin in adolescents with type 2 diabetes: A pharmacovigilance analysis of the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and Safety of Dapagliflozin According to Background Use of Cardiovascular Medications in Patients With Type 2 Diabetes: A Prespecified Secondary Analysis of a Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. novo-pi.com [novo-pi.com]
- 24. [PDF] Adverse Events Related to Tirzepatide | Semantic Scholar [semanticscholar.org]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. A clinical review of GLP-1 receptor agonists: efficacy and safety in diabetes and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 29. Metformin - Wikipedia [en.wikipedia.org]
- 30. Adverse Events Related to Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of BMS-903452 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the GPR119 agonist BMS-903452 with alternative compounds, supported by experimental data. As independent replication studies for this compound are not publicly available, this guide is based on the seminal discovery and characterization data published by Bristol-Myers Squibb.[1]
Executive Summary
This compound is a potent and selective agonist of the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][2] Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][3][4] This dual mechanism of action offers the potential for effective glycemic control. This guide summarizes the key in vitro and in vivo data for this compound and provides a comparative overview with other GPR119 agonists.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and comparator compounds on the human GPR119 receptor.
| Compound | hGPR119 EC50 (nM) | Reference |
| This compound | 14 | [5] |
| AR231453 | 4.7 - 9 | [3] |
| MBX-2982 | - | Data Not Readily Available |
| GSK1292263 | - | Data Not Readily Available |
| PSN632408 | - | Data Not Readily Available |
In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT) in Rodent Models
The table below outlines the effect of this compound on glucose excursion during an oral glucose tolerance test in diabetic rodent models.
| Species | Model | Dose (mg/kg) | Glucose AUC Reduction (%) | Reference |
| Mouse | db/db | 0.03 (daily) | Significant reduction in fasting blood glucose | [3] |
| Rat | Sprague-Dawley | 0.3 | ~30-40% | [3] |
Pharmacokinetic Properties
Summary of key pharmacokinetic parameters of this compound.
| Species | Parameter | Value | Reference |
| Human | Terminal Half-life | 36 - 51 hours | |
| Human | Dosing | Single ascending dose up to 120 mg |
Experimental Protocols
GPR119 Signaling Pathway
This compound acts as an agonist for the GPR119 receptor. Upon binding, it activates a Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells and intestinal L-cells triggers the downstream effects of insulin and GLP-1 secretion, respectively.[3][4]
Caption: GPR119 signaling pathway activated by this compound.
In Vitro hGPR119 cAMP Assay Protocol
This protocol is a generalized procedure for determining the EC50 of a GPR119 agonist.
-
Cell Culture: Maintain HEK293 cells stably expressing human GPR119 in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in assay buffer.
-
Assay:
-
Remove growth medium from the cells and wash with assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the concentration-response curve.
-
Calculate the EC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro hGPR119 cAMP assay.
In Vivo Oral Glucose Tolerance Test (oGTT) Protocol in Rodents
This is a generalized protocol for conducting an oGTT in a rodent model of diabetes.
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 16-18 hours) with free access to water.[6]
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.[6]
-
Compound Administration: Administer this compound or vehicle orally by gavage.
-
Glucose Challenge: After a specified time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[6]
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).[6]
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis:
-
Plot blood glucose levels over time.
-
Calculate the area under the curve (AUC) for glucose excursion.
-
Determine the percentage of glucose AUC reduction compared to the vehicle-treated group.
-
Caption: Workflow for the in vivo oral glucose tolerance test.
Conclusion
The data from the initial discovery of this compound demonstrate its potential as a potent and selective GPR119 agonist with favorable in vivo efficacy in rodent models of diabetes. While direct independent replication studies are lacking in the public domain, the provided information serves as a crucial baseline for any future comparative studies. Researchers are encouraged to use the detailed protocols outlined in this guide to conduct their own independent evaluations and comparisons with other GPR119 agonists or alternative therapeutic agents. The development of novel GPR119 agonists remains an active area of research for the treatment of type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 6. mmpc.org [mmpc.org]
Confirming On-Target Activity of BMS-903452: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMS-903452, a potent and selective G-protein coupled receptor 119 (GPR119) agonist, against other known GPR119 agonists.[1][2] The on-target activity of this compound is evaluated through key experimental data, with detailed protocols provided for replication and further investigation. This compound is an investigational compound for the treatment of type 2 diabetes.[3][4] Its mechanism of action involves the stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells in the gastrointestinal tract.[3][4][5]
Comparative Analysis of GPR119 Agonists
The following table summarizes the in vitro potency of this compound and other well-characterized GPR119 agonists. The half-maximal effective concentration (EC50) for GPR119 activation, typically measured by cyclic AMP (cAMP) accumulation, is a key metric for comparing the on-target activity of these compounds.
| Compound | Target | Assay Type | EC50 (nM) | Organism |
| This compound | GPR119 | cAMP Accumulation | 14 | Human |
| AR 231453 | GPR119 | cAMP Accumulation | 0.68 - 4.7 | Human |
| MBX-2982 | GPR119 | cAMP Accumulation | ~4.8 (pEC50 = 8.33) | Human |
| GSK1292263 | GPR119 | Reporter Assay | ~126 (pEC50 = 6.9) | Human |
Note: pEC50 values were converted to EC50 for consistency. The EC50 for MBX-2982 is an approximation.
Signaling Pathway and Experimental Workflow
The activation of GPR119 by an agonist like this compound initiates a downstream signaling cascade that ultimately leads to the therapeutic effects of enhanced insulin and GLP-1 secretion. The following diagrams illustrate this pathway and the general workflows for the key assays used to confirm on-target activity.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX).
-
This compound and other test compounds.
-
Forskolin (B1673556) (positive control).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other agonists in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Include wells with forskolin as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 secreted from enteroendocrine cells in response to GPR119 agonism.[6]
Materials:
-
GLUTag or NCI-H716 enteroendocrine cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Krebs-Ringer Bicarbonate (KRB) buffer.
-
Dipeptidyl peptidase-IV (DPP-IV) inhibitor (e.g., sitagliptin).
-
This compound and other test compounds.
-
GLP-1 ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed GLUTag cells into 96-well plates and grow to confluence.[6]
-
Cell Washing: Wash the cells twice with KRB buffer.[6]
-
Compound Incubation: Incubate the cells with various concentrations of this compound or other agonists in KRB buffer containing a DPP-IV inhibitor for 2 hours at 37°C.[6]
-
Supernatant Collection: Collect the supernatant from each well.[6]
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.[6]
-
Data Analysis: Plot the secreted GLP-1 concentration against the agonist concentration to determine the dose-response relationship and EC50 value.
By following these protocols and utilizing the comparative data provided, researchers can effectively confirm and characterize the on-target activity of this compound and other GPR119 agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. MBX-2982 (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of BMS-903452: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the GPR119 agonist BMS-903452 with other key alternatives, supported by experimental data. The information is presented to aid in the assessment of its translational potential as a therapeutic agent for type 2 diabetes.
This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus.[1][2] GPR119 activation offers a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells in the gut.[1][2][3] This dual action suggests the potential for effective glycemic control with a lower risk of hypoglycemia. This guide summarizes the available preclinical and early clinical data for this compound and compares it with other notable GPR119 agonists that have been investigated.
Comparative Efficacy and Potency of GPR119 Agonists
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other GPR119 agonists. The data has been compiled from various preclinical and clinical studies to provide a quantitative basis for comparison.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | Target | EC50 (nM) | Cell Line | Assay Type |
| This compound | GPR119 | 14 | Not Specified | cAMP accumulation |
| MBX-2982 | GPR119 | Acute: ~1.6Sustained: ~93.3 | Not Specified | cAMP accumulation |
| GSK1292263 | GPR119 | Data not publicly available | Not Specified | Not Specified |
| PSN632408 | GPR119 | Data not publicly available | Not Specified | Not Specified |
| JNJ-38431055 | GPR119 | Data not publicly available | Not Specified | Not Specified |
Table 2: In Vivo Efficacy of GPR119 Agonists in Rodent Models
| Compound | Animal Model | Dose | Key Findings |
| This compound | Sprague-Dawley Rats | Not Specified | Significantly increased active GLP-1 levels. |
| This compound | Rodent models of diabetes | Not Specified | Efficacious in both acute and chronic models. |
| MBX-2982 | KK-Ay Mice | 10, 30 mg/kg (4 weeks) | Significantly reduced fasting blood glucose and triglycerides; significantly increased serum insulin.[4] |
| MBX-2982 | C57BL/6 Mice | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. |
| GSK1292263 | Diet-Induced Obese Mice | 30 mg/kg (14 days) | 7.4% weight loss. |
| JNJ-38431055 | Diabetic Rats | 3-30 mg/kg | Significantly improved glucose excursion.[5] |
Table 3: Clinical Trial Outcomes for GPR119 Agonists
| Compound | Phase | Population | Key Findings |
| This compound | Phase 1 | Healthy Volunteers | Safe and well-tolerated at single ascending doses (0.1 to 120 mg). Showed a trend toward increased total GLP-1 plasma levels. |
| MBX-2982 | Phase 1a | Healthy Volunteers | Doses of 10-1000 mg were well tolerated. Showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[2] |
| GSK1292263 | Phase 2 | Type 2 Diabetes Patients | Did not significantly affect glucose, insulin, or GLP-1 levels. Significantly increased plasma total PYY levels.[6] |
| JNJ-38431055 | Phase 1/2 | Type 2 Diabetes Patients | Single dose decreased glucose excursion in an OGTT. Multiple doses did not alter 24-hour weighted mean glucose but increased post-meal total GLP-1 and GIP.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for key experiments used in the evaluation of this compound and other GPR119 agonists.
In Vitro cAMP Accumulation Assay
This assay determines the potency of a compound to activate GPR119, which is a Gαs-coupled receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
1. Cell Culture:
-
A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 384-well plates and incubated until they reach a confluent monolayer.
2. Assay Procedure:
-
The culture medium is removed, and cells are washed with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
A serial dilution of the test compound (e.g., this compound) is prepared in the stimulation buffer.
-
The compound dilutions are added to the cells and incubated for a specified time (e.g., 30 minutes) at room temperature.
3. cAMP Detection:
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
The signal is read on a plate reader compatible with the chosen detection technology.
4. Data Analysis:
-
The raw data is converted to cAMP concentrations using a standard curve.
-
The concentration-response curve is plotted using non-linear regression, and the EC50 value is calculated.
In Vivo Oral Glucose Tolerance Test (OGTT)
This experiment evaluates the effect of a compound on glucose disposal in response to an oral glucose challenge in an animal model of diabetes or in healthy animals.
1. Animal Preparation:
-
Male Sprague-Dawley rats or a relevant mouse model (e.g., C57BL/6 or db/db mice) are used.
-
Animals are fasted overnight (e.g., 16-18 hours) with free access to water.
2. Dosing and Glucose Challenge:
-
The test compound (e.g., this compound) or vehicle is administered orally via gavage at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
A baseline blood sample (t=0) is collected from the tail vein.
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
3. Blood Sampling and Analysis:
-
Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Blood glucose levels are measured immediately using a glucometer.
4. Data Analysis:
-
The blood glucose concentration is plotted against time for both the treated and vehicle control groups.
-
The area under the curve (AUC) for the glucose excursion is calculated for each animal.
-
The percentage reduction in glucose AUC in the treated group compared to the vehicle group is determined.
GLP-1 Secretion Assay
This assay measures the ability of a compound to stimulate the release of GLP-1 from enteroendocrine cells.
1. Cell Culture:
-
A murine L-cell line (e.g., GLUTag or STC-1) is cultured in appropriate media.
-
Cells are seeded into 24- or 48-well plates and grown to near confluence.
2. Assay Procedure:
-
The culture medium is replaced with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) and incubated for a pre-stimulation period (e.g., 1 hour).
-
The basal buffer is removed, and the cells are treated with the test compound in fresh secretion buffer for a specified time (e.g., 2 hours).
3. Sample Collection and Analysis:
-
The supernatant is collected, and a protease inhibitor cocktail (including a DPP-4 inhibitor) is added to prevent GLP-1 degradation.
-
The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA kit.
4. Data Analysis:
-
The amount of GLP-1 secreted is normalized to the total protein content of the cells in each well.
-
The fold-increase in GLP-1 secretion in the presence of the compound is calculated relative to the vehicle control.
Conclusion
This compound demonstrates potent and selective GPR119 agonism with a favorable dual mechanism of action, leading to both insulin and GLP-1 secretion. Preclinical data in rodent models indicate its efficacy in improving glycemic control. Early clinical data in healthy volunteers suggest that it is safe and well-tolerated, with a trend towards increased GLP-1 levels.
In comparison to other GPR119 agonists, the clinical development of this class of compounds has faced challenges, with some candidates showing limited efficacy or tachyphylaxis in later-stage trials. While this compound showed initial promise, its current development status is not publicly prominent. The data presented in this guide suggests that while the preclinical profile of this compound is strong, the translational step to demonstrating robust and sustained glycemic control in diabetic patients remains a critical hurdle for GPR119 agonists. Further research may be warranted to explore the full therapeutic potential of this compound, potentially in combination with other anti-diabetic agents.
References
- 1. MBX-2982 | CAS:1037792-44-1 | GPR119 agonist,selective and orally-available | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Metabolex, Inc. Announces Positive Phase 1 Clinical Trial Results of MBX-2982 - BioSpace [biospace.com]
- 4. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR119 Agonists in Clinical Development for Type 2 Diabetes: A Comparative Analysis
A detailed review of clinical trial data for G protein-coupled receptor 119 (GPR119) agonists reveals a class of therapeutic agents with potential for glycemic control in type 2 diabetes, though with varying degrees of success. This guide provides a comparative analysis of key clinical trials, experimental protocols, and the underlying signaling pathway of GPR119 agonists.
G protein-coupled receptor 119 (GPR119) has been an attractive target for the treatment of type 2 diabetes mellitus (T2DM) due to its expression in pancreatic β-cells and intestinal L-cells.[1][2] Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis.[1][3][4] Numerous pharmaceutical companies have investigated GPR119 agonists, with several candidates advancing to clinical trials. However, the clinical outcomes have been mixed, with some trials demonstrating modest efficacy and others failing to meet their primary endpoints.
This guide synthesizes the publicly available data from clinical trials of several GPR119 agonists, including DS-8500a, GSK1292263, DA-1241, and MBX-2982, to provide a clear comparison of their performance.
Comparative Efficacy of GPR119 Agonists
The following table summarizes the key quantitative data from clinical trials of different GPR119 agonists. The data highlights the changes in critical glycemic control parameters.
| GPR119 Agonist | Dose | Treatment Duration | Patient Population | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline | Other Key Findings | ClinicalTrials.gov Identifier |
| DS-8500a | 25 mg, 50 mg, 75 mg once daily | 12 weeks | Japanese patients with T2DM | -0.23%, -0.37%, -0.44% (all p<0.05 vs. placebo)[5] | Significant reduction at 50 mg and 75 mg doses[5] | Dose-dependent glucose lowering. Favorable changes in lipid profiles.[5] | NCT02628392 |
| DS-8500a | 10 mg, 75 mg once daily | 28 days | Japanese patients with T2DM | Not the primary endpoint | Significant reduction in both groups vs. placebo[6][7] | Significant reduction in 24-hour weighted mean glucose. No waning of effect observed.[6] | NCT02222350 |
| GSK1292263 | 100-600 mg/day | 14 days | Patients with T2DM (drug-naive or on metformin) | No significant effect | No significant effect | Did not improve glycemic control. Significantly increased plasma total PYY levels.[8] | NCT01119846, NCT01128621 |
| DA-1241 | Not specified in detail in provided results | 8 weeks (Phase 1b) | Patients with T2DM | Efficacy similar to sitagliptin (B1680988) | Not specified | Showed glucose-lowering efficacy comparable to the DPP-4 inhibitor sitagliptin. Well-tolerated.[9][10] | Not specified |
| MBX-2982 | 600 mg daily | 14 days | Patients with Type 1 Diabetes | Not applicable (T1DM study) | Not the primary endpoint | Did not improve glucagon (B607659) counter-regulatory responses to hypoglycemia. Increased GLP-1 response during a mixed-meal test.[11] | NCT04432090 |
Experimental Protocols
The clinical trials for the GPR119 agonists cited in this guide generally followed a randomized, double-blind, placebo-controlled design. Below are detailed methodologies for some of the key experiments.
DS-8500a Phase II Study (NCT02628392)
-
Study Design: This was a randomized, double-blind, parallel-group comparison study conducted in Japan.[5]
-
Participants: Eligible patients were aged ≥ 20 years with T2DM and a baseline Hemoglobin A1c (HbA1c) between 7.0% and 10.0%.[5]
-
Intervention: Patients were randomized to receive placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg once daily for 12 weeks.[5]
-
Primary Efficacy Endpoint: The primary outcome was the change in HbA1c from baseline to week 12.[5]
-
Secondary Efficacy Endpoints: These included changes in fasting plasma glucose (FPG), glucose AUC0–3h during a meal tolerance test, and 2-hour postprandial glucose (2hr-PPG). Lipid parameters were also assessed.[5]
-
Safety Assessments: Safety was monitored through the recording of adverse events, hypoglycemia, and clinical laboratory variables.[5]
GSK1292263 Studies (NCT01119846, NCT01128621)
-
Study Design: Two randomized, placebo-controlled studies were conducted. Study 1 involved drug-naive T2DM subjects or those who had discontinued (B1498344) their diabetic medications, while Study 2 included subjects on metformin.[8]
-
Intervention: GSK1292263 was administered as single doses (25-800 mg) or multiple doses (100-600 mg/day) for 14 days. Placebo and sitagliptin (100 mg/day) were used as comparators.[8]
-
Efficacy Assessments: The effects on plasma glucose, insulin, C-peptide, glucagon, peptide tyrosine-tyrosine (PYY), glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic peptide (GIP) were assessed using oral glucose and meal challenges.[8]
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The diagram below illustrates the key steps in this pathway.
Conclusion
The clinical development of GPR119 agonists has been a journey of both promise and challenge. While the initial preclinical data and the dual mechanism of action were highly encouraging, the translation to robust clinical efficacy has been inconsistent across different compounds. DS-8500a and DA-1241 have shown more promising results in their respective trials, demonstrating significant glucose-lowering effects. In contrast, GSK1292263 did not show efficacy in improving glycemic control. The study with MBX-2982 in type 1 diabetes did not meet its primary endpoint but did confirm target engagement through increased GLP-1 secretion.
These findings suggest that while GPR119 remains a valid therapeutic target, the chemical structure and pharmacological properties of the specific agonist are critical for achieving clinical success. Future research may focus on developing agonists with improved potency and pharmacokinetic profiles or exploring their potential in combination therapies. For researchers and drug development professionals, a thorough understanding of the nuances of each compound's clinical trial data is essential for advancing the next generation of therapies for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 5. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drc.bmj.com [drc.bmj.com]
- 7. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 [prnewswire.com]
- 10. NeuroBo Pharmaceuticals' DA-1241 in Combination with Semaglutide Improves Liver Fibrosis and Demonstrates Additive Hepatoprotective Effects in Pre-Clinical MASH Models Compared to Either Treatment, Alone [prnewswire.com]
- 11. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-903452 for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GPR119 agonist BMS-903452 with other therapeutic alternatives for the management of type 2 diabetes mellitus. The information is based on available preclinical and early-phase clinical data for this compound, and more extensive clinical trial data for comparator drugs.
Executive Summary
This compound is a G-protein coupled receptor 119 (GPR119) agonist that was under investigation by Bristol-Myers Squibb for the treatment of type 2 diabetes.[1][2][3] The primary mechanism of action of GPR119 agonists involves a dual effect: stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells in the gut.[1][3] Preclinical studies in rodent models of diabetes demonstrated the efficacy of this compound in both acute and chronic settings.[1][3] A Phase 1 single ascending dose study in healthy volunteers showed that this compound was safe and well-tolerated at doses ranging from 0.1 to 120 mg, with a long terminal half-life of 36 to 51 hours. While a trend towards increased total GLP-1 plasma levels was observed, long-term efficacy and safety data in patients with type 2 diabetes are not publicly available.[3]
This guide compares the available data for this compound with another GPR119 agonist, DS-8500a, as well as established treatments for type 2 diabetes from different drug classes: the DPP-4 inhibitor sitagliptin, the SGLT-2 inhibitor dapagliflozin (B1669812), and the GLP-1 receptor agonist liraglutide (B1674861).
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data for this compound and its comparators. It is important to note the differences in study populations, durations, and endpoints when interpreting these data.
Table 1: Efficacy of this compound and Comparator Drugs in Type 2 Diabetes
| Drug (Class) | Dose(s) | Study Duration | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline | Change in Body Weight from Baseline |
| This compound (GPR119 Agonist) | 0.1 - 120 mg | Single Dose (Healthy Volunteers) | Not Applicable | Not Reported | Not Reported |
| DS-8500a (GPR119 Agonist) | 25, 50, 75 mg | 12 weeks | -0.23% to -0.44% (dose-dependent)[4] | Significant reduction with 50 and 75 mg doses[4] | Not Reported |
| Sitagliptin (DPP-4 Inhibitor) | 50 mg/day | 24 months | -0.5% (from 7.7%)[5] | Not Reported | No significant change[6] |
| Dapagliflozin (SGLT-2 Inhibitor) | 2.5, 5, 10 mg | 24 weeks (add-on to insulin) | -0.40% to -0.57% (vs. placebo)[7] | Not Reported | -1.35 kg to -2.04 kg (vs. placebo)[7] |
| Liraglutide (GLP-1 Receptor Agonist) | 0.6, 1.2, 1.8 mg | 2 years (with metformin) | -0.4% to -0.6%[8] | Not Reported | -2.1 kg to -3.0 kg[8] |
Table 2: Safety Profile of this compound and Comparator Drugs
| Drug (Class) | Common Adverse Events | Hypoglycemia Risk | Other Notable Safety Information |
| This compound (GPR119 Agonist) | Well-tolerated in single ascending dose study in healthy volunteers.[3] | Not observed in healthy volunteers. | Long-term safety data in diabetic patients is not available. |
| DS-8500a (GPR119 Agonist) | Well-tolerated.[4] | Two cases of clinically relevant drug-related hypoglycemia in the 50 mg group.[4] | Favorable changes in lipid profiles (reduced total cholesterol, LDL-C, triglycerides; increased HDL-C).[4] |
| Sitagliptin (DPP-4 Inhibitor) | Generally well-tolerated. | Low risk of hypoglycemia when used as monotherapy or in combination with metformin. | No severe hypoglycemia episodes reported in a 24-month study of elderly patients.[5] |
| Dapagliflozin (SGLT-2 Inhibitor) | Genital and urinary tract infections.[9][10][11] | Low risk of hypoglycemia.[10] | Associated with body weight loss and blood pressure reduction.[9][10] |
| Liraglutide (GLP-1 Receptor Agonist) | Gastrointestinal events (nausea, vomiting, diarrhea), which tend to decrease over time.[8] | Low risk of minor hypoglycemia.[8] | Associated with weight loss.[8] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not publicly available. However, based on the known mechanism of action of GPR119 agonists, the following are representative methodologies for key experiments.
In Vitro cAMP Accumulation Assay
This assay is crucial for determining the potency of a GPR119 agonist.
-
Cell Line: A human embryonic kidney cell line (HEK293) stably expressing the human GPR119 receptor is commonly used.
-
Methodology:
-
Cells are seeded in a multi-well plate and grown to a specific confluency.
-
The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
The test compound (e.g., this compound) is added at various concentrations.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The results are used to generate a dose-response curve and calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard preclinical model to assess the glucose-lowering efficacy of a potential antidiabetic drug.
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats or db/db mice are commonly used models of type 2 diabetes.
-
Methodology:
-
Animals are fasted overnight.
-
A baseline blood sample is collected.
-
The test compound (e.g., this compound) or vehicle is administered orally.
-
After a specific time (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured for each time point.
-
The area under the curve (AUC) for glucose is calculated to determine the effect of the compound on glucose excursion.
-
Mandatory Visualization
GPR119 Signaling Pathway
Caption: GPR119 signaling pathway upon agonist binding.
Experimental Workflow for Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for an Oral Glucose Tolerance Test.
Conclusion
This compound, as a GPR119 agonist, represents a therapeutic approach for type 2 diabetes with a dual mechanism of action aimed at enhancing glucose-dependent insulin secretion and incretin release. Early clinical data in healthy volunteers suggest a favorable safety and tolerability profile. However, the lack of long-term efficacy and safety data in patients with type 2 diabetes makes it difficult to definitively position this compound against currently approved therapies.
The comparator GPR119 agonist, DS-8500a, has shown modest glucose-lowering effects in short-term studies, along with potential benefits on lipid profiles. Established treatments like sitagliptin, dapagliflozin, and liraglutide have demonstrated long-term efficacy in glycemic control, with additional benefits such as weight loss and cardiovascular risk reduction in the case of SGLT-2 inhibitors and GLP-1 receptor agonists.
Further clinical development and data disclosure would be necessary to fully evaluate the long-term therapeutic potential of this compound in the management of type 2 diabetes. Researchers and drug development professionals should consider the evolving landscape of diabetes therapies and the high bar set by existing treatments when evaluating novel mechanisms of action.
References
- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (this compound), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Study of this compound in Healthy Subjects (Panel 1-7) & Relative Bioavailability of the Crystalline and Amorphous Forms of this compound [Panels 4, 6, 11 & 12(Part A)], and Subjects With Type 2 Diabetes Mellitus (Part B) | BMS Study Connect [bmsstudyconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term Efficacy and Safety of Sitagliptin in Elderly Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Adding Sitagliptin in Type 2 Diabetes Patients on Insulin: Age-Stratified Comparison at One Year in the ASSIST-K Study | Takai | Journal of Clinical Medicine Research [jocmr.org]
- 7. Long-term efficacy of dapagliflozin in patients with type 2 diabetes mellitus receiving high doses of insulin: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Original Article [sciencehub.novonordisk.com]
- 9. Update on long-term efficacy and safety of dapagliflozin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on long-term efficacy and safety of dapagliflozin in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of BMS-903452: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BMS-903452 is a critical component of laboratory safety and environmental responsibility. In the absence of a formal Safety Data Sheet (SDS), this guide provides essential information and a step-by-step operational plan for the safe handling and disposal of this potent and selective GPR119 agonist.
This compound, a compound under investigation for its potential in treating diabetes, requires careful management throughout its lifecycle in the laboratory, including its final disposal.[1][2] Adherence to these guidelines is paramount to ensure personal safety and compliance with institutional and environmental regulations.
Key Compound Characteristics
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior and potential environmental fate, thereby informing disposal decisions.
| Property | Value | Source |
| CAS Number | 1339944-47-6 | MedchemExpress, MOLNOVA |
| Molecular Formula | C₂₁H₁₉Cl₂FN₄O₄S | MOLNOVA |
| Molecular Weight | 513.37 g/mol | MOLNOVA |
| Water Solubility | 0.0185 mg/mL | DrugBank |
| logP | 3.39 | DrugBank |
| Storage Temperature | -20°C | MOLNOVA |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal route for this compound is dictated by its low water solubility and its status as a synthetic research chemical. The primary principle is to avoid environmental release.
1. Unused or Expired Compound (Solid Form):
-
Do not dispose of down the drain or in regular trash.
-
The compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
The label should include the full chemical name ("this compound"), the CAS number ("1339944-47-6"), and the appropriate hazard warnings (as a precaution, treat as a potentially hazardous compound).
-
This container should be stored in a designated, secure chemical waste storage area until it is collected by a licensed hazardous waste disposal company.
2. Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a designated solid chemical waste container.
-
Liquid Waste: Solvents used to dissolve this compound or to rinse glassware should be collected as hazardous liquid waste. Due to its low water solubility, aqueous solutions are less common, but any such solutions should also be treated as hazardous waste. Do not mix with incompatible waste streams.
-
Glassware: Glassware that has been in contact with the compound should be decontaminated. A common procedure is to rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining compound. This rinse solvent must then be collected as hazardous liquid waste. After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully collect the absorbent material and any contaminated debris into a designated chemical waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet. Researchers are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for BMS-903452
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of BMS-903452, a potent and selective GPR119 agonist used in diabetes research.[1][2][3] Adherence to these protocols is essential to ensure the safety of researchers and maintain a secure laboratory environment. The following procedures are based on established best practices for handling potent research compounds, which often require precautions similar to those for cytotoxic agents due to their biological activity.
I. Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
The selection of appropriate PPE is the cornerstone of safe handling and is dictated by the specific laboratory procedure being performed. A thorough risk assessment should precede any handling of this compound.
A. Recommended PPE for Laboratory Activities
The following table summarizes the recommended PPE for various tasks involving this compound. This guidance is derived from protocols for handling potent research compounds.[4]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving are critical to prevent exposure.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills necessitates robust protection.[4] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[4] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[4] |
B. PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
II. Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
A. Receipt and Storage
-
Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, implement spill control procedures immediately.
-
Transport: Transport delivery containers directly to the designated laboratory or storage area.
-
Storage: Store this compound according to the manufacturer's recommendations, typically at room temperature in the continental US, though this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage conditions.[1]
B. Handling and Experimental Procedures
-
Engineering Controls: All manipulations of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or other ventilated enclosure to minimize inhalation exposure.[4] For potent compounds, facilities should ideally be designed with negative pressure relative to adjacent rooms.[5]
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A typical procedure involves a three-step process: initial cleaning with a detergent, rinsing with sterile water, and a final decontamination with 70% isopropyl alcohol.[6]
III. Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with this compound are considered potentially contaminated and must be disposed of as hazardous waste.[6] Proper segregation and disposal are mandatory to protect personnel and the environment.[6]
A. Waste Segregation and Disposal
The following table outlines the disposal procedures for different types of waste generated during the handling of this compound. As this compound is a potent, biologically active compound, it is prudent to handle its waste with the same precautions as cytotoxic waste.
| Waste Type | Disposal Procedure | Rationale |
| Contaminated PPE (gloves, lab coat, etc.) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed, clearly labeled hazardous waste container (e.g., a yellow bag with a purple cytotoxic label).[7] | Assume all disposable items that have touched the compound are contaminated.[4] |
| Sharps (needles, syringes, etc.) | - Place in a designated, puncture-proof sharps container labeled for cytotoxic or hazardous chemical waste.[8][9] | Prevents physical injury and ensures containment of the hazardous material. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[4] | The container should be clearly labeled with the chemical name and concentration. |
| Solid Waste (contaminated vials, tubes, etc.) | - Place in a designated hazardous waste container with a secure lid. | Ensures containment and proper disposal through incineration or chemical neutralization.[8] |
B. General Disposal Workflow
The following diagram illustrates the general workflow for the disposal of waste contaminated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1339944-47-6 | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
